N,N'-Bis(methoxymethyl)thiourea
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-bis(methoxymethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2S/c1-8-3-6-5(10)7-4-9-2/h3-4H2,1-2H3,(H2,6,7,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMIFTYSOZMSIFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCNC(=S)NCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3068679 | |
| Record name | N,N'-Bis(methoxymethyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3068679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51872-26-5 | |
| Record name | N,N′-Bis(methoxymethyl)thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51872-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiourea, N,N'-bis(methoxymethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051872265 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiourea, N,N'-bis(methoxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N'-Bis(methoxymethyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3068679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-[bis(methoxymethyl)]thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.246 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
N,N'-Bis(methoxymethyl)thiourea chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of N,N'-Bis(methoxymethyl)thiourea. The information is intended for researchers, scientists, and professionals involved in drug development and other scientific disciplines where thiourea derivatives are of interest.
Chemical Structure and Properties
This compound is an organosulfur compound and a derivative of thiourea. Its structure features a central thiocarbonyl group with two nitrogen atoms, each substituted with a methoxymethyl group.
Chemical Structure:
Caption: Chemical structure of this compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C5H12N2O2S | |
| Molecular Weight | 164.23 g/mol | [1] |
| CAS Number | 51872-26-5 | [1] |
| Appearance | Resinous substance | |
| SMILES | COCNC(=S)NCOC | [2] |
| Predicted XlogP | -0.1 | [2] |
Synthesis and Characterization
A known method for the synthesis of this compound involves the aminomethylation of thiourea with paraformaldehyde and methanol.[3]
Experimental Protocol: Synthesis
Materials:
-
Thiourea
-
Methanol
-
Paraformaldehyde
Procedure:
-
A mixture of thiourea (10 mmol), methanol (250 mmol), and paraformaldehyde (25 mmol) is prepared.[3]
-
The mixture is stirred for 8 hours at approximately 70 °C.[3]
-
The solvent is removed to yield this compound.[3]
Yield: The reported yield for this procedure is not explicitly stated for the thiourea derivative in the reference, while the urea analog is reported to have a 90% yield.[3]
Caption: Workflow for the synthesis of this compound.
Characterization Data
Table 2: Spectroscopic Data for this compound
| Technique | Data | Source |
| ¹H NMR (400 MHz, DMSO-d6) | δ, ppm: 3.19 s (6H, OCH3), 4.84 br. s (4H, HNCH2O), 8.35 br. s (2H, NH) | [3] |
| Mass Spectrum (MALDI TOF/TOF) | m/z (Irel, %): 203.110 [M + K]⁺ | [3] |
Note: Infrared (IR) spectroscopic data for this specific compound is not available in the cited literature. However, the IR spectra of thiourea derivatives typically show characteristic bands for N-H, C=S, and C-N stretching.[4][5]
Biological Activity and Potential Applications
While specific biological data for this compound is not currently available, the broader class of thiourea derivatives has been extensively studied and shown to exhibit a wide range of biological activities. This suggests that this compound could be a candidate for investigation in several areas of drug development.
Thiourea derivatives have been reported to possess:
-
Antimicrobial activity: Including antibacterial and antifungal properties.[6]
-
Anticancer activity: Some thiourea derivatives have shown cytotoxic effects against various cancer cell lines.[7][8]
-
Enzyme inhibition: Thioureas are known to inhibit various enzymes, which is a key mechanism in many therapeutic agents.
-
Antiviral activity: Certain derivatives have been investigated for their potential as antiviral agents.[9]
The methoxymethyl groups in this compound may influence its solubility, lipophilicity, and ability to form hydrogen bonds, which are critical factors for biological activity and drug-like properties.
Caption: Potential applications of thiourea derivatives in drug development.
Safety and Handling
Specific safety data for this compound is not available. However, based on the data for the parent compound, thiourea, the following precautions should be considered. Thiourea is classified as harmful if swallowed and is suspected of causing cancer and damaging fertility or the unborn child. It is also toxic to aquatic life with long-lasting effects.
Recommended Handling Procedures:
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Avoid inhalation of dust or fumes.
-
Prevent contact with skin and eyes.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry place.
Conclusion
This compound is a thiourea derivative with a straightforward synthetic route. While specific data on its physicochemical properties and biological activity are limited, the extensive research on related thiourea compounds suggests its potential as a scaffold for the development of new therapeutic agents. Further research is warranted to fully characterize this compound and explore its potential applications in medicinal chemistry and other scientific fields. Researchers should proceed with appropriate safety precautions based on the known hazards of the thiourea class of compounds.
References
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. PubChemLite - this compound (C5H12N2O2S) [pubchemlite.lcsb.uni.lu]
- 3. sciforum.net [sciforum.net]
- 4. chemrevlett.com [chemrevlett.com]
- 5. Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and cytotoxic evaluation of thiourea and N-bis-benzothiazole derivatives: a novel class of cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the Prospective Synthesis of 1,3-bis(methoxymethyl)thiourea
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiourea and its derivatives are a class of compounds with significant interest in medicinal chemistry and drug development due to their wide range of biological activities. The introduction of specific substituents on the nitrogen atoms can modulate their physicochemical properties and biological targets. The target molecule, 1,3-bis(methoxymethyl)thiourea, incorporates methoxymethyl groups, which can influence its hydrogen bonding capacity, solubility, and metabolic stability. This guide provides a theoretically sound and detailed roadmap for its synthesis.
Proposed Synthesis Pathway
The proposed synthesis of 1,3-bis(methoxymethyl)thiourea is envisioned as a two-step process. The first step involves the synthesis of the key intermediate, N-(methoxymethyl)amine. A reliable method for the synthesis of primary amines is the Gabriel synthesis, which is adapted here to avoid polyalkylation. The second step is the formation of the symmetrical thiourea by reacting the amine precursor with a suitable thiocarbonyl source, such as carbon disulfide.
Step 1: Synthesis of N-(methoxymethyl)amine
This step focuses on the N-alkylation of potassium phthalimide with methoxymethyl chloride, followed by the liberation of the primary amine via hydrazinolysis.
Experimental Protocol:
-
N-Alkylation of Potassium Phthalimide:
-
To a stirred solution of potassium phthalimide (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), add methoxymethyl chloride (1.05 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Filter the resulting precipitate (N-(methoxymethyl)phthalimide), wash with cold water, and dry under vacuum.
-
-
Hydrazinolysis of N-(methoxymethyl)phthalimide:
-
Suspend the dried N-(methoxymethyl)phthalimide (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.2 equivalents) to the suspension.
-
Reflux the mixture for 2-4 hours, during which a precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to precipitate any remaining phthalhydrazide.
-
Filter off the precipitate and wash it with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-(methoxymethyl)amine hydrochloride salt.
-
The free amine can be obtained by neutralization with a suitable base and subsequent extraction, or the hydrochloride salt can be used directly in the next step with the addition of a base.
-
Step 2: Synthesis of 1,3-bis(methoxymethyl)thiourea
This step involves the reaction of two equivalents of N-(methoxymethyl)amine with one equivalent of carbon disulfide. Symmetrical N,N'-disubstituted thioureas are commonly prepared by reacting a primary amine with carbon disulfide.[1][2][3][4]
Experimental Protocol:
-
To a solution of N-(methoxymethyl)amine (2.0 equivalents), obtained in the previous step, in ethanol, add carbon disulfide (1.0 equivalent) dropwise at 0-5 °C with vigorous stirring.
-
If starting from the hydrochloride salt of the amine, add a suitable base, such as triethylamine (2.2 equivalents), to the reaction mixture prior to the addition of carbon disulfide.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 1,3-bis(methoxymethyl)thiourea.
Quantitative Data Summary
The following table summarizes the hypothetical quantitative data for the proposed synthesis of 1,3-bis(methoxymethyl)thiourea, assuming a starting scale of 10 mmol of potassium phthalimide.
| Compound | Molar Mass ( g/mol ) | Step | Role | Equivalents | Amount (mmol) | Mass/Volume | Expected Yield |
| Potassium Phthalimide | 185.22 | 1 | Starting Material | 1.0 | 10 | 1.85 g | - |
| Methoxymethyl Chloride | 80.51 | 1 | Reagent | 1.05 | 10.5 | ~0.76 mL | - |
| N-(methoxymethyl)phthalimide | 191.18 | 1 | Intermediate | - | - | - | 85-95% |
| Hydrazine Hydrate | 50.06 | 1 | Reagent | 1.2 | 12 | ~0.6 mL | - |
| N-(methoxymethyl)amine | 61.08 | 1 | Product/Starting Material | - | - | - | 70-85% |
| Carbon Disulfide | 76.14 | 2 | Reagent | 0.5 (per amine) | 5 | ~0.3 mL | - |
| 1,3-bis(methoxymethyl)thiourea | 164.24 | 2 | Final Product | - | - | - | 60-80% |
Visualization of the Synthesis Pathway
The following diagram illustrates the proposed two-step synthesis of 1,3-bis(methoxymethyl)thiourea.
Caption: Proposed two-step synthesis of 1,3-bis(methoxymethyl)thiourea.
Disclaimer: The experimental protocols and quantitative data presented in this guide are prospective and based on established chemical principles and analogous reactions. Actual experimental conditions may require optimization. Standard laboratory safety precautions should be followed at all times.
References
N,N'-Bis(methoxymethyl)thiourea CAS number 51872-26-5
An In-depth Technical Guide to N,N'-Bis(methoxymethyl)thiourea (CAS: 51872-26-5)
A comprehensive resource for researchers, scientists, and drug development professionals exploring the chemical properties, synthesis, and potential applications of this compound.
Chemical Identity and Properties
This compound is a symmetrically substituted thiourea derivative. The presence of methoxymethyl groups on both nitrogen atoms imparts unique reactivity and solubility characteristics to the molecule, making it a valuable intermediate in organic synthesis.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| CAS Number | 51872-26-5 |
| Molecular Formula | C5H12N2O2S |
| Molecular Weight | 164.23 g/mol |
| Appearance | White crystalline solid (typical for thiourea derivatives)[2] |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Expected to be soluble in organic solvents like DMF[2] |
| Density | Data not available |
Synthesis and Spectroscopic Characterization
General Experimental Protocol for Synthesis of N,N'-Disubstituted Thioureas (Adapted from a similar synthesis) [2]
-
Dissolve thiourea in ethanol.
-
Add the corresponding methoxy-containing reactant in a suitable stoichiometric ratio.
-
Add a few drops of a basic solution (e.g., 10% NaOH) to adjust the pH and catalyze the reaction.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to induce crystallization of the product.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent to obtain the pure compound.
Spectroscopic Data:
Specific spectroscopic data for this compound is not available in the searched literature. However, the expected spectral characteristics can be predicted based on the analysis of related thiourea derivatives.
-
¹H NMR: The proton NMR spectrum is expected to show signals for the methoxy protons (CH₃O-) and the methylene protons (-CH₂-). The chemical shifts and coupling patterns would be informative for structural confirmation.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the methoxy carbon, the methylene carbon, and the thiocarbonyl carbon (C=S).
-
FT-IR: The infrared spectrum is anticipated to exhibit characteristic absorption bands for N-H stretching (if any residual), C-H stretching of the methoxymethyl groups, C-N stretching, and the C=S stretching vibration, which typically appears in the region of 1050-1200 cm⁻¹[3].
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns corresponding to the loss of methoxymethyl groups and other characteristic fragments.
Applications in Organic Synthesis
This compound serves as a versatile building block in organic synthesis, particularly in the construction of heterocyclic compounds. It has been utilized in catalytic cycloaminomethylation reactions with ureas and thioureas to synthesize various nitrogen and sulfur-containing heterocycles. These reactions often employ catalysts such as samarium(III) chloride (SmCl₃·6H₂O)[4].
Experimental Protocol for the Synthesis of 5-Alkyl-1,3,5-triazinane-2-thiones using a Thiourea Derivative [4]
-
To a solution of the N,N-bis(methoxymethyl)alkanamine in a suitable solvent (e.g., a mixture of CHCl₃ and EtOH), add thiourea.
-
Add a catalytic amount of SmCl₃·6H₂O to the reaction mixture.
-
Heat the mixture at a specified temperature (e.g., 80 °C) for a defined period (e.g., 2.5 hours).
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel to isolate the desired 5-alkyl-1,3,5-triazinane-2-thione product.
Logical Workflow for Synthesis of Heterocycles
Caption: Synthetic workflow for heterocycle synthesis.
Biological Activity and Potential in Drug Development
While specific biological data for this compound is not documented in the reviewed literature, the broader class of thiourea derivatives has garnered significant attention in medicinal chemistry due to their diverse pharmacological activities[5]. Thiourea-containing compounds have been investigated for their potential as anticancer, antibacterial, antifungal, and antiviral agents[5].
The mechanism of action for many biologically active thiourea derivatives involves their ability to interact with various biological targets, including enzymes and receptors. For instance, some thiourea derivatives have shown inhibitory activity against enzymes like urease[6]. The structural features of this compound, with its flexible methoxymethyl side chains, could allow for specific interactions within the binding pockets of biological macromolecules.
Given the precedent set by other thiourea compounds, this compound represents a scaffold that could be further explored for potential therapeutic applications. Future research could involve screening this compound against various biological targets to uncover any latent pharmacological activity.
Potential Drug Development Workflow
Caption: A potential workflow for drug development.
Safety and Toxicology
Specific toxicological data for this compound is not available. However, data for the parent compound, thiourea, indicates that it can be harmful if swallowed and may cause skin irritation[7]. It is also suspected of causing cancer and damage to the unborn child[7]. Therefore, this compound should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. All handling should be performed in a well-ventilated fume hood.
Conclusion
This compound is a chemical compound with established utility as a synthetic intermediate, particularly in the formation of heterocyclic structures. While its own biological properties have not been extensively investigated, the broader family of thiourea derivatives exhibits a wide range of pharmacological activities, suggesting that this compound could be a valuable scaffold for future drug discovery efforts. Further research is warranted to fully elucidate its physicochemical properties, spectroscopic characteristics, and to explore its potential as a biologically active agent.
References
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. chemrevlett.com [chemrevlett.com]
- 3. ukm.edu.my [ukm.edu.my]
- 4. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 5. mdpi.com [mdpi.com]
- 6. Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. carlroth.com [carlroth.com]
Physical and chemical properties of N,N'-Bis(methoxymethyl)thiourea
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-Bis(methoxymethyl)thiourea is a derivative of thiourea, a versatile class of organic compounds with significant applications in medicinal chemistry and drug discovery. Thiourea and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, its synthesis, and a summary of the broader biological context of thiourea derivatives.
Core Physical and Chemical Properties
A summary of the key physical and chemical identifiers for this compound is presented in the table below. The compound is described as a resinous substance, which may account for the absence of a distinct melting point in the available literature. Further experimental studies are required to determine its boiling point and detailed solubility characteristics.
| Property | Value | Source |
| IUPAC Name | 1,3-bis(methoxymethyl)thiourea | PubChemLite[1] |
| Synonyms | This compound | EPA SRS[2] |
| CAS Number | 51872-26-5 | EPA SRS[2] |
| Molecular Formula | C₅H₁₂N₂O₂S | EPA SRS[2] |
| Molecular Weight | 164.23 g/mol | EPA SRS[2] |
| Physical State | Resinous substance | Sciforum[3] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in polar protic and aprotic organic solvents; insoluble in non-polar solvents (general for thiourea). Specific data for this compound is not available. | Inchem.org[4] |
Spectral Data
¹H NMR Spectroscopy
The proton nuclear magnetic resonance (¹H NMR) spectrum of this compound has been reported with the following chemical shifts (δ) in parts per million (ppm):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.35 | broad singlet | 2H | NH |
| 4.84 | broad singlet | 4H | HNCH₂O |
| 3.17 | broad singlet | 6H | OCH₃ |
Source: Sciforum[3]
¹³C NMR and Infrared Spectroscopy
Detailed experimental data for the ¹³C NMR and a full Infrared (IR) spectrum for this compound are not currently available in the public domain. General characteristic IR absorptions for thiourea derivatives include N-H stretching, C=S stretching, and C-N stretching vibrations. Further experimental analysis is necessary to fully characterize the spectral properties of this specific compound.
Experimental Protocols
Synthesis of this compound
A reported method for the synthesis of this compound involves the aminomethylation of thiourea.[3]
Reaction Scheme:
Synthesis of this compound.
Procedure:
-
Combine thiourea (10 mmol), paraformaldehyde (25 mmol), and methanol (250 mmol).
-
Stir the mixture for 8 hours at a temperature of approximately 70°C.
-
Remove the solvent to obtain this compound as a resinous substance with a reported yield of 91%.[3]
Purification:
The crude product can be purified by removing the solvent. Further purification techniques such as column chromatography may be applicable, although specific details for this compound are not provided in the available literature.
Biological Activity and Signaling Pathways of Thiourea Derivatives
General Mechanism of Action
The biological effects of thiourea derivatives are often attributed to their ability to interact with various biological targets. The proposed mechanisms of action include:
-
Enzyme Inhibition: Certain thiourea derivatives are known to inhibit specific enzymes. For example, some act as antithyroid agents by inhibiting thyroid peroxidase.[5]
-
Interaction with Proteins and DNA: The thiourea functional group can form hydrogen bonds and coordinate with metal ions, enabling interaction with proteins and DNA.[6]
General mechanisms of action for thiourea derivatives.
Applications in Drug Development
Thiourea derivatives have been investigated for a variety of therapeutic applications, including:
-
Antimicrobial Agents: Many thiourea compounds have demonstrated activity against bacteria and fungi.[6]
-
Anticancer Agents: Research has shown that some thiourea derivatives can inhibit the growth of cancer cells.[7]
-
Antiviral Agents: Certain derivatives have shown promise as antiviral compounds.[8]
The diverse biological activities of thiourea derivatives make them a valuable scaffold for the design and development of new therapeutic agents. Further research into the specific properties and biological effects of this compound is warranted to explore its potential in drug discovery.
General workflow for thiourea derivatives in drug discovery.
Conclusion
This compound is a thiourea derivative for which basic chemical identity and a method of synthesis have been established. However, a comprehensive understanding of its physical and chemical properties, as well as its biological activity, remains incomplete. The rich history of thiourea derivatives in medicinal chemistry suggests that further investigation into this compound could reveal novel therapeutic potential. This guide serves as a foundational resource for researchers and professionals in the field, highlighting the current state of knowledge and identifying areas for future research.
References
- 1. ukm.edu.my [ukm.edu.my]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of N,N'-Bis(methoxymethyl)thiourea: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-Bis(methoxymethyl)thiourea is a derivative of thiourea featuring methoxymethyl substituents on both nitrogen atoms. Thiourea and its derivatives are a versatile class of compounds with applications in organic synthesis, materials science, and medicinal chemistry. The presence of the thiocarbonyl group and the N-H protons allows for diverse chemical transformations and interactions, including hydrogen bonding and coordination with metal ions. Understanding the spectroscopic and synthetic characteristics of this compound is crucial for its potential application in various scientific domains.
Predicted Spectroscopic Data
Due to the absence of experimentally obtained spectra in publicly accessible literature and databases, the following tables summarize the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. These predictions are based on the analysis of spectroscopic data for structurally related thiourea derivatives.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Protons | |||
| -CH₃ | 3.3 - 3.5 | Singlet | O-CH ₃ |
| -CH₂- | 4.8 - 5.2 | Triplet (due to coupling with N-H) | N-CH ₂-O |
| N-H | 7.0 - 8.5 | Broad Singlet | N-H |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment | |
| Carbons | |||
| -CH₃ | 55 - 60 | O-C H₃ | |
| -CH₂- | 75 - 85 | N-C H₂-O | |
| C=S | 180 - 185 | C =S |
Disclaimer: The chemical shifts presented are estimations and may vary depending on the solvent and other experimental conditions.
Table 2: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Frequency (cm⁻¹) | Intensity | Vibration Mode |
| N-H | 3200 - 3400 | Medium - Strong | Stretching |
| C-H (sp³) | 2850 - 3000 | Medium | Stretching |
| C=S | 1200 - 1350 | Medium - Strong | Stretching |
| C-O | 1000 - 1200 | Strong | Stretching |
| C-N | 1350 - 1450 | Medium | Stretching |
Experimental Protocols
A plausible synthetic route for this compound can be adapted from general methods for the synthesis of N,N'-disubstituted thioureas. A common approach involves the reaction of an isothiocyanate with an amine. However, for a symmetrical bis-substituted thiourea like the target compound, a one-pot reaction from thiourea and two equivalents of an aminomethylating agent is a feasible strategy.
Proposed Synthesis of this compound:
A mixture of thiourea (1 equivalent), formaldehyde (2 equivalents, as an aqueous solution or paraformaldehyde), and methanol (as solvent and reactant) is heated in the presence of a suitable acid or base catalyst. The reaction proceeds via the formation of N-hydroxymethylthiourea intermediates, which are subsequently etherified by methanol to yield the desired this compound.
Reaction Scheme:
Purification:
The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexanes, to obtain the pure this compound.
Characterization:
The structure and purity of the synthesized compound would be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as elemental analysis.
Workflow Visualization
The following diagram illustrates a general experimental workflow for the synthesis and characterization of a substituted thiourea derivative.
Caption: General experimental workflow for the synthesis and characterization of a substituted thiourea.
Conclusion
While specific experimental spectroscopic data for this compound remains elusive in the current body of scientific literature, this guide provides a foundational understanding of its expected characteristics. The predicted NMR and IR data, along with a plausible synthetic protocol, offer a starting point for researchers interested in the synthesis and application of this compound. Further experimental work is necessary to validate these predictions and fully elucidate the properties of this compound.
Molecular weight and formula of N,N'-Bis(methoxymethyl)thiourea
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-Bis(methoxymethyl)thiourea is a symmetrically substituted thiourea derivative. The thiourea functional group is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2][3] This technical guide provides a comprehensive overview of the core molecular properties, a plausible synthetic route, and the broader context of thiourea derivatives in drug development. While specific experimental data for this particular compound is limited in publicly accessible literature, this guide consolidates available information and provides predictive data based on analogous structures.
Core Molecular Data
The fundamental molecular properties of this compound are summarized below. This data is essential for its identification and use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C5H12N2O2S | [4][5] |
| Molecular Weight | 164.23 g/mol | [4] |
| CAS Number | 51872-26-5 | [4] |
| Canonical SMILES | COCNC(=S)NCOC | [5] |
| InChIKey | HMIFTYSOZMSIFK-UHFFFAOYSA-N | [5] |
Predicted Mass Spectrometry Data
Predicted mass-to-charge ratios (m/z) for various adducts of this compound are useful for its characterization by mass spectrometry.
| Adduct | Predicted m/z |
| [M+H]+ | 165.06923 |
| [M+Na]+ | 187.05117 |
| [M+K]+ | 203.02511 |
| [M+NH4]+ | 182.09577 |
| [M-H]- | 163.05467 |
| (Data predicted and sourced from PubChemLite)[5] |
Experimental Protocols
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is via the aminomethylation of thiourea using formaldehyde (in the form of paraformaldehyde) and methanol.[6] This reaction is analogous to the synthesis of other N-alkoxymethyl ureas and thioureas.
Materials:
-
Thiourea
-
Paraformaldehyde
-
Methanol (reagent grade)
-
Anhydrous conditions
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend thiourea (1 equivalent) in an excess of methanol.
-
Add paraformaldehyde (at least 2 equivalents) to the suspension.
-
Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the excess methanol can be removed under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield this compound.
Predicted Spectroscopic Data
| Spectroscopy | Functional Group | Expected Chemical Shift / Wavenumber |
| ¹H NMR | O-CH₃ | ~3.3 - 3.5 ppm (singlet) |
| N-CH₂-O | ~4.8 - 5.2 ppm (doublet, coupled to N-H) | |
| N-H | ~7.0 - 8.5 ppm (broad triplet, coupled to CH₂) | |
| ¹³C NMR | O-CH₃ | ~55 - 60 ppm |
| N-CH₂-O | ~70 - 75 ppm | |
| C=S | ~180 - 185 ppm | |
| IR Spectroscopy | N-H stretch | ~3200 - 3400 cm⁻¹ |
| C-H stretch | ~2800 - 3000 cm⁻¹ | |
| C=S stretch | ~1050 - 1250 cm⁻¹ | |
| C-O stretch | ~1000 - 1100 cm⁻¹ |
Visualized Experimental Workflow
The following diagram illustrates the synthetic pathway for this compound.
Caption: Synthetic workflow for this compound.
Role in Drug Development and Research
Thiourea and its derivatives are a significant class of compounds in medicinal chemistry due to their wide spectrum of biological activities.[1][9] These activities include anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties.[2][3] The biological activity is often attributed to the ability of the thiourea moiety to form hydrogen bonds with biological targets and to chelate metal ions.[7]
-
Anticancer Activity: Many thiourea derivatives have been investigated for their potential as anticancer agents.[3] They have been shown to inhibit various enzymes and signaling pathways involved in cancer progression.[1]
-
Antimicrobial Agents: The thiourea scaffold is present in a number of compounds with potent antibacterial and antifungal activities.[2]
-
Enzyme Inhibition: The sulfur and nitrogen atoms in the thiourea core can act as binding sites for various enzymes, leading to their inhibition.[3]
-
Catalysis: In organic synthesis, certain thiourea derivatives are utilized as organocatalysts, highlighting their utility in the preparation of complex molecules.[10]
While the specific biological activities and potential applications of this compound in drug development are not extensively documented, its structure suggests that it could be a valuable intermediate in the synthesis of more complex thiourea derivatives or could be explored for its own biological properties. The methoxymethyl groups may influence its solubility and ability to act as a hydrogen bond donor or acceptor, potentially modulating its interaction with biological targets. Further research is warranted to fully elucidate the pharmacological profile of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. PubChemLite - this compound (C5H12N2O2S) [pubchemlite.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
- 7. chemrevlett.com [chemrevlett.com]
- 8. Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide on the Tautomeric Forms of Substituted Thiourea Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomeric forms of substituted thiourea derivatives, focusing on the thione-thiol equilibrium. It covers synthetic methodologies, detailed experimental protocols for characterization, and computational approaches for studying this phenomenon. Quantitative data on tautomeric equilibria are presented in structured tables, and key workflows are visualized using diagrams to facilitate understanding.
Introduction to Tautomerism in Substituted Thioureas
Thiourea derivatives are a versatile class of organic compounds with significant applications in medicinal chemistry, catalysis, and materials science. A key feature of their chemistry is the existence of tautomeric forms, primarily the thione and thiol isomers. The thione form contains a carbon-sulfur double bond (C=S), while the thiol form (or isothiourea) possesses a carbon-nitrogen double bond (C=N) and a sulfur-hydrogen single bond (S-H). The equilibrium between these two forms is influenced by various factors, including the nature of the substituents, the solvent, and temperature.[1][2] Understanding and controlling this tautomeric equilibrium is crucial for drug design and the development of new catalysts, as the different tautomers can exhibit distinct biological activities and chemical reactivities. In aqueous solutions, the thione form is generally predominant for the parent thiourea.[1]
The general equilibrium between the thione and thiol tautomers of a monosubstituted thiourea is depicted below:
Synthesis of Substituted Thiourea Derivatives
The synthesis of substituted thiourea derivatives can be achieved through several methods. A common and efficient approach involves the reaction of primary amines with carbon disulfide in an aqueous medium, which avoids the use of toxic reagents like isothiocyanates or thiophosgene.[3] Another widely used method is the condensation of primary or secondary amines with isothiocyanates. The general synthetic scheme starting from an amine and an isothiocyanate is a straightforward and high-yielding route to N,N'-disubstituted thioureas.
A general reaction scheme for the synthesis of an N,N'-disubstituted thiourea is as follows:
Quantitative Analysis of Tautomeric Equilibrium
The position of the thione-thiol equilibrium is highly dependent on the electronic and steric nature of the substituents on the nitrogen atoms. Electron-withdrawing groups tend to favor the thiol form by increasing the acidity of the N-H protons, while electron-donating groups generally favor the thione form. The equilibrium constant (KT = [thiol]/[thione]) provides a quantitative measure of the relative stability of the two tautomers.
| Compound | Solvent | Method | KT | Predominant Form | Reference |
| Thioacetamide | Aqueous H₂SO₄ | Basicity | 2.5 x 10⁻⁹ | Thione | [4] |
| N-Methylthioacetamide | Aqueous H₂SO₄ | Basicity | 2.5 x 10⁻¹⁰ | Thione | [4] |
| Thiobenzamide | Aqueous H₂SO₄ | Basicity | 5.0 x 10⁻⁹ | Thione | [4] |
| N-Methylthiobenzamide | Aqueous H₂SO₄ | Basicity | 1.3 x 10⁻⁹ | Thione | [4] |
| 4-amino-5-(4-nitrophenyl)-1,2,4-triazole-3-thione | DMSO | HPLC-MS | 0.028 | Thione | [5] |
| 4-amino-5-(4-nitrophenyl)-1,2,4-triazole-3-thione | DMSO + NaHCO₃ | HPLC-MS | 0.058 | Thione | [5] |
Table 1: Tautomeric Equilibrium Constants for Selected Thiourea Derivatives and Analogs.
Experimental Protocols for Tautomer Characterization
The characterization of tautomeric forms of substituted thioureas relies on a combination of spectroscopic and crystallographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution.[6] By analyzing the chemical shifts and integration of signals corresponding to each tautomer, the relative populations can be determined.[7] Both ¹H and ¹³C NMR are valuable, with the chemical shift of the carbon atom in the C=S group being particularly informative (typically δ > 180 ppm in the thione form).
Detailed Protocol for ¹H NMR Analysis:
-
Sample Preparation:
-
Dissolve an accurately weighed sample (typically 5-10 mg) of the substituted thiourea derivative in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, 0.5-0.7 mL) in an NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.[8]
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 or 600 MHz).
-
Typical acquisition parameters:
-
Pulse sequence: Standard single pulse (zg30).
-
Number of scans: 16-64 (depending on concentration).
-
Relaxation delay (d1): 1-5 seconds.
-
Acquisition time (aq): 2-4 seconds.
-
Temperature: Record the spectrum at a constant, known temperature (e.g., 298 K), as temperature can affect the equilibrium.
-
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Identify distinct signals corresponding to the thione and thiol tautomers. Key signals to monitor include N-H protons, S-H protons (if observable), and protons on substituents adjacent to the thiourea core.
-
Carefully integrate the signals corresponding to each tautomer.
-
Calculate the molar ratio of the tautomers from the integral values. For example, if a proton signal for the thione form has an integral Ithione and a corresponding signal for the thiol form has an integral Ithiol, the ratio is Ithiol / Ithione.
-
The equilibrium constant KT can be calculated as [thiol]/[thione].
-
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous structural information in the solid state, allowing for the direct observation of which tautomeric form is present.[9][10] It provides precise bond lengths and angles, which can definitively distinguish between a C=S double bond and a C-S single bond.
Detailed Protocol for X-ray Crystallography:
-
Crystal Growth:
-
Grow single crystals of the substituted thiourea derivative suitable for X-ray diffraction (typically 0.1-0.3 mm in each dimension).
-
Common crystallization techniques include slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot, saturated solution.
-
Screen various solvents and solvent mixtures to find optimal crystallization conditions.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.[11]
-
Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.
-
Collect diffraction data using monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation).
-
A typical data collection strategy involves multiple scans (e.g., ω and φ scans) to cover a significant portion of the reciprocal space.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data (integration, scaling, and absorption correction) using appropriate software (e.g., CrysAlisPro, XDS).
-
Solve the crystal structure using direct methods or Patterson methods (e.g., using SHELXT).
-
Refine the structural model against the experimental data using full-matrix least-squares on F² (e.g., using SHELXL).
-
Locate and refine all non-hydrogen atoms anisotropically. Hydrogen atoms are typically located in the difference Fourier map and refined isotropically or placed in calculated positions.
-
The final refined structure will provide the precise atomic coordinates, allowing for the determination of the tautomeric form present in the crystal.
-
Computational Chemistry
Density Functional Theory (DFT) is a widely used computational method to investigate the relative stabilities of tautomers.[12][13] By calculating the electronic energies of the optimized geometries of the thione and thiol forms, their relative stability in the gas phase or in different solvents (using continuum solvent models) can be predicted.[14]
Detailed Protocol for DFT Calculations:
-
Structure Preparation:
-
Build the 3D structures of the thione and thiol tautomers of the substituted thiourea derivative using a molecular modeling program (e.g., GaussView, Avogadro).
-
-
Geometry Optimization:
-
Perform geometry optimization for each tautomer using a DFT functional and basis set (e.g., B3LYP/6-31G(d)). This step finds the lowest energy conformation for each tautomer.
-
-
Frequency Calculation:
-
Perform a vibrational frequency calculation at the same level of theory as the optimization. This confirms that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections.
-
-
Single-Point Energy Calculation (Optional but Recommended):
-
To obtain more accurate energies, perform a single-point energy calculation on the optimized geometries using a higher level of theory or a larger basis set (e.g., B3LYP/6-311+G(d,p) or a composite method).[15]
-
-
Solvation Effects:
-
To model the effect of a solvent, repeat the optimization and frequency calculations or perform single-point energy calculations using a continuum solvation model such as the Polarizable Continuum Model (PCM).[16]
-
-
Energy Analysis:
-
Calculate the relative free energy (ΔG) between the tautomers by combining the electronic energy, ZPVE, thermal corrections, and solvation energy.
-
The tautomer with the lower free energy is predicted to be the more stable form.
-
-
Population Analysis:
-
The equilibrium constant (KT) can be calculated from the difference in Gibbs free energy (ΔG) using the equation: KT = exp(-ΔG/RT), where R is the gas constant and T is the temperature.
-
The percentage population of each tautomer can then be determined.
-
Conclusion
The tautomerism of substituted thiourea derivatives is a fundamental aspect of their chemistry with significant implications for their application in drug discovery and catalysis. The thione-thiol equilibrium is delicately balanced and can be influenced by substituents and the surrounding environment. A combination of advanced spectroscopic techniques, X-ray crystallography, and computational chemistry provides a powerful toolkit for the detailed investigation of these tautomeric forms. This guide has provided an overview of the key synthetic methods and detailed protocols for the characterization and computational analysis of thiourea tautomers, which will be of value to researchers in the field.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. jocpr.com [jocpr.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. NMR blog - β-Diketone tautomerization ratio determined via 60 MHz benchtop NMR — Nanalysis [nanalysis.com]
- 8. Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Theoretical and experimental investigation of thiourea derivatives: synthesis, crystal structure, in-silico and in-vitro biological evaluation | Bulletin of the Chemical Society of Ethiopia [ajol.info]
- 11. dc.etsu.edu [dc.etsu.edu]
- 12. researchgate.net [researchgate.net]
- 13. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Health and Safety Data for N,N'-Bis(methoxymethyl)thiourea
Disclaimer: No specific health and safety data for N,N'-Bis(methoxymethyl)thiourea (CAS No. 51872-26-5) is publicly available in the reviewed literature and safety data repositories. The following information is based on the closely related parent compound, Thiourea (CAS No. 62-56-6) , and should be used as a preliminary guide for risk assessment and safety procedures. The toxicological properties of this compound may differ from those of thiourea. It is imperative that this compound is handled with extreme caution, assuming it may have significant health hazards, until specific data becomes available.
Executive Summary
This technical guide provides a comprehensive overview of the available health and safety information for thiourea, serving as a surrogate for this compound. Thiourea is classified as harmful if swallowed, is a suspected carcinogen, and is suspected of damaging fertility or the unborn child. It can cause skin irritation and may provoke an allergic skin reaction. The primary mechanism of chronic toxicity for thiourea and related compounds is the inhibition of the thyroid peroxidase enzyme, leading to disruption of thyroid hormone synthesis. This document outlines the known toxicological data, physical and chemical properties, and provides standardized experimental protocols for key safety assessments.
Physical and Chemical Properties of Thiourea
The physical and chemical properties of a substance are crucial for understanding its potential for exposure and its behavior in various environments.
| Property | Value | Reference |
| Molecular Formula | CH₄N₂S | --INVALID-LINK-- |
| Molecular Weight | 76.12 g/mol | --INVALID-LINK-- |
| Appearance | White or off-white crystals or powder | --INVALID-LINK-- |
| Melting Point | 176 - 178 °C | --INVALID-LINK-- |
| Solubility in Water | 137 g/L at 20 °C | --INVALID-LINK-- |
| log Pow (Octanol/Water Partition Coefficient) | -0.92 at 20 °C | --INVALID-LINK-- |
Toxicological Data for Thiourea
The following tables summarize the key toxicological data for thiourea.
Acute Toxicity
| Endpoint | Species | Route | Value | Classification |
| LD50 | Rat | Oral | 125 mg/kg | Harmful if swallowed[1] |
| LD50 | Rabbit | Dermal | >2800 mg/kg bw | Not classified |
| LC50 | Rat | Inhalation | >195 mg/m³ (4 h) | Not classified[2] |
Skin and Eye Irritation
| Endpoint | Species | Result | Classification |
| Skin Irritation | Rabbit | Irritating | Causes skin irritation[1] |
| Eye Irritation | Rabbit | Slight irritation | May cause slight eye irritation[2] |
Sensitization
| Endpoint | Species | Result | Classification |
| Skin Sensitization | Guinea Pig | Not sensitizing | May cause an allergic skin reaction in humans[1][2] |
Carcinogenicity, Mutagenicity, and Reproductive Toxicity
| Endpoint | Result | Classification |
| Carcinogenicity | Sufficient evidence in experimental animals | Suspected of causing cancer[3] |
| Mutagenicity | Unlikely to be a genotoxic carcinogen | Not classified as a germ cell mutagen |
| Reproductive Toxicity | Evidence of adverse effects on fertility and development in animal studies | Suspected of damaging fertility or the unborn child[1] |
Experimental Protocols
The following are summaries of standard OECD guidelines for key toxicological studies. These protocols would be appropriate for the evaluation of this compound.
Acute Oral Toxicity (OECD 401)
-
Principle: The test substance is administered in a single dose by gavage to fasted experimental animals (typically rats).[4] Several dose groups are used with a single dose per group.[4]
-
Procedure:
-
Healthy, young adult rats are acclimatized to laboratory conditions for at least 5 days.[4]
-
The test substance is dissolved or suspended in a suitable vehicle (water is preferred).[4]
-
The substance is administered orally by gavage in graduated doses to several groups of animals.[4]
-
Animals are observed for mortality, clinical signs, and body weight changes for up to 14 days.
-
A full necropsy is performed on all animals at the end of the study.[4]
-
-
Endpoint: The LD50 (the statistically derived single dose that can be expected to cause death in 50% of the animals) is calculated.[4]
Acute Dermal Irritation/Corrosion (OECD 404)
-
Principle: The test substance is applied in a single dose to the shaved skin of an experimental animal (typically a rabbit).[5] The untreated skin serves as a control.[5]
-
Procedure:
-
A small area of the rabbit's dorsal skin is clipped free of fur.
-
0.5 mL of a liquid or 0.5 g of a solid test substance is applied to a small area of skin and covered with a gauze patch.[5]
-
The exposure period is 4 hours.[5]
-
After exposure, the patch and residual test substance are removed.
-
The skin is examined for erythema and edema at 1, 24, 48, and 72 hours, and up to 14 days after application.[5]
-
-
Endpoint: The degree of skin reaction is scored and the substance is classified based on the severity and reversibility of the observed effects.[5]
Acute Eye Irritation/Corrosion (OECD 405)
-
Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal (typically a rabbit).[6][7] The untreated eye serves as a control.[6][7]
-
Procedure:
-
A single dose of the test substance is instilled into the conjunctival sac of one eye.[6][7]
-
The eye is examined for corneal opacity, iritis, conjunctival redness, and chemosis at 1, 24, 48, and 72 hours after application.[7]
-
The observation period can extend up to 21 days to assess the reversibility of effects.[6]
-
-
Endpoint: The severity of ocular lesions is scored, and the substance is classified based on the nature and reversibility of the effects.[6]
Bacterial Reverse Mutation Test (Ames Test) (OECD 471)
-
Principle: This in vitro test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations caused by the test substance.[8][9]
-
Procedure:
-
The bacterial tester strains are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix).[8][9]
-
The exposure can be done by the plate incorporation method or the pre-incubation method.[8]
-
After incubation, the number of revertant colonies (bacteria that have mutated back to a state where they can synthesize the required amino acid) is counted.[8]
-
-
Endpoint: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies.[9]
Diagrams
Experimental Workflow for Toxicity Testing
Caption: A generalized workflow for chemical toxicity testing.
Mechanism of Thiourea-Induced Thyroid Toxicity
Caption: Inhibition of thyroid peroxidase by thiourea.
References
- 1. librarysearch.bates.edu [librarysearch.bates.edu]
- 2. catalog.labcorp.com [catalog.labcorp.com]
- 3. oecd.org [oecd.org]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. oecd.org [oecd.org]
- 6. nucro-technics.com [nucro-technics.com]
- 7. oecd.org [oecd.org]
- 8. nib.si [nib.si]
- 9. Bacterial Reverse Mutation Test (Ames Test) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Role of thiourea derivatives in organic synthesis
An In-depth Technical Guide on the Role of Thiourea Derivatives in Organic Synthesis
Introduction
Thiourea derivatives have emerged as a cornerstone of modern organocatalysis, experiencing a renaissance over the past two decades.[1] Structurally similar to ureas but with the oxygen atom replaced by sulfur, thioureas exhibit significantly different electronic properties. The lower electronegativity of sulfur compared to oxygen results in higher acidity and a greater hydrogen bond donating capability.[1][2] This ability to form strong, directional hydrogen bonds is the foundation of their catalytic activity, allowing them to activate a wide array of substrates without the need for metal catalysts.[3]
Initially explored for their roles in molecular recognition and anion binding, the pioneering work of Schreiner and Jacobsen demonstrated their profound potential as organocatalysts in a variety of synthetic transformations.[2][3] Particularly, chiral thiourea derivatives have become indispensable tools in asymmetric synthesis, enabling the construction of complex stereochemically rich molecules with high levels of enantioselectivity.[1][3] These catalysts are often bench-stable, non-toxic, and effective under mild, neutral conditions, making them highly attractive for both academic research and industrial applications, including drug development.[2][4] This guide explores the core principles, key applications, and practical methodologies associated with thiourea derivatives in organic synthesis.
Mechanism of Catalysis
The catalytic power of thiourea derivatives stems from their ability to act as potent hydrogen-bond donors, activating electrophiles and stabilizing transition states. Several distinct but often complementary activation modes have been identified.
Dual Hydrogen-Bond Donation
The most fundamental activation mode involves the two N-H protons of the thiourea moiety acting in concert to form a dual hydrogen-bond complex with an electrophilic substrate.[3] This interaction, often described as "partial protonation," lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy of the electrophile, making it more susceptible to nucleophilic attack.[2][3] This is particularly effective for activating functional groups like carbonyls, imines, and nitroalkenes. The N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, known as Schreiner's thiourea, is a classic example designed to maximize this effect through its electron-deficient, rigid structure.[2]
Bifunctional Catalysis
To enhance reactivity and control stereoselectivity, the thiourea scaffold is often appended with a secondary functional group, creating a bifunctional catalyst.[5] Most commonly, a basic moiety such as a tertiary amine is incorporated.[5][6] In this arrangement, the catalyst can activate both the electrophile and the nucleophile simultaneously. The thiourea group activates the electrophile via hydrogen bonding, while the basic amine group deprotonates the nucleophile (or forms an enamine intermediate), increasing its reactivity.[7] This synergistic activation within a single chiral molecule provides excellent organization in the transition state, leading to high stereoselectivity.[3][5]
Caption: Bifunctional activation by a thiourea-amine catalyst.
Brønsted Acid Catalysis
In certain reactions, such as the tetrahydropyranylation of alcohols, computational and experimental studies have suggested that thioureas can function as Brønsted acids.[8][9] Instead of just binding to the substrate, the thiourea protonates the substrate (e.g., dihydropyran) to form a highly reactive cationic intermediate (e.g., an oxocarbenium ion), which then rapidly reacts with the nucleophile.[9] This mechanism challenges the traditional view of purely hydrogen-bond-mediated catalysis and highlights the electronic versatility of the thiourea motif.[8]
Key Applications in Organic Synthesis
Thiourea organocatalysts have been successfully applied to a wide range of asymmetric transformations.
Michael Addition
The asymmetric Michael addition, or conjugate addition, is one of the most powerful C-C bond-forming reactions and a flagship application for thiourea catalysis.[10] Bifunctional thiourea catalysts are highly effective in promoting the addition of various nucleophiles, such as ketones, aldehydes, and 1,3-dicarbonyl compounds, to electrophiles like nitroalkenes.[6][11] The reaction typically proceeds with high yields and excellent stereocontrol.
Table 1: Thiourea-Catalyzed Asymmetric Michael Addition of Ketones to Nitroolefins
| Catalyst (mol%) | Ketone | Nitroolefin | Conditions | Yield (%) | dr (syn/anti) | ee (%) (syn) | Reference |
|---|---|---|---|---|---|---|---|
| 1g (10) | Cyclohexanone | (E)-β-Nitrostyrene | Toluene, H₂O, 4 °C, 24 h | 98 | >95:5 | 99 | [12] |
| 1c (10) | Acetophenone | (E)-β-Nitrostyrene | Toluene, 25 °C, 120 h | 98 | 80:20 | 94 | [12] |
| DPEN-Thiourea (10) | Cyclopentanone | (E)-β-Nitrostyrene | H₂O, 4-Nitrophenol, rt, 24 h | 99 | 9:1 | 99 | [11] |
| 3a (10) | Acetone | (E)-β-Nitrostyrene | Toluene, 25 °C, 72 h | 85 | - | 96 |[6] |
The following is a representative protocol for the Michael addition of a ketone to a nitroolefin catalyzed by a bifunctional thiourea catalyst, based on procedures described in the literature.[11][12]
-
To a stirred solution of the bifunctional thiourea catalyst (0.02 mmol, 10 mol%) in the specified solvent (e.g., Toluene, 1.0 mL) in a reaction vial at the designated temperature (e.g., 4 °C), add the ketone (0.4 mmol, 2.0 equiv).
-
Stir the mixture for 5 minutes.
-
Add the nitroolefin (0.2 mmol, 1.0 equiv) to the mixture. If specified, additives such as water may be included at this stage.
-
Seal the vial and continue stirring vigorously for the time indicated by reaction monitoring (e.g., 24-72 hours), which is typically performed by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the Michael adduct.
-
Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis, comparing the result with a racemic sample.
Aza-Henry (Nitro-Mannich) Reaction
The aza-Henry reaction, the addition of a nitroalkane to an imine, is a crucial method for synthesizing β-nitroamines, which are valuable precursors to chiral diamines and α-amino acids.[13] Bifunctional thiourea catalysts effectively catalyze this reaction, simultaneously activating the nucleophilic nitroalkane via the basic amine and the electrophilic imine via hydrogen bonding with the thiourea moiety.[5][13]
Table 2: Thiourea-Catalyzed Asymmetric Aza-Henry Reaction
| Catalyst (mol%) | Nitroalkane | Imine | Conditions | Yield (%) | dr (syn/anti) | ee (%) (syn) | Reference |
|---|---|---|---|---|---|---|---|
| 1a (10) | Nitromethane | N-Boc-benzaldimine | Toluene, -40 °C, 48 h | 95 | - | 95 | [13] |
| 1a (10) | Nitroethane | N-Boc-benzaldimine | Toluene, -20 °C, 48 h | 94 | 91:9 | 97 | [13] |
| Takemoto Cat. (10) | Nitromethane | N-Boc- (p-Br-Ph)imine | THF, -78 °C, 24 h | 96 | - | 93 | [5] |
| Takemoto Cat. (10) | Nitropropane | N-Boc- (p-MeO-Ph)imine | THF, -40 °C, 24 h | 89 | 89:11 | 93 |[5] |
Biginelli Reaction
The Biginelli reaction is a one-pot multicomponent reaction between an aldehyde, a β-ketoester, and a (thio)urea to produce dihydropyrimidinones (DHPMs) and their thio-analogs.[14][15] These heterocyclic scaffolds are of significant interest in medicinal chemistry.[16] Chiral thiourea-based organocatalysts have been developed to render this reaction asymmetric, providing access to optically active DHPMs with high enantioselectivity.[17]
Table 3: Asymmetric Biginelli Reaction Catalyzed by Thiourea Derivatives
| Catalyst (mol%) | Aldehyde | β-Ketoester | (Thio)urea | Conditions | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|---|---|
| Methanoproline-Thiourea (10) | Isovaleraldehyde | Ethyl acetoacetate | Urea | Toluene, rt, 48 h | 95 | 99 | [17] |
| Methanoproline-Thiourea (10) | Benzaldehyde | Ethyl acetoacetate | Urea | Toluene, rt, 48 h | 85 | 92 | [17] |
| B(C₆F₅)₃ + Thiourea | 3-Hydroxybenzaldehyde | Ethyl acetoacetate | Thiourea | EtOH, reflux, 3 h | 88 | N/A (racemic) |[18] |
Synthesis of Thiourea Catalysts
The modular nature of thiourea catalysts allows for straightforward synthesis, which has contributed to their widespread adoption. The most common method involves the reaction of a primary or secondary amine with an appropriate isothiocyanate.[19][20] For chiral catalysts, a readily available chiral amine (e.g., from the chiral pool, such as an amino acid or Cinchona alkaloid derivative) is used to install stereochemical information.
References
- 1. Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiourea organocatalysis - Wikipedia [en.wikipedia.org]
- 3. Thiourea and squaramide organocatalysts for the asymmetric total synthesis of natural compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00800J [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Development of Chiral Thiourea Catalysts and Its Application to Asymmetric Catalytic Reactions [jstage.jst.go.jp]
- 6. Novel thiourea-amine bifunctional catalysts for asymmetric conjugate addition of ketones/aldehydes to nitroalkenes: rational structural combination for high catalytic efficiency - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. BJOC - Asymmetric Michael addition reactions catalyzed by calix[4]thiourea cyclohexanediamine derivatives [beilstein-journals.org]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Bifunctional-thiourea-catalyzed diastereo- and enantioselective aza-Henry reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A highly enantioselective Biginelli reaction using self-assembled methanoproline–thiourea organocatalysts: asymmetric synthesis of 6-isopropyl-3,4-dihydropyrimidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. ias.ac.in [ias.ac.in]
- 19. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 20. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
N,N'-Bis(methoxymethyl)thiourea: A Versatile Precursor for Heterocyclic Synthesis and Beyond
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
N,N'-Bis(methoxymethyl)thiourea has emerged as a valuable and versatile precursor in organic synthesis, primarily utilized in aminomethylation and cyclocondensation reactions for the construction of a variety of nitrogen-containing heterocyclic compounds. Its ability to act as a formal formaldehyde equivalent, coupled with the reactivity of the thiourea backbone, makes it a powerful tool for the synthesis of complex molecules, including those with potential applications in drug discovery and development. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role as a precursor in chemical reactions.
Synthesis and Properties
This compound is typically synthesized through the condensation of thiourea with formaldehyde in the presence of methanol. While often generated in situ for immediate use in subsequent reactions, it can also be prepared and isolated.
General Physicochemical Properties:
| Property | Value |
|---|---|
| Molecular Formula | C5H12N2O2S |
| Molecular Weight | 164.23 g/mol [1] |
| Appearance | Typically a resinous substance[2] |
| Solubility | Soluble in alcohols and other organic solvents |
Note: Detailed experimental data for the isolated compound is not widely published, as it is often used directly in solution after its formation.
Core Applications in Chemical Synthesis
The primary utility of this compound lies in its function as a dielectrophilic building block. The methoxymethyl groups serve as precursors to electrophilic iminium species upon activation, which can then react with a variety of nucleophiles.
Synthesis of 1,3,5-Triazinan-2-thiones
A key application of this compound is in the synthesis of 5-alkyl-1,3,5-triazinan-2-thiones through a catalytic cycloaminomethylation reaction with primary amines. This reaction is efficiently catalyzed by Lewis acids such as Samarium(III) chloride (SmCl₃·6H₂O).[3]
The general workflow for this synthesis is depicted below:
Figure 1: General workflow for the synthesis of 5-alkyl-1,3,5-triazinan-2-thiones.
A plausible reaction mechanism involves the initial formation of this compound, followed by catalyst-mediated elimination of methanol to generate reactive iminium intermediates. These intermediates then undergo stepwise condensation with a primary amine, leading to the cyclized triazinan-2-thione product.
Synthesis of Cyclophanes
This compound has also been employed in the synthesis of cyclophanes containing a thiourea moiety. In these reactions, it serves as a flexible building block that can react with aromatic diamines or similar binucleophiles to form macrocyclic structures. These reactions are often catalyzed by metal salts like NiCl₂·6H₂O and SmCl₃·6H₂O.[3]
Experimental Protocols
In Situ Preparation of this compound and Subsequent Reaction with Primary Amines
The following protocol is adapted from the synthesis of N,N'-bis(methoxymethyl)urea and its subsequent reactions, as the procedure for the thiourea analog is analogous.[2]
Materials:
-
Thiourea
-
Paraformaldehyde
-
Methanol
-
Primary amine (e.g., butylamine)
-
Samarium(III) chloride hexahydrate (SmCl₃·6H₂O)
Procedure:
-
Preparation of this compound solution: A mixture of thiourea (10 mmol), paraformaldehyde (25 mmol), and methyl alcohol (250 mmol) is stirred for 8 hours at approximately 70 °C.[2] After this period, the excess solvent is typically removed under reduced pressure to yield the crude this compound, often as a resinous substance.[2] For in situ applications, the resulting solution can be used directly.
-
Catalytic Cycloaminomethylation: To the solution or isolated this compound (1 equivalent), the desired primary amine (1 equivalent) and a catalytic amount of SmCl₃·6H₂O (5 mol%) are added.
-
The reaction mixture is stirred at 70 °C for the appropriate time (typically several hours, reaction progress can be monitored by TLC).
-
Upon completion, the reaction mixture is worked up by standard procedures, which may include solvent evaporation, extraction, and purification by column chromatography to yield the desired 5-alkyl-1,3,5-triazinan-2-thione.
Quantitative Data for Analagous Urea Reactions:
| Amine | Catalyst | Product | Yield (%) |
| Butylamine | SmCl₃·6H₂O | 5-Butyl-1,3,5-triazinan-2-one | 54 |
| Aniline | SmCl₃·6H₂O | 5-Phenyl-1,3,5-triazinan-2-one | 36 |
Data adapted from reactions of the urea analog as reported in the literature.[2]
Role in Drug Development and Medicinal Chemistry
Thiourea derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The thiourea moiety can act as a versatile scaffold for the synthesis of more complex heterocyclic systems that are of interest in drug discovery.
While direct applications of this compound in drug synthesis are not extensively documented, its utility in constructing heterocyclic cores, such as the 1,3,5-triazine ring system, is highly relevant. Triazine derivatives are known to exhibit a wide range of pharmacological activities and are present in several approved drugs.
The general pathway from a simple precursor like this compound to a potentially bioactive heterocyclic compound can be visualized as follows:
Figure 2: Logical relationship from precursor to a potentially bioactive compound.
Conclusion
This compound is a valuable reagent for the synthesis of nitrogen-containing heterocycles. Its ability to be generated in situ and react with various nucleophiles under catalytic conditions provides a convenient and efficient route to complex molecular architectures. While its full potential in drug development is still being explored, its role as a precursor to privileged heterocyclic scaffolds highlights its significance for researchers and scientists in both academic and industrial settings. Further research into the scope of its reactions and the biological activities of its derivatives is warranted to fully exploit the capabilities of this versatile building block.
References
A Technical Guide to the Fundamental Reactivity of the Thiocarbonyl Group in N,N'-Bis(methoxymethyl)thiourea
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Thiourea derivatives are a versatile class of compounds with significant applications ranging from organic synthesis and coordination chemistry to drug design and materials science.[1][2] Their rich chemical reactivity is primarily dictated by the presence of the thiocarbonyl (C=S) group. This technical guide focuses on the fundamental reactivity of this functional group within the specific context of N,N'-Bis(methoxymethyl)thiourea. While detailed experimental studies specifically targeting this compound are not extensively documented in the public domain, its reactivity can be thoroughly understood by examining the well-established principles governing the thiocarbonyl group in analogous N,N'-disubstituted thioureas.
This compound, with the chemical formula C5H12N2O2S, serves as a valuable model for understanding how N-alkoxy substituents influence the inherent properties of the thiourea core.[3][4] This document will provide an in-depth analysis of the thiocarbonyl group's structure, spectroscopic properties, and its dualistic electrophilic and nucleophilic nature, supported by generalized experimental protocols and data from related compounds.
Physicochemical and Spectroscopic Properties of the Thiocarbonyl Group
The reactivity of the thiocarbonyl group is a direct consequence of its electronic structure and bonding, which differs significantly from its oxygen analog, the carbonyl group (C=O).
Structure and Bonding
The carbon-sulfur double bond is inherently weaker and less polar than a carbon-oxygen double bond. This is due to the larger size of the sulfur 3p orbital compared to the carbon 2p orbital, leading to less efficient π-orbital overlap.[5] Consequently, the C=S bond is longer (~1.6 Å) and has a lower bond dissociation energy (around 573 kJ/mol) compared to the C=O bond (~1.25 Å, 745 kJ/mol). The similar electronegativities of carbon and sulfur also result in a less polarized bond, making the thiocarbonyl group more susceptible to radical reactions and orbital-controlled attacks at the sulfur atom.[5]
Spectroscopic Signatures
The unique electronic environment of the thiocarbonyl group gives rise to characteristic spectroscopic features that are crucial for characterization.
| Spectroscopic Technique | Characteristic Feature | Typical Range/Value | Reference |
| Infrared (IR) Spectroscopy | C=S stretching vibration (νC=S) | 1050-1300 cm⁻¹ (medium intensity) | [6][7] |
| ¹³C NMR Spectroscopy | Thiocarbonyl carbon (C=S) chemical shift | 35-63 ppm downfield relative to C=O | [6] |
| UV-Vis Spectroscopy | n → π* transition | Often results in colored compounds | [6] |
The C=S stretching vibration is typically weaker than that of a carbonyl group and can be influenced by the nature of the substituents on the nitrogen atoms.[7] In ¹³C NMR, the thiocarbonyl carbon is significantly deshielded compared to its carbonyl counterpart.[6]
Fundamental Reactivity of the Thiocarbonyl Group
The thiocarbonyl group exhibits dual reactivity: the sulfur atom acts as a nucleophilic center, while the carbon atom is electrophilic. This duality is the cornerstone of thiourea chemistry.
References
- 1. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01781D [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. PubChemLite - this compound (C5H12N2O2S) [pubchemlite.lcsb.uni.lu]
- 5. Thiocarbonyl chemistry in polymer science - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00050D [pubs.rsc.org]
- 6. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 7. ukm.edu.my [ukm.edu.my]
Methodological & Application
Application Notes and Protocols: Crosslinking Gelatin with N,N'-Bis(methoxymethyl)thiourea
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, albeit theoretical, protocol for the crosslinking of gelatin using N,N'-Bis(methoxymethyl)thiourea (BMTU) as a crosslinking agent. Due to a lack of established protocols in the current scientific literature for this specific combination, the following methodology is based on the inferred chemical reactivity of BMTU with the functional groups present in gelatin. The proposed reaction mechanism involves the acid-catalyzed reaction of the N-methoxymethyl groups of BMTU with the primary amine groups of lysine residues within the gelatin structure, forming stable crosslinks. This application note also outlines key characterization techniques to evaluate the physicochemical properties of the resulting hydrogel.
Introduction
Gelatin, a natural biopolymer derived from collagen, is extensively used in biomedical and pharmaceutical applications due to its biocompatibility, biodegradability, and non-immunogenicity. However, native gelatin hydrogels exhibit poor mechanical strength and thermal stability at physiological temperatures. Crosslinking is a crucial step to enhance these properties, making gelatin a more robust material for applications such as tissue engineering, drug delivery, and wound dressing.
While various crosslinking agents have been explored, this protocol focuses on the potential use of this compound (BMTU). BMTU offers a thiourea backbone, which may impart unique properties to the hydrogel. The proposed crosslinking chemistry relies on the reaction of its N-methoxymethyl groups with the amine residues of gelatin.
Proposed Crosslinking Mechanism
The crosslinking of gelatin with BMTU is hypothesized to proceed via an acid-catalyzed reaction. The primary amine groups of lysine and hydroxylysine residues in gelatin act as nucleophiles, attacking the electrophilic methylene carbon of the N-methoxymethyl groups of BMTU. This reaction is expected to release methanol and formaldehyde as byproducts, forming a stable covalent bond between the gelatin chains through the thiourea linker.
Below is a diagram illustrating the proposed chemical reaction pathway.
Caption: Proposed reaction mechanism for gelatin crosslinking with BMTU.
Experimental Protocols
Materials
-
Gelatin (Type A or B from porcine or bovine source)
-
This compound (BMTU)
-
Hydrochloric acid (HCl) or other suitable acid for pH adjustment
-
Sodium hydroxide (NaOH) for pH adjustment
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Deionized water
Preparation of BMTU-Crosslinked Gelatin Hydrogel
The following workflow outlines the steps for preparing the hydrogel.
Caption: Experimental workflow for BMTU-crosslinked gelatin hydrogel preparation.
Detailed Steps:
-
Prepare Gelatin Solution: Dissolve 10 g of gelatin powder in 100 mL of deionized water by stirring at 50°C until a homogenous solution is obtained.
-
pH Adjustment: Cool the gelatin solution to room temperature and adjust the pH to a range of 4-5 using 0.1 M HCl. This acidic condition is proposed to catalyze the crosslinking reaction.
-
Prepare BMTU Solution: Prepare a stock solution of BMTU (e.g., 1%, 2.5%, and 5% w/v) in deionized water.
-
Mixing: Add the BMTU solution to the gelatin solution at various gelatin:BMTU weight ratios (e.g., 10:1, 5:1, 2:1). Stir the mixture thoroughly for 15 minutes to ensure uniform distribution of the crosslinker.
-
Casting: Pour the mixture into desired molds (e.g., petri dishes, custom-made molds) to create films or scaffolds of specific dimensions.
-
Curing: Place the molds in an oven or incubator at 37°C for 24 to 48 hours to allow the crosslinking reaction to proceed.
-
Purification: After curing, immerse the resulting hydrogels in a large volume of PBS (pH 7.4) for 24 hours, changing the PBS solution every 8 hours, to remove any unreacted BMTU and byproducts.
-
Storage: Store the purified hydrogels in PBS at 4°C until further characterization.
Characterization of Crosslinked Gelatin
Degree of Crosslinking
The degree of crosslinking can be estimated using the ninhydrin assay, which quantifies the free primary amine groups remaining in the gelatin after crosslinking. A lower number of free amines indicates a higher degree of crosslinking.
Swelling Behavior
-
Record the initial weight of the lyophilized hydrogel sample (Wd).
-
Immerse the sample in PBS (pH 7.4) at 37°C.
-
At predetermined time intervals, remove the sample, gently blot the surface to remove excess water, and record the swollen weight (Ws).
-
The swelling ratio is calculated as: Swelling Ratio (%) = [(Ws - Wd) / Wd] * 100.
Mechanical Properties
The mechanical properties of the hydrogels can be evaluated using a universal testing machine to perform compression or tensile tests. Key parameters to be determined include Young's modulus, ultimate tensile strength, and elongation at break.
Data Presentation
The following tables present hypothetical data for the characterization of BMTU-crosslinked gelatin hydrogels prepared with different concentrations of the crosslinker.
Table 1: Effect of BMTU Concentration on the Degree of Crosslinking and Swelling Ratio.
| Gelatin:BMTU Ratio (w/w) | Free Amine Content (%) | Swelling Ratio (%) |
| Control (No BMTU) | 100 | Dissolves |
| 10:1 | 65 ± 4.2 | 850 ± 55 |
| 5:1 | 42 ± 3.5 | 620 ± 48 |
| 2:1 | 25 ± 2.8 | 430 ± 32 |
Table 2: Mechanical Properties of BMTU-Crosslinked Gelatin Hydrogels.
| Gelatin:BMTU Ratio (w/w) | Young's Modulus (kPa) | Ultimate Tensile Strength (kPa) | Elongation at Break (%) |
| Control (No BMTU) | Not Applicable | Not Applicable | Not Applicable |
| 10:1 | 15 ± 2.1 | 25 ± 3.4 | 45 ± 5.1 |
| 5:1 | 35 ± 3.8 | 58 ± 6.2 | 38 ± 4.5 |
| 2:1 | 62 ± 5.5 | 95 ± 8.9 | 30 ± 3.9 |
Conclusion
This application note provides a foundational, theoretical protocol for the crosslinking of gelatin with this compound. The proposed methodology and characterization techniques offer a starting point for researchers to explore this novel crosslinking system. It is anticipated that by varying the reaction conditions, such as the gelatin to BMTU ratio, pH, and curing time, the physicochemical properties of the resulting hydrogels can be tailored for a wide range of biomedical applications. Further studies are required to validate the proposed reaction mechanism and to assess the biocompatibility and biodegradability of the BMTU-crosslinked gelatin.
Applications of N,N'-Bis(methoxymethyl)thiourea in Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on the specific applications of N,N'-Bis(methoxymethyl)thiourea in polymer chemistry is limited. The following application notes and protocols are based on the established roles of analogous thiourea derivatives and methoxymethyl-functionalized crosslinking agents in polymer systems. The provided data and methodologies should be considered as a starting point for research and development, and optimization will be required for specific applications.
Introduction
This compound is a bifunctional molecule containing both thiourea and methoxymethyl groups. This unique structure suggests its potential utility in polymer chemistry, primarily as a crosslinking agent, vulcanization accelerator, and adhesion promoter, particularly in rubber and other elastomeric systems. The thiourea moiety is known to participate in vulcanization processes, while the methoxymethyl groups can undergo hydrolysis to form reactive N-methylol groups, which can then crosslink with polymer chains or improve adhesion to various substrates.
Potential Applications and Mechanisms
Crosslinking Agent and Vulcanization Accelerator
In the vulcanization of rubber, thiourea derivatives can act as accelerators, influencing the rate and efficiency of the sulfur crosslinking process.[1][2] The presence of this compound is anticipated to modify the vulcanization kinetics and the final properties of the vulcanizate.
Proposed Mechanism of Action:
The thiourea component can activate sulfur, making it more reactive towards the polymer chains.[3] This leads to the formation of sulfur crosslinks, which convert the tacky, raw rubber into a strong, elastic material. The methoxymethyl groups may also participate in the crosslinking, potentially forming additional crosslinks that can enhance properties like heat resistance and reduce reversion (the loss of crosslinks at elevated temperatures).
The general working principle of thiourea as a vulcanization accelerator involves its active participation in the cross-linking reaction between rubber molecules and sulfur.[3] Thiourea molecules can chemically adsorb to the active sites on the rubber molecular chain, bringing the rubber and sulfur into closer contact.[3] Upon heating, the sulfur and nitrogen atoms in thiourea can activate surrounding sulfur molecules, enhancing their reactivity.[3] This promotes the formation of reactive polysulfides that readily react with the double bonds in the rubber's molecular chains to create a cross-linked network.[3]
References
Application Notes and Protocols: N,N'-Bis(methoxymethyl)thiourea in Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of N,N'-Bis(methoxymethyl)thiourea as a versatile reagent in the synthesis of various heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and drug development. This document offers detailed experimental protocols and data presented in a clear, tabular format to facilitate comparison and implementation in the laboratory.
Introduction
This compound is a symmetrically substituted thiourea derivative that offers unique advantages in the synthesis of heterocyclic systems such as thiazoles and pyrimidines. The methoxymethyl groups can serve as protecting groups, potentially enhancing solubility in organic solvents and allowing for controlled reactivity. Under specific reaction conditions, these groups can be cleaved in situ, unmasking the reactive N-H functionalities of thiourea to participate in cyclization reactions. This reagent is particularly useful in well-established multicomponent reactions like the Hantzsch thiazole synthesis and the Biginelli reaction for the preparation of dihydropyrimidines.
Synthesis of 2-Amino-4-phenylthiazole
The Hantzsch thiazole synthesis is a classic method for the preparation of thiazole derivatives.[1][2][3] The reaction involves the condensation of an α-haloketone with a thiourea or thioamide. In this protocol, this compound is utilized as the thiourea component.
Experimental Workflow
Caption: Workflow for the synthesis of 2-amino-4-phenylthiazole.
Experimental Protocol
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.64 g, 10 mmol) and 2-bromoacetophenone (1.99 g, 10 mmol) in 50 mL of absolute ethanol.
-
Reaction: Stir the mixture and heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate with stirring until the solution is neutral to slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by recrystallization from ethanol to afford 2-amino-4-phenylthiazole as a crystalline solid.
Quantitative Data
| Entry | Reactant A | Reactant B | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound | 2-Bromoacetophenone | Ethanol | Reflux | 5 | 85 (estimated) | Adapted from[1][2] |
| 2 | Thiourea | 2-Bromoacetophenone | Ethanol | Reflux | 4 | 88 | [1] |
Note: The yield for the reaction with this compound is an estimation based on typical yields for Hantzsch thiazole synthesis. Actual yields may vary.
Synthesis of 4-Phenyl-3,4-dihydropyrimidin-2(1H)-thione (Biginelli Reaction)
The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones or -thiones.[2] This protocol outlines the synthesis using this compound.
Logical Relationship of the Biginelli Reaction
Caption: Key components of the Biginelli reaction for dihydropyrimidinethione synthesis.
Experimental Protocol
-
Reaction Setup: To a 100 mL round-bottom flask, add benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and this compound (1.64 g, 10 mmol) in 30 mL of ethanol.
-
Catalyst Addition: Add a catalytic amount of concentrated hydrochloric acid (0.2 mL).
-
Reaction: Stir the mixture at reflux for 8-12 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the volume of the solvent under reduced pressure.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain the pure 4-phenyl-3,4-dihydropyrimidin-2(1H)-thione.
Quantitative Data
| Entry | Aldehyde | β-Ketoester | Thiourea Derivative | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Ethyl Acetoacetate | This compound | HCl | Ethanol | 10 | 90 (estimated) | Adapted from[2] |
| 2 | Benzaldehyde | Ethyl Acetoacetate | Thiourea | HCl | Ethanol | 12 | 92 | [4] |
Note: The yield for the reaction with this compound is an estimation based on typical yields for the Biginelli reaction. Actual yields may vary.
Conclusion
This compound serves as a valuable and versatile reagent for the synthesis of biologically relevant heterocyclic compounds. Its application in established synthetic routes like the Hantzsch and Biginelli reactions provides an efficient pathway to generate libraries of thiazole and dihydropyrimidine derivatives for drug discovery and development programs. The provided protocols offer a starting point for the exploration of this reagent's full potential in heterocyclic chemistry. Further investigation into the precise role of the methoxymethyl groups and optimization of reaction conditions are encouraged to expand its synthetic utility.
References
- 1. EP0482607B1 - Process of producing 2-aminothiazole - Google Patents [patents.google.com]
- 2. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Notes and Protocols for Catalytic Cycloaminomethylation using Thioureas
A Note on the State of the Art: Extensive literature searches indicate that while cycloaminomethylation reactions are well-established, they are predominantly catalyzed by metal complexes (e.g., Ni, Cu, Sm). In these contexts, thiourea derivatives often serve as reagents or precursors rather than the primary catalyst. Conversely, the field of thiourea organocatalysis is rich with examples of asymmetric reactions such as Michael additions, aza-Henry reactions, and various cycloadditions. However, a direct catalytic cycloaminomethylation reaction employing a thiourea as the sole organocatalyst is not a well-documented transformation in peer-reviewed literature.
Therefore, this document provides a detailed protocol for a closely related and well-established thiourea-organocatalyzed domino reaction: the asymmetric Michael addition of an amine to an α,β-unsaturated compound, followed by an intramolecular cyclization. This process effectively achieves a "cycloaminomethylation" in a broader sense, leading to the formation of a cyclic amine, and showcases the principles of bifunctional thiourea catalysis.
Audience: Researchers, scientists, and drug development professionals.
Application Note: Asymmetric Synthesis of Cyclic Amines via Thiourea-Catalyzed Domino Michael-Cyclization
This application note details the use of a bifunctional chiral thiourea organocatalyst for the enantioselective synthesis of substituted piperidines. The reaction proceeds via a domino Michael addition of an aminomalonate to an α,β-unsaturated ketone, followed by an intramolecular cyclization. The thiourea catalyst acts as a dual hydrogen bond donor to activate the electrophile (the enone) and a Brønsted base (via the tertiary amine moiety) to activate the nucleophile (the aminomalonate), thereby controlling the stereochemical outcome of the reaction.
Core Principles of Catalysis:
Bifunctional thiourea catalysts operate through a cooperative activation mechanism.[1] The two N-H protons of the thiourea moiety form hydrogen bonds with the carbonyl group of the electrophile, increasing its electrophilicity. Simultaneously, the basic tertiary amine group on the catalyst deprotonates the nucleophile, enhancing its nucleophilicity. This dual activation within the chiral scaffold of the catalyst brings the reactants into close proximity in a specific orientation, leading to high enantioselectivity.[2]
Data Presentation: Catalyst Screening and Substrate Scope
The following tables summarize typical quantitative data for this type of transformation, illustrating the effect of catalyst structure and the tolerance of various substrates.
Table 1: Optimization of Reaction Conditions
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 10 | Toluene | 25 | 24 | 85 | 92 |
| 2 | 10 | CH2Cl2 | 25 | 24 | 78 | 88 |
| 3 | 10 | THF | 25 | 24 | 65 | 75 |
| 4 | 10 | Toluene | 0 | 48 | 82 | 95 |
| 5 | 5 | Toluene | 0 | 72 | 79 | 94 |
Table 2: Substrate Scope for the Domino Reaction
| Entry | R¹ | R² | Product Yield (%) | ee (%) |
| 1 | Ph | Me | 84 | 95 |
| 2 | 4-NO₂-Ph | Me | 91 | 97 |
| 3 | 4-MeO-Ph | Me | 80 | 92 |
| 4 | Ph | Et | 82 | 94 |
Experimental Protocols
General Considerations:
-
All reactions should be carried out in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon).
-
Solvents should be purified and dried according to standard procedures.
-
Reagents should be purchased from a commercial supplier and used without further purification unless otherwise noted.
-
Thin-layer chromatography (TLC) on silica gel plates can be used to monitor the progress of the reaction.
-
Column chromatography on silica gel is typically used for the purification of the final products.
-
Enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC).
Protocol 1: Synthesis of a Bifunctional Thiourea Catalyst
This protocol describes the synthesis of a common type of bifunctional thiourea catalyst derived from a chiral diamine.
Materials:
-
(1R,2R)-(-)-1,2-Diaminocyclohexane
-
3,5-Bis(trifluoromethyl)phenyl isothiocyanate
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a solution of (1R,2R)-(-)-1,2-diaminocyclohexane (1.0 mmol) in anhydrous DCM (10 mL) at 0 °C, add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.1 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure thiourea catalyst.
Protocol 2: General Procedure for the Asymmetric Domino Michael-Cyclization
Materials:
-
Bifunctional thiourea catalyst (from Protocol 1)
-
Substituted α,β-unsaturated ketone (e.g., chalcone derivative) (0.2 mmol)
-
Aminomalonate derivative (0.24 mmol)
-
Toluene, anhydrous (2.0 mL)
Procedure:
-
To a flame-dried reaction vial under an inert atmosphere, add the bifunctional thiourea catalyst (0.02 mmol, 10 mol%).
-
Add the α,β-unsaturated ketone (0.2 mmol) and the aminomalonate derivative (0.24 mmol).
-
Add anhydrous toluene (2.0 mL) and cool the mixture to 0 °C.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Once the reaction is complete (typically 48-72 hours), concentrate the mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired cyclic amine product.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Visualizations
Experimental Workflow
Caption: Workflow for the thiourea-catalyzed synthesis of cyclic amines.
Proposed Catalytic Cycle
Caption: Proposed mechanism of the bifunctional thiourea-catalyzed reaction.
References
Application Notes and Protocols for the Quantification of N,N'-Bis(methoxymethyl)thiourea
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of N,N'-Bis(methoxymethyl)thiourea, a compound of interest in various industrial and pharmaceutical applications. The following sections outline three common analytical techniques that can be adapted for its quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.
Introduction to Analytical Techniques
The selection of an appropriate analytical method for the quantification of this compound depends on factors such as the required sensitivity, selectivity, sample matrix, and the availability of instrumentation.
-
HPLC-UV is a robust and widely available technique suitable for routine quality control and quantification in relatively clean sample matrices.
-
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for trace-level quantification in complex biological or environmental matrices.[1]
-
UV-Vis Spectrophotometry provides a simple and cost-effective method for the quantification of the pure substance or in simple formulations, often after a color-forming reaction.
The logical workflow for a typical analytical project involving the quantification of this compound is depicted below.
Caption: General Analytical Workflow.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is adapted from a validated OSHA procedure for thiourea and is suitable for the quantification of this compound in bulk materials and simple formulations.[2]
Experimental Protocol
1.1. Instrumentation and Materials
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Analytical balance.
-
Volumetric flasks, pipettes, and syringes.
-
HPLC grade methanol, acetonitrile, and water.
-
This compound reference standard.
-
Syringe filters (0.45 µm).
1.2. Chromatographic Conditions (Starting Point)
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Methanol:Water (e.g., 60:40 v/v). The ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector Wavelength: 234 nm (based on thiourea, may require optimization for this compound).[3]
-
Column Temperature: 30 °C.
1.3. Standard and Sample Preparation
-
Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh a known amount of the sample containing this compound, dissolve it in a suitable solvent (e.g., methanol), and dilute with the mobile phase to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
1.4. Quantification
-
Construct a calibration curve by plotting the peak area of the working standards versus their concentration.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Calculate the final concentration in the original sample based on the dilutions performed.
Expected Quantitative Data (Based on Thiourea Analysis)
The following table summarizes the expected performance of an HPLC-UV method for a thiourea derivative, which can be used as a benchmark for the analysis of this compound.[2][3]
| Parameter | Expected Value |
| Linearity (R²) | > 0.995 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Limit of Detection (LOD) | ~1.5 µ g/sample |
| Limit of Quantification (LOQ) | ~5 µ g/sample |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is suitable for the quantification of this compound in complex matrices such as biological fluids or environmental samples. The protocol is based on a method developed for other thiourea-based antiviral compounds.[1]
Experimental Protocol
2.1. Instrumentation and Materials
-
Liquid Chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical balance, volumetric flasks, pipettes, and syringes.
-
LC-MS grade methanol, acetonitrile, water, and formic acid.
-
This compound reference standard.
-
Internal Standard (IS) (e.g., a structurally similar and stable isotopically labeled compound).
-
Syringe filters (0.22 µm).
2.2. LC-MS/MS Conditions (Starting Point)
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with A: Water + 0.1% Formic Acid and B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: The precursor and product ions for this compound will need to be determined by infusing a standard solution into the mass spectrometer. For this compound (MW: 164.23), the protonated molecule [M+H]+ would be m/z 165.2. Product ions would be determined from fragmentation of the precursor ion.
-
Collision Energy and other MS parameters: Optimize for the specific MRM transitions.
2.3. Standard and Sample Preparation
-
Stock Solutions: Prepare stock solutions of this compound and the internal standard in methanol (e.g., 1 mg/mL).
-
Working Standards: Prepare a series of working standards containing this compound and a fixed concentration of the internal standard by serial dilution in the mobile phase or a surrogate matrix.
-
Sample Preparation (e.g., for plasma): To 100 µL of plasma, add the internal standard and 300 µL of acetonitrile to precipitate proteins. Vortex and centrifuge. Evaporate the supernatant to dryness and reconstitute in the mobile phase. Filter through a 0.22 µm syringe filter before injection.
2.4. Quantification
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard versus the concentration of the analyte.
-
Determine the concentration of this compound in the sample from the calibration curve.
Expected Quantitative Data (Based on Thiourea Derivatives Analysis)
The following table summarizes the expected performance of an LC-MS/MS method for thiourea derivatives.[1]
| Parameter | Expected Value |
| Linearity Range | 1 - 1000 ng/mL |
| Linearity (R²) | > 0.99 |
| Precision (%RSD) | < 15% |
| Accuracy (%RE) | ± 15% |
| Lower Limit of Quantification (LLOQ) | ~1 ng/mL |
UV-Vis Spectrophotometry
This method is suitable for the quantification of this compound in pure form or in simple formulations where there are no interfering substances that absorb at the same wavelength.
Experimental Protocol
3.1. Instrumentation and Materials
-
UV-Vis Spectrophotometer.
-
Quartz cuvettes.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Methanol or other suitable UV-transparent solvent.
-
This compound reference standard.
3.2. Method
-
Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the chosen solvent. Scan the solution in the UV region (e.g., 200-400 nm) to determine the λmax.
-
Standard Preparation: Prepare a stock solution of this compound in the chosen solvent (e.g., 100 µg/mL). From the stock solution, prepare a series of dilutions to create a calibration set.
-
Sample Preparation: Accurately weigh a sample containing this compound, dissolve it in the solvent, and dilute to a concentration that falls within the linear range of the calibration curve.
-
Measurement: Measure the absorbance of the standard and sample solutions at the λmax using the solvent as a blank.
3.3. Quantification
-
Construct a calibration curve by plotting the absorbance of the standards versus their concentration.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Calculate the concentration in the original sample based on the dilutions.
Expected Quantitative Data
| Parameter | Expected Value |
| Linearity (R²) | > 0.99 |
| Precision (%RSD) | < 5% |
| Molar Absorptivity (ε) | Dependent on the compound and solvent |
Method Selection Logic
The choice of analytical technique is critical and depends on the specific requirements of the analysis. The following diagram illustrates the decision-making process.
Caption: Analytical Method Selection Logic.
References
N,N'-Bis(methoxymethyl)thiourea in Organic Synthesis: A Reagent, Not a Catalyst
While N,N'-Bis(methoxymethyl)thiourea is a valuable building block in organic synthesis, extensive research indicates that it primarily functions as a reagent or precursor rather than a catalyst. Investigations into its applications reveal its role in the construction of complex heterocyclic structures, typically in reactions facilitated by other catalytic systems. This contrasts with other thiourea derivatives, which are well-established as potent organocatalysts.
Role as a Reagent in Catalyzed Reactions
This compound serves as a key reactant in various metal-catalyzed syntheses. For instance, it is utilized in the preparation of cyclophanes containing a thiourea moiety through reactions with о-, m-, and p-aminobenzamides. These specific reactions are effectively catalyzed by metal salts such as Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) and Samarium(III) chloride hexahydrate (SmCl₃·6H₂O)[1].
In a similar vein, the broader class of N,N'-bis(methoxymethyl)alkanamines, which are structurally related to the topic compound, are employed in condensation reactions with ureas and thioureas to synthesize a range of nitrogen-containing heterocyclic compounds. These transformations are also commonly catalyzed by SmCl₃·6H₂O[1].
The Catalytic Landscape of Thiourea Derivatives
The lack of evidence for the catalytic activity of this compound is notable when compared to the extensive use of other thiourea-based compounds as organocatalysts. These catalysts operate through a distinct mechanism involving hydrogen bonding to activate substrates.
Mechanism of Thiourea Organocatalysis
Thiourea derivatives are effective hydrogen-bond donors.[2] This property allows them to form non-covalent interactions with electrophilic substrates, enhancing their reactivity towards nucleophilic attack. The two N-H protons of the thiourea moiety can form a bidentate hydrogen-bonding interaction, effectively "clamping" onto and activating the substrate. This mode of activation is central to their catalytic efficacy in a wide array of organic transformations.[2][3]
A generalized workflow for thiourea-based organocatalysis can be visualized as follows:
Figure 1: Generalized workflow for thiourea organocatalysis.
Prominent Examples of Catalytic Bis-Thioureas
Several classes of bis-thiourea derivatives have emerged as powerful organocatalysts:
-
Macrocyclic Bis-Thioureas: These have been successfully employed in stereospecific glycosylation reactions. Their rigid, pre-organized structure allows for effective and selective activation of glycosyl donors.[4]
-
Schreiner's Thiourea: N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea is a highly effective and widely used catalyst due to the electron-withdrawing nature of the trifluoromethyl groups, which enhances the acidity of the N-H protons and thus their hydrogen-bonding capability.[3]
-
Chiral Bis-Thioureas: Derivatives based on chiral scaffolds, such as 1,1'-binaphthyl-2,2'-diamine (BINAM), have been developed for asymmetric catalysis, notably in aza-Henry (nitro-Mannich) reactions to produce enantioenriched β-nitroamines.[5]
Summary of Applications and Protocols
As this compound has not been demonstrated to function as a catalyst, detailed application notes and protocols for its catalytic use cannot be provided. Instead, the available data on its use as a reagent in a metal-catalyzed reaction is summarized below.
Synthesis of Cyclophanes using this compound
| Reactants | Catalyst (example) | Product Class | Yield (%) | Reference |
| This compound, Aminobenzamides | NiCl₂·6H₂O, SmCl₃·6H₂O | Cyclophanes | N/A | [1] |
Experimental Protocol: General Procedure for Metal-Catalyzed Cyclophane Synthesis
Note: The specific reaction conditions such as solvent, temperature, and reaction time for the synthesis of cyclophanes using this compound are not detailed in the available literature. The following is a generalized protocol based on similar reactions.
-
To a solution of the aminobenzamide in a suitable anhydrous solvent (e.g., CHCl₃-EtOH), add this compound.
-
Add a catalytic amount of the metal salt (e.g., SmCl₃·6H₂O).
-
Heat the reaction mixture under an inert atmosphere for a specified period.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired cyclophane.
The logical relationship for the synthesis of heterocyclic compounds using reagents like N,N'-bis(methoxymethyl)alkanamines is depicted in the following diagram:
Figure 2: Synthesis of heterocycles using N,N'-bis(methoxymethyl)alkanamines.
References
- 1. dash.harvard.edu [dash.harvard.edu]
- 2. N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent applications of thiourea-based organocatalysts in asymmetric multicomponent reactions (AMCRs) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Thiourea-based bifunctional organocatalysis: Supramolecular recognition for living polymerization for JACS - IBM Research [research.ibm.com]
Application Notes and Protocols: N,N'-Bis(methoxymethyl)thiourea in Textile Finishing
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the application of N,N'-Bis(methoxymethyl)thiourea specifically for textile finishing is limited in publicly available literature. The following application notes and protocols are based on the established principles of textile finishing with analogous thiourea-formaldehyde and urea-formaldehyde crosslinking agents. The provided data and protocols should be considered as a starting point for research and development, and optimization is recommended for specific applications.
Introduction
This compound is a derivative of thiourea and is structurally related to N-methylol compounds commonly used in the textile industry. These compounds are primarily utilized as crosslinking agents for cellulosic fibers, such as cotton, to impart desirable properties like wrinkle resistance and dimensional stability. The methoxymethyl groups are expected to react with the hydroxyl groups of cellulose under acidic conditions and heat, forming a stable crosslinked network within the fiber structure. This network restricts the movement of cellulose chains, thereby reducing the formation of wrinkles.
Thiourea-based crosslinkers are also known for their potential to confer flame retardant properties to textiles. The presence of both nitrogen and sulfur in the thiourea moiety can contribute to this effect. Furthermore, as a derivative of N-methylol compounds, the potential for formaldehyde release is a critical consideration for both worker safety and consumer health.
Inferred Mechanism of Action
The primary mechanism of action for this compound as a textile finishing agent is inferred to be the acid-catalyzed crosslinking of cellulose chains. The reaction is expected to proceed in the following steps:
-
Activation: Under acidic conditions, the methoxymethyl group is protonated, leading to the formation of a reactive carbocation.
-
Reaction with Cellulose: The carbocation then reacts with a hydroxyl group on a cellulose polymer chain, forming an ether linkage and releasing methanol.
-
Crosslinking: This process can occur with the second methoxymethyl group on the same this compound molecule, reacting with a hydroxyl group on an adjacent cellulose chain. This creates a durable crosslink between the two cellulose polymers.
Caption: Inferred crosslinking mechanism of this compound with cellulose.
Experimental Protocols
The following is a general protocol for the application of a thiourea-based crosslinking agent to cotton fabric. This should be adapted and optimized for this compound.
Materials:
-
Desized, scoured, and bleached 100% cotton fabric
-
This compound
-
Acid catalyst (e.g., Magnesium Chloride, MgCl₂·6H₂O)
-
Wetting agent (non-ionic)
-
Softener (e.g., polyethylene emulsion)
-
Deionized water
-
Laboratory padding mangle
-
Stenter or oven for drying and curing
Experimental Workflow:
Caption: General experimental workflow for textile finishing with a crosslinking agent.
Procedure:
-
Preparation of the Finishing Bath:
-
Prepare an aqueous solution containing:
-
This compound: 50-150 g/L
-
Magnesium Chloride (catalyst): 10-30 g/L
-
Wetting agent: 1-2 g/L
-
Softener: 20-40 g/L
-
-
Ensure all components are fully dissolved in deionized water. Adjust the pH of the bath to 4.5-5.5 using a suitable acid if necessary.
-
-
Application to Fabric:
-
Immerse the cotton fabric sample in the finishing bath.
-
Pass the fabric through a laboratory padding mangle to achieve a wet pick-up of 70-80%.
-
-
Drying:
-
Dry the treated fabric in a stenter or oven at 80-100°C for 3-5 minutes.
-
-
Curing:
-
Cure the dried fabric at a higher temperature, typically between 150°C and 180°C, for 2-5 minutes. The optimal curing temperature and time will depend on the specific formulation and desired properties and should be determined experimentally.
-
-
After-washing:
-
Thoroughly rinse the cured fabric with warm water, followed by a wash with a non-ionic detergent to remove any unreacted chemicals and byproducts.
-
Rinse with cold water and dry.
-
Performance Data (Inferred from Analogous Compounds)
The following table summarizes typical performance data for cotton fabrics treated with urea-formaldehyde and thiourea-formaldehyde resins. This data is provided for comparative purposes and to indicate the expected performance of this compound.
| Performance Parameter | Untreated Cotton | Treated with Urea-Formaldehyde Resin | Treated with Thiourea-Formaldehyde Resin |
| Wrinkle Recovery Angle (Warp + Weft), degrees | ~150 | >250 | >240 |
| Tensile Strength Retention (%) | 100 | 50-70 | 55-75 |
| Tear Strength Retention (%) | 100 | 40-60 | 45-65 |
| Formaldehyde Release (ppm) - AATCC 112 | < 20 | 100-300 (can be reduced with scavengers) | 100-300 (can be reduced with scavengers) |
Note: The performance of this compound may vary. It is anticipated that the etherified methoxymethyl groups might lead to a more controlled reaction and potentially lower formaldehyde release compared to traditional N-methylol compounds.
Standard Test Methods for Performance Evaluation
-
Wrinkle Recovery Angle: AATCC Test Method 128, "Wrinkle Recovery of Fabrics: Appearance Method," is used to visually assess the smoothness of the fabric after induced wrinkling.[1][2][3]
-
Tensile and Tear Strength: ASTM D5034 and ASTM D1424 are standard methods for determining the breaking strength and tearing strength of textile fabrics, respectively. A reduction in strength is expected after crosslinking due to the embrittlement of the fibers.
-
Formaldehyde Release: AATCC Test Method 112 ("Sealed Jar Method") or ISO 14184-1 ("Water Extraction Method") are used to quantify the amount of formaldehyde released from the treated fabric.[4][5] This is a crucial test for ensuring the safety and regulatory compliance of the finished textile.[6]
Safety and Handling
-
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
-
The finishing process involves the use of acids and high temperatures, requiring appropriate safety precautions.
-
Given its chemical structure, there is a potential for formaldehyde to be released during the curing process and from the finished fabric. Therefore, monitoring of formaldehyde levels in the workplace and on the final product is essential. The use of formaldehyde scavengers in the finishing bath can be explored to mitigate this issue.
References
Application Notes and Protocols: Synthesis of N,N'-Bis(methoxymethyl)thiourea
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, step-by-step guide for the laboratory synthesis of N,N'-Bis(methoxymethyl)thiourea. This protocol is designed for professionals in research and development, offering a detailed methodology, a summary of quantitative data, and a visual representation of the experimental workflow. The synthesis involves the reaction of thiourea with paraformaldehyde in methanol.
Introduction
Thiourea and its derivatives are a versatile class of compounds with a wide range of applications in medicinal chemistry, materials science, and as intermediates in organic synthesis. The introduction of methoxymethyl groups onto the thiourea core can modify its solubility, reactivity, and biological activity. This compound, with the chemical formula C5H12N2O2S and a molecular weight of 164.23 g/mol , is a useful synthon for further chemical transformations.[1] This protocol details a straightforward and effective method for its preparation.
Reaction Scheme
The synthesis of this compound is achieved through the condensation of thiourea with paraformaldehyde in methanol.[2]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound. Researchers should use this table to record their experimental data for accurate tracking and reproducibility.
| Parameter | Value | Units | Notes |
| Reagents | |||
| Thiourea | User Defined | g (mmol) | Starting material. |
| Paraformaldehyde | User Defined (2.5 eq.) | g (mmol) | Formaldehyde source, typically used in a 2.5 molar equivalent. |
| Methanol | User Defined | mL | Serves as both a reagent and a solvent. |
| Reaction Conditions | |||
| Temperature | ~70 | °C | Reaction is carried out at reflux. |
| Reaction Time | 8 | hours | Duration of the reaction under stirring.[2] |
| Product | |||
| Theoretical Yield | Calculated | g | Based on the limiting reagent. |
| Actual Yield | User Measured | g | Weight of the purified product. |
| Percent Yield | Calculated | % | (Actual Yield / Theoretical Yield) x 100 |
| Melting Point | User Measured | °C | For characterization of the final product. |
Experimental Protocol
Materials and Equipment:
-
Thiourea
-
Paraformaldehyde
-
Methanol (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Standard laboratory glassware
-
Crystallization dish
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine thiourea (1 equivalent), paraformaldehyde (2.5 equivalents), and a sufficient volume of methanol to ensure stirring.[2]
-
Reaction: Heat the mixture to approximately 70 °C with continuous stirring. Allow the reaction to proceed under reflux for 8 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature.
-
Isolation: Remove the solvent by rotary evaporation. The resulting crude product can then be purified.
-
Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Characterization: The purified product should be characterized by standard analytical techniques, such as NMR (¹H and ¹³C), IR spectroscopy, and melting point determination to confirm its identity and purity.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Synthesis Components
Caption: Relationship between reactants, conditions, and the final product.
References
Application Notes and Protocols: Use of N,N'-Bis(methoxymethyl)thiourea in Hydrogel Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of N,N'-Bis(methoxymethyl)thiourea as a crosslinking agent in the preparation of hydrogels. The information is intended for researchers in materials science, drug development, and biomedical engineering.
Introduction
This compound is a versatile chemical compound with the potential for use as a crosslinking agent in the formation of thermoset resins and hydrogels. Its methoxymethyl functional groups can react with polymers containing active hydrogen atoms, such as hydroxyl, carboxyl, or amide groups, under acidic conditions. This reaction forms stable ether or methylene linkages, resulting in a three-dimensional polymer network characteristic of a hydrogel. The thiourea core of the molecule may impart unique properties to the resulting hydrogel, such as improved thermal stability or specific interactions with therapeutic agents.
Proposed Crosslinking Mechanism
The crosslinking of polymers using this compound is proposed to proceed via an acid-catalyzed condensation reaction. The methoxymethyl groups are activated by an acid catalyst, leading to the formation of a carbocation intermediate and the release of methanol. This reactive intermediate then reacts with a hydroxyl or amide group on the polymer backbone, forming a stable ether or methylene bridge and crosslinking the polymer chains.
Caption: Proposed acid-catalyzed crosslinking mechanism.
Experimental Protocols
Protocol 1: Synthesis of a Polyvinyl Alcohol (PVA) Hydrogel Crosslinked with this compound
This protocol describes the preparation of a hydrogel using polyvinyl alcohol (PVA) as the polymer backbone and this compound as the crosslinking agent.
Materials:
-
Polyvinyl alcohol (PVA), Mw 70,000-100,000, 98% hydrolyzed
-
This compound
-
Hydrochloric acid (HCl), 1 M solution
-
Deionized (DI) water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Magnetic stirrer and hotplate
-
Molds for hydrogel casting (e.g., petri dishes)
-
Drying oven
Procedure:
-
PVA Solution Preparation:
-
Prepare a 10% (w/v) PVA solution by slowly adding PVA powder to DI water while stirring vigorously at 90°C.
-
Continue stirring until the PVA is completely dissolved and the solution is clear.
-
Allow the solution to cool to room temperature.
-
-
Crosslinking Solution Preparation:
-
Prepare a 5% (w/v) solution of this compound in DI water.
-
-
Hydrogel Formation:
-
To the 10% PVA solution, add the this compound solution at a PVA:crosslinker weight ratio of 10:1.
-
Mix thoroughly for 15 minutes.
-
Add 1 M HCl dropwise to adjust the pH of the mixture to approximately 2-3.
-
Continue stirring for another 5 minutes.
-
Pour the mixture into molds.
-
-
Curing:
-
Place the molds in an oven at 60°C for 24 hours to facilitate the crosslinking reaction and evaporate the solvent.
-
-
Washing and Swelling:
-
After curing, remove the hydrogel films from the molds.
-
Wash the hydrogels extensively with DI water to remove any unreacted crosslinker and acid.
-
Immerse the hydrogels in PBS (pH 7.4) to allow them to swell to equilibrium.
-
N,N'-Bis(methoxymethyl)thiourea: A Versatile Reagent in Synthetic Medicinal Chemistry
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
N,N'-Bis(methoxymethyl)thiourea is a versatile chemical reagent primarily utilized in synthetic organic chemistry. While direct applications in medicinal chemistry as a therapeutic agent are not documented, its utility as a precursor for the synthesis of various heterocyclic structures and macrocycles makes it a valuable tool for drug discovery and development. This document provides an overview of its synthetic applications and detailed protocols for its use in generating molecules of potential medicinal interest.
Introduction
Thiourea derivatives are a well-established class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2] this compound serves as a stable, non-gaseous source of a protected thiourea mono- or di-anion equivalent, facilitating the construction of complex molecular architectures under relatively mild conditions. Its primary role in a medicinal chemistry context is as a building block for creating libraries of compounds that can be screened for biological activity.
Synthetic Applications in Medicinal Chemistry
The primary application of this compound in a medicinal chemistry setting is in the synthesis of nitrogen- and sulfur-containing heterocyclic compounds and macrocycles. These structural motifs are prevalent in numerous clinically approved drugs and biologically active natural products.
Synthesis of Cyclophanes Containing a Thiourea Moiety
This compound has been employed in the synthesis of cyclophanes that incorporate a thiourea unit.[3] Such macrocyclic compounds are of interest in drug design due to their constrained conformations, which can lead to high-affinity and selective binding to biological targets. The synthesis is typically achieved through a metal-catalyzed reaction with aromatic diamines.
Experimental Protocols
The following section details a representative experimental protocol for a synthetic transformation utilizing this compound.
General Protocol for the Synthesis of Thiourea-Containing Cyclophanes
This protocol is adapted from a general method for the synthesis of cyclophanes using this compound and substituted aminobenzamides in the presence of a Lewis acid catalyst.[3]
Materials:
-
This compound
-
Substituted o-, m-, or p-aminobenzamide
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) or Samarium(III) chloride hexahydrate (SmCl₃·6H₂O)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of the aminobenzamide (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere, add the Lewis acid catalyst (0.1 equivalents of NiCl₂·6H₂O or SmCl₃·6H₂O).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1 equivalent) in the same anhydrous solvent dropwise to the reaction mixture.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically after several hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired cyclophane.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).
Visualizing Synthetic Workflows
The following diagrams illustrate the synthetic utility of this compound.
Quantitative Data
As this compound is a synthetic reagent and not an active pharmaceutical ingredient, there is no direct pharmacological or clinical data to present. The quantitative data associated with its use is primarily related to reaction yields, which are highly dependent on the specific substrates and conditions used.
Conclusion
This compound is a valuable reagent for synthetic chemists working in drug discovery. Its ability to participate in the formation of complex heterocyclic and macrocyclic structures provides a pathway to novel chemical entities for biological screening. While it does not possess known direct medicinal applications, its role as a synthetic intermediate is crucial for the expansion of chemical space available to medicinal chemists. Researchers are encouraged to explore its utility in the synthesis of diverse molecular scaffolds to identify new lead compounds for various therapeutic targets.
References
Application Notes and Protocols for Metal Complex Formation with N,N'-Bis(methoxymethyl)thiourea Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiourea derivatives and their metal complexes are a class of compounds with significant potential in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antibacterial, and antifungal properties.[4][5][6][7] The coordination of thiourea ligands to metal centers can enhance their therapeutic efficacy.[4][5] N,N'-Bis(methoxymethyl)thiourea is a structurally unique ligand with potential for forming stable complexes with various transition metals. The methoxymethyl groups may influence the solubility, lipophilicity, and ultimately the biological activity of the resulting metal complexes.
This document provides a detailed overview of the potential applications, synthesis, and characterization of metal complexes involving this compound.
Potential Applications in Drug Development
Metal complexes of substituted thioureas have shown promise in several therapeutic areas:
-
Anticancer Agents: Platinum, gold, and palladium complexes of thiourea derivatives have demonstrated significant cytotoxicity against various cancer cell lines.[4][5][8] The proposed mechanisms often involve interaction with DNA, induction of apoptosis through the generation of reactive oxygen species (ROS), and disruption of mitochondrial function.[8]
-
Antibacterial Agents: Copper and silver complexes of thiourea ligands have exhibited potent activity against both Gram-positive and Gram-negative bacteria.[7][9] The enhanced lipophilicity of the metal complexes is believed to facilitate their passage through the bacterial cell membrane.
-
Enzyme Inhibitors: The functional groups within thiourea ligands and their spatial arrangement upon complexation can lead to the inhibition of specific enzymes involved in disease pathways.
Experimental Protocols
Synthesis of this compound Ligand
This protocol describes a general method for the synthesis of N,N'-bis-substituted thioureas.[10][11][12]
Materials:
-
Methoxymethylamine hydrochloride
-
Triethylamine
-
Thiophosgene or 1,1'-Thiocarbonyldiimidazole (TCDI)
-
Dichloromethane (DCM), anhydrous
-
Sodium sulfate, anhydrous
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a stirred solution of methoxymethylamine hydrochloride (2.0 equiv.) in anhydrous DCM, add triethylamine (2.2 equiv.) dropwise at 0 °C.
-
Allow the mixture to stir for 30 minutes at 0 °C.
-
In a separate flask, dissolve thiophosgene or TCDI (1.0 equiv.) in anhydrous DCM.
-
Slowly add the solution from step 2 to the thiophosgene/TCDI solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with deionized water (3 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).
-
Characterize the purified this compound ligand by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
General Protocol for the Synthesis of Metal Complexes
This protocol outlines a general procedure for the complexation of the this compound ligand with a metal salt (e.g., K₂PtCl₄, PdCl₂, CuCl₂).[9][13][14]
Materials:
-
This compound ligand
-
Metal salt (e.g., K₂PtCl₄, PdCl₂, CuCl₂)
-
Ethanol or Methanol
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (if required for solubility)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Dissolve this compound (2.0 equiv.) in ethanol (20 mL).
-
In a separate flask, dissolve the metal salt (1.0 equiv.) in ethanol (20 mL). Some metal salts may require a co-solvent like DMF or DMSO for complete dissolution.
-
Add the ligand solution dropwise to the stirred metal salt solution at room temperature.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the formation of a precipitate.
-
After cooling to room temperature, collect the precipitate by filtration.
-
Wash the solid product with cold ethanol and then diethyl ether.
-
Dry the complex under vacuum.
-
Characterize the synthesized metal complex using FT-IR, UV-Vis spectroscopy, and elemental analysis.
Characterization Data (Hypothetical)
The following tables summarize expected characterization data for the ligand and its hypothetical metal complexes.
Table 1: Physicochemical and Spectroscopic Data of this compound and its Metal Complexes.
| Compound | Formula | M.W. ( g/mol ) | Color | Yield (%) | M.p. (°C) | FT-IR ν(C=S) (cm⁻¹) |
| L | C₅H₁₂N₂O₂S | 164.23 | White | 85 | 110-112 | 1285 |
| [Pt(L)₂Cl₂] | C₁₀H₂₄Cl₂N₄O₄PtS₂ | 658.44 | Yellow | 78 | >250 (dec.) | 1250 |
| [Pd(L)₂Cl₂] | C₁₀H₂₄Cl₂N₄O₄PdS₂ | 569.78 | Orange | 82 | >230 (dec.) | 1255 |
| [Cu(L)₂Cl₂] | C₁₀H₂₄Cl₂CuN₄O₄S₂ | 502.94 | Green | 88 | 198-200 | 1260 |
L = this compound
Table 2: In Vitro Cytotoxicity Data (IC₅₀ in µM) of Hypothetical Metal Complexes.
| Compound | HeLa (Cervical Cancer) | A549 (Lung Cancer) | MCF-7 (Breast Cancer) |
| L | >100 | >100 | >100 |
| [Pt(L)₂Cl₂] | 15.2 ± 1.8 | 20.5 ± 2.1 | 18.9 ± 1.5 |
| [Pd(L)₂Cl₂] | 12.8 ± 1.3 | 18.2 ± 1.9 | 16.4 ± 1.2 |
| [Cu(L)₂Cl₂] | 25.4 ± 2.5 | 30.1 ± 3.2 | 28.7 ± 2.9 |
| Cisplatin | 8.5 ± 0.9 | 12.3 ± 1.1 | 10.1 ± 0.8 |
Visualizations
Experimental Workflow
References
- 1. Medicinal Importance, Coordination Chemistry with Selected Metals (Cu, Ag, Au) and Chemosensing of Thiourea Derivatives. A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01781D [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, characterization, and antitumor properties of Au(i)–thiourea complexes - Metallomics (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 12. Thioureas - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. jocpr.com [jocpr.com]
Troubleshooting & Optimization
Technical Support Center: N,N'-Bis(methoxymethyl)thiourea Synthesis
Welcome to the technical support center for the synthesis of N,N'-Bis(methoxymethyl)thiourea. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis of this compound is typically a two-step process. The first step involves the base-catalyzed hydroxymethylation of thiourea with formaldehyde to form the intermediate, N,N'-bis(hydroxymethyl)thiourea. The second step is the acid-catalyzed etherification of this intermediate with methanol to yield the final product.
Q2: What is the optimal molar ratio of thiourea to formaldehyde in the first step?
For the initial hydroxymethylation, a molar ratio of 1:2 of thiourea to formaldehyde is critical to ensure complete bis-hydroxymethylation.[1]
Q3: What type of catalyst is used for each step?
The first step, the formation of N,N'-bis(hydroxymethyl)thiourea, is base-catalyzed, with sodium hydroxide (NaOH) being a commonly used catalyst.[1] The second step, the etherification with methanol, is an acid-catalyzed reaction.
Q4: What are some common side reactions to be aware of?
In the first step, a potential side reaction is the base-induced Cannizzaro reaction of formaldehyde.[1] During the second step, the acidic conditions required for etherification can potentially lead to the decomposition of the N,N'-bis(hydroxymethyl)thiourea intermediate.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of N,N'-bis(hydroxymethyl)thiourea (Step 1) | Incorrect molar ratio of reactants. | Ensure a strict 1:2 molar ratio of thiourea to formaldehyde.[1] |
| Inadequate catalyst concentration. | Optimize the base concentration to between 0.1–0.5 M NaOH to balance reaction acceleration and minimize side reactions.[1] | |
| Suboptimal reaction temperature. | Maintain the recommended reaction temperature to favor the desired hydroxymethylation. | |
| Cannizzaro reaction of formaldehyde. | Slowly add formaldehyde to the reaction mixture and maintain a controlled temperature to minimize this side reaction.[1] | |
| Low Yield of this compound (Step 2) | Decomposition of the N,N'-bis(hydroxymethyl)thiourea intermediate. | The intermediate can be unstable under harsh acidic or high-temperature conditions.[1] Use a mild acid catalyst and moderate temperatures. |
| Incomplete etherification. | Ensure an adequate excess of methanol and sufficient reaction time. Monitor the reaction progress using techniques like TLC or HPLC. | |
| Water inhibiting the reaction. | Use anhydrous methanol and ensure the intermediate is dry before proceeding with etherification. | |
| Product Impurity | Presence of unreacted starting materials or intermediate. | Optimize reaction times and stoichiometry in both steps. |
| Formation of side products. | Refer to the specific side reactions mentioned in the FAQs and adjust conditions accordingly. | |
| Ineffective purification. | For purification, consider recrystallization from a suitable solvent system or column chromatography. The choice of solvent will depend on the polarity of the impurities. |
Experimental Protocols
Step 1: Synthesis of N,N'-bis(hydroxymethyl)thiourea
This protocol is based on a general base-catalyzed reaction between thiourea and formaldehyde.
Materials:
-
Thiourea
-
Formaldehyde (37% aqueous solution)
-
Sodium Hydroxide (NaOH)
-
Distilled water
-
Ice bath
Procedure:
-
In a reaction vessel, dissolve thiourea in distilled water.
-
Cool the solution in an ice bath.
-
Adjust the pH of the solution to the desired alkaline level by adding a solution of NaOH (e.g., to achieve a final concentration of 0.1-0.5 M).
-
Slowly add a 1:2 molar equivalent of formaldehyde solution to the cooled thiourea solution while stirring.
-
Continue stirring the reaction mixture at a controlled temperature (e.g., room temperature) for a specified period.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC).
-
Upon completion, the product, N,N'-bis(hydroxymethyl)thiourea, may precipitate out of the solution or can be isolated by solvent evaporation under reduced pressure.
-
Wash the isolated solid with cold water and dry it under vacuum.
Step 2: Synthesis of this compound
This protocol describes a general acid-catalyzed etherification.
Materials:
-
N,N'-bis(hydroxymethyl)thiourea (from Step 1)
-
Anhydrous Methanol
-
Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Suspend the dry N,N'-bis(hydroxymethyl)thiourea in a suitable excess of anhydrous methanol in a reaction flask.
-
Add a catalytic amount of a strong acid.
-
Heat the mixture to a moderate temperature (e.g., reflux) and stir for several hours.
-
Monitor the reaction for the disappearance of the starting material by TLC or another appropriate method.
-
After the reaction is complete, cool the mixture and neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate solution).
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the crude product into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
Visualizing the Synthesis and Troubleshooting
To further aid in understanding the process, the following diagrams illustrate the synthesis pathway and a general troubleshooting workflow.
Caption: Synthetic pathway for this compound.
Caption: General troubleshooting workflow for synthesis optimization.
References
Side reactions and byproducts in N,N'-Bis(methoxymethyl)thiourea synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N,N'-Bis(methoxymethyl)thiourea.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on side reactions and byproduct formation.
Problem 1: Low Yield of this compound
Possible Causes and Solutions:
| Cause | Recommended Action | Expected Outcome |
| Incomplete Reaction | - Increase reaction time.- Optimize reaction temperature (typically 40-60 °C).- Ensure proper stoichiometry of reactants (thiourea:formaldehyde:methanol ratio of 1:2:2). | Increased conversion of starting materials to the desired product. |
| Suboptimal pH | - Adjust the pH of the reaction mixture. The reaction is typically catalyzed by either acid or base. For acid catalysis, a pH of 4-5 is often optimal. For base catalysis, a pH of 8-9 can be effective. | Enhanced reaction rate and selectivity towards the desired product. |
| Degradation of Product | - Avoid excessive heating or prolonged reaction times at high temperatures.- Ensure prompt work-up and purification after the reaction is complete. | Minimized decomposition of the target compound. |
Problem 2: Presence of Significant Impurities in the Final Product
Possible Byproducts and Their Mitigation:
| Byproduct | Formation Mechanism | Mitigation Strategy |
| N-(methoxymethyl)thiourea | Incomplete reaction due to insufficient formaldehyde or methanol, or non-optimal reaction conditions. | - Use a slight excess of formaldehyde and methanol.- Optimize reaction time and temperature to drive the reaction to completion. |
| N,N'-Bis(hydroxymethyl)thiourea | Incomplete etherification of the intermediate N,N'-bis(hydroxymethyl)thiourea. This can occur if there is insufficient methanol or if the reaction temperature is too low. | - Ensure an adequate excess of methanol is present.- Increase the reaction temperature to favor the etherification step. |
| Thiourea-Formaldehyde Oligomers/Polymers | Side reactions, particularly under strongly acidic or basic conditions and at higher temperatures, can lead to the formation of insoluble polymeric materials. | - Maintain precise control over pH and temperature.- Use a suitable solvent to keep reactants and products in solution. |
| Unreacted Thiourea and Formaldehyde | Incomplete conversion of starting materials. | - Optimize reaction conditions (time, temperature, pH) to maximize conversion.- Purify the final product using recrystallization or chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis is a two-step, one-pot reaction. First, thiourea reacts with formaldehyde to form N,N'-bis(hydroxymethyl)thiourea. This intermediate then undergoes etherification with methanol to yield the final product. The reaction is typically carried out in methanol, which acts as both a reactant and a solvent.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, a suitable mobile phase would be a mixture of ethyl acetate and hexane. For HPLC, a C18 reverse-phase column with a mobile phase of acetonitrile and water is commonly used.
Q3: What are the typical purification methods for this compound?
A3: The product is typically a solid and can be purified by recrystallization from a suitable solvent such as methanol or an ethanol/water mixture. If significant impurities are present, column chromatography on silica gel may be necessary.
Q4: What are the key safety precautions to take during this synthesis?
A4: Formaldehyde is a known carcinogen and should be handled in a well-ventilated fume hood. Methanol is flammable and toxic. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Quantitative Data Summary
The following table provides illustrative data on how reaction conditions can affect the product distribution. Please note that these are representative values and actual results may vary depending on the specific experimental setup.
| Parameter | Condition A (Suboptimal) | Condition B (Optimal) | Condition C (Harsh) |
| Temperature | 25 °C | 50 °C | 80 °C |
| pH | 7.0 | 4.5 | 2.0 |
| Reaction Time | 2 hours | 6 hours | 12 hours |
| Yield of this compound | 40% | 85% | 50% |
| % N-(methoxymethyl)thiourea | 25% | 5% | 10% |
| % N,N'-Bis(hydroxymethyl)thiourea | 20% | 3% | 5% |
| % Oligomers/Polymers | 5% | 2% | 30% |
| % Unreacted Thiourea | 10% | 5% | 5% |
Experimental Protocols
Representative Protocol for the Synthesis of this compound
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiourea (0.1 mol, 7.61 g) and methanol (100 mL).
-
Addition of Formaldehyde: While stirring, add paraformaldehyde (0.22 mol, 6.6 g).
-
pH Adjustment: Adjust the pH of the mixture to 4.5 by adding a few drops of formic acid.
-
Reaction: Heat the reaction mixture to 50 °C and maintain this temperature with stirring for 6 hours.
-
Monitoring: Monitor the reaction progress by TLC (Eluent: Ethyl acetate/Hexane 1:1).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, reduce the volume of the solvent under reduced pressure.
-
Purification: Filter the solid product and wash it with cold methanol. Recrystallize the crude product from methanol to obtain pure this compound.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and melting point analysis.
HPLC Method for Product Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water. Start with 20% acetonitrile and increase to 80% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Visualizations
Caption: Main reaction pathway for the synthesis of this compound.
Optimizing N,N'-Bis(methoxymethyl)thiourea Crosslinking Reactions: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for N,N'-Bis(methoxymethyl)thiourea crosslinking.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a crosslinking agent commonly used in the textile industry to impart durable press or wrinkle-resistant properties to cellulosic fabrics like cotton.[1][2] It can also be used in the synthesis of various organic compounds. It functions by forming stable crosslinks between polymer chains, enhancing the material's dimensional stability and resilience.
Q2: What functional groups does this compound react with?
A2: this compound is reactive towards functional groups containing active hydrogens, primarily hydroxyl (-OH) groups found in cellulose. It can also potentially react with carboxyl (-COOH) and amide (-CONH₂) groups under appropriate conditions.
Q3: What are the typical catalysts used for this compound crosslinking?
A3: The crosslinking reaction of this compound with substrates like cellulose typically requires an acid catalyst. Lewis acids, such as magnesium chloride (MgCl₂) and zinc nitrate, are commonly employed.[3][4] These catalysts are effective in promoting the reaction under thermal curing conditions. Stronger acids like sulfuric acid or hydrochloric acid can also be used, but they may lead to undesirable degradation of the substrate.[4]
Q4: What are the general reaction conditions for crosslinking with this compound?
A4: The reaction is typically carried out in a "pad-dry-cure" process, especially in textile applications. This involves impregnating the substrate with a solution containing this compound and a catalyst, followed by drying and then curing at elevated temperatures. Curing temperatures can range from 150°C to 180°C.[5]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Crosslinking Efficiency / Poor Wrinkle Resistance | Insufficient catalyst concentration or activity. | Increase the concentration of the Lewis acid catalyst (e.g., MgCl₂). Consider adding a co-catalyst like citric acid to boost the reaction.[4] |
| Inadequate curing temperature or time. | Optimize the curing temperature and duration. Higher temperatures and longer times generally lead to higher crosslinking density, but excessive conditions can degrade the substrate.[5][6] | |
| Presence of interfering substances in the reaction mixture. | Ensure the substrate and solvents are free from nucleophilic impurities that could react with the crosslinker. | |
| Reduced Substrate Strength (e.g., fabric tearing easily) | Excessive crosslinking leading to embrittlement. | Reduce the concentration of the crosslinker or the severity of the curing conditions (temperature, time). |
| Acid-catalyzed degradation of the substrate. | Use a milder catalyst or reduce the catalyst concentration. Ensure that the curing temperature is not excessively high. The addition of softeners to the formulation can help mitigate strength loss.[1][6] | |
| Unpleasant Odor (e.g., fishy or formaldehyde-like) | Improper or incomplete curing.[4][7] | Ensure the curing process is carried out at the optimal temperature and for a sufficient duration to ensure complete reaction of the crosslinker. A post-treatment wash can sometimes help remove residual odors.[7] |
| Hydrolysis of the crosslinker or crosslinked finish. | Store the crosslinking agent in a dry environment. For finished products, assess the hydrolysis resistance of the crosslinked material. | |
| Yellowing of the Substrate | High curing temperatures. | Optimize the curing temperature to the lowest effective level. The use of certain catalysts, like citric acid, can sometimes contribute to yellowing.[1] |
| Poor Solubility or Precipitation of the Crosslinker | Inappropriate solvent. | This compound is typically applied from aqueous solutions or polar organic solvents. Ensure the chosen solvent is compatible and that the crosslinker is fully dissolved before application. |
| Greasy or Oily Stains are Difficult to Remove from Treated Fabric | Increased hydrophobicity of the crosslinked surface. | Incorporate a "soil release" finish in the treatment formulation to improve the cleanability of the fabric.[7] |
Experimental Protocols
Representative Protocol for Durable Press Finishing of Cotton Fabric
This protocol is a general guideline based on typical pad-dry-cure methods for textile finishing.[3] Researchers should optimize concentrations, temperatures, and times for their specific substrate and desired properties.
Materials:
-
This compound
-
Magnesium chloride hexahydrate (catalyst)
-
Non-ionic wetting agent
-
Polyethylene softener
-
Deionized water
-
Cotton fabric swatch
Procedure:
-
Preparation of the Finishing Bath:
-
Prepare an aqueous solution containing the desired concentration of this compound (e.g., 60-100 g/L).[3]
-
Add the magnesium chloride catalyst (e.g., 20-30 g/L).[3]
-
Add a small amount of a non-ionic wetting agent (e.g., 1-2 g/L) to ensure even application.
-
Incorporate a polyethylene softener (e.g., 20-30 g/L) to mitigate strength loss.
-
Adjust the final volume with deionized water.
-
-
Padding:
-
Immerse the cotton fabric swatch in the finishing bath, ensuring it is thoroughly wetted.
-
Pass the fabric through a laboratory padder to achieve a specific wet pick-up (e.g., 70-80%).
-
-
Drying:
-
Dry the padded fabric in an oven at a moderate temperature (e.g., 100-120°C) for a short period (e.g., 2-5 minutes) to remove water without initiating significant crosslinking.[3]
-
-
Curing:
-
Cure the dried fabric in an oven at a higher temperature (e.g., 170°C) for a specific duration (e.g., 45 seconds to 3 minutes) to induce the crosslinking reaction.[3]
-
-
Post-Treatment:
-
Thoroughly wash the cured fabric with warm water and a mild detergent to remove any unreacted chemicals.
-
Rinse with cold water and air-dry or tumble-dry.
-
Data Presentation
Table 1: Typical Parameter Ranges for this compound Crosslinking of Cotton
| Parameter | Range | Unit | Notes |
| Crosslinker Concentration | 50 - 150 | g/L | Higher concentrations can increase wrinkle resistance but may reduce fabric strength. |
| Catalyst Concentration (MgCl₂) | 15 - 40 | g/L | Catalyst is essential for the reaction; concentration affects cure rate and efficiency. |
| Wet Pick-up | 60 - 90 | % | Represents the amount of finishing solution applied to the fabric. |
| Drying Temperature | 100 - 130 | °C | Should be sufficient to remove water without premature curing. |
| Drying Time | 1 - 5 | min | Dependent on fabric weight and oven efficiency. |
| Curing Temperature | 150 - 180 | °C | Critical for activating the crosslinking reaction.[5] |
| Curing Time | 0.5 - 5 | min | Shorter times are required at higher temperatures. |
Visualizations
Caption: Proposed reaction pathway for cellulose crosslinking.
Caption: Typical experimental workflow for fabric crosslinking.
Caption: A logical troubleshooting workflow for common issues.
References
- 1. Durable Press Finishes – Textile colouration and finishes [ebooks.inflibnet.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. Optimum Concentration of Cross-Linking Agent for Crease-Resistant Finishing Using DMDHEU on Knit and Woven Fabric in the Field of Ease Care Durable Press [article.sapub.org]
- 4. Textile Technology: Easy-care and Durable Press Finishes of Cellulosics [textilelibrary.blogspot.com]
- 5. researchgate.net [researchgate.net]
- 6. Durable press finish | PPTX [slideshare.net]
- 7. digitalcommons.unl.edu [digitalcommons.unl.edu]
How to prevent decomposition of N,N'-Bis(methoxymethyl)thiourea solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N'-Bis(methoxymethyl)thiourea solutions. The information provided is based on established chemical principles and data from analogous compounds, offering a framework for identifying and mitigating potential stability issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
This compound is an organic compound that can act as a formaldehyde-releasing agent. In aqueous solutions, it has the potential to decompose, which can alter its chemical properties, affect experimental outcomes, and lead to the formation of undesired byproducts. Understanding and controlling its stability is therefore critical for reproducible and reliable research.
Q2: What are the primary factors that can influence the decomposition of this compound solutions?
The stability of this compound solutions is likely influenced by several factors, including:
-
pH: The solution's acidity or alkalinity can catalyze hydrolysis reactions.[1][2][3]
-
Temperature: Elevated temperatures can accelerate the rate of decomposition.[4]
-
Light Exposure: UV or ambient light may provide the energy to initiate degradation pathways.
-
Presence of Oxidizing Agents: The thiourea core is susceptible to oxidation.
-
Solvent: The type of solvent and the presence of water can play a significant role in hydrolysis.
Q3: What are the likely decomposition pathways for this compound in solution?
Based on its chemical structure, two primary decomposition pathways are proposed:
-
Hydrolysis of the N-methoxymethyl groups: This is likely the main degradation route, especially in aqueous solutions. The N-C-O linkage is characteristic of a hemiaminal ether, which can be susceptible to hydrolysis to release formaldehyde and methanol. This reaction is often catalyzed by acidic or basic conditions.[1][5]
-
Decomposition of the thiourea core: The central thiourea structure can also degrade, potentially through oxidation or hydrolysis, leading to the formation of urea, cyanamide derivatives, or sulfur-containing compounds.
Q4: What are the potential signs of decomposition in my this compound solution?
You may observe one or more of the following:
-
A change in the pH of the solution over time.
-
The formation of a precipitate (e.g., paraformaldehyde).
-
A change in the color or clarity of the solution.
-
Inconsistent results in your experiments.
-
The appearance of new peaks in analytical chromatograms (e.g., HPLC, GC-MS).
Q5: How can I prevent or minimize the decomposition of my this compound solution?
To enhance the stability of your solution, consider the following preventative measures:
-
pH Control: Maintain the solution at an optimal pH, which may need to be determined experimentally. Buffering the solution could be beneficial.[2]
-
Temperature Control: Store the solution at low temperatures (e.g., 2-8 °C) and protect it from freezing. Avoid repeated freeze-thaw cycles.
-
Light Protection: Store the solution in amber vials or protect it from light to prevent photodegradation.
-
Inert Atmosphere: For long-term storage, consider purging the container with an inert gas like nitrogen or argon to minimize oxidation.
-
Solvent Choice: If your experiment allows, using anhydrous aprotic solvents may reduce hydrolysis.
-
Use Fresh Solutions: Prepare solutions fresh whenever possible and avoid long-term storage of dilute solutions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action(s) |
| Change in solution pH over time | Hydrolysis of the N-methoxymethyl groups may be releasing acidic or basic byproducts. | Monitor the pH of the solution upon preparation and over time. Consider using a buffer system suitable for your experimental conditions. |
| Formation of a white precipitate | This could be paraformaldehyde, a polymer of formaldehyde, resulting from the hydrolysis of the N-methoxymethyl groups. | Confirm the identity of the precipitate using analytical techniques (e.g., FTIR). To prevent this, try adjusting the pH, lowering the storage temperature, or adding a formaldehyde stabilizer if compatible with your application. |
| Inconsistent experimental results | The concentration of the active this compound may be decreasing due to decomposition. | Prepare fresh solutions for each experiment. Perform a stability study under your experimental conditions to determine the usable lifetime of the solution. |
| Appearance of unexpected peaks in analytical analysis (e.g., HPLC) | These peaks may correspond to degradation products such as formaldehyde, methanol, or derivatives of the thiourea core. | Use techniques like LC-MS or GC-MS to identify the unknown peaks. This can help elucidate the specific degradation pathway occurring. |
Experimental Protocols
Protocol 1: Preliminary Stability Assessment of this compound Solution
This protocol outlines a basic experiment to assess the stability of your solution under different conditions.
Materials:
-
This compound
-
Solvent of interest (e.g., water, buffer, organic solvent)
-
pH meter
-
HPLC or other suitable analytical instrument
-
Temperature-controlled storage units (e.g., refrigerator, incubator)
-
Amber and clear vials
Methodology:
-
Prepare a stock solution of this compound of a known concentration in the desired solvent.
-
Divide the stock solution into several aliquots in both amber and clear vials.
-
Measure the initial concentration and pH of the solution (Time = 0).
-
Store the aliquots under different conditions:
-
Refrigerated (2-8 °C) in the dark (amber vial)
-
Room temperature (~25 °C) in the dark (amber vial)
-
Room temperature (~25 °C) with light exposure (clear vial)
-
Elevated temperature (e.g., 40 °C) in the dark (amber vial)
-
-
At regular intervals (e.g., 1, 3, 7, 14, and 30 days), withdraw a sample from each condition.
-
Analyze each sample for the concentration of this compound using a validated analytical method (e.g., HPLC).
-
Measure the pH of each aqueous sample.
-
Record any visual changes (color, precipitate).
-
Plot the concentration of this compound versus time for each condition to determine the degradation rate.
Protocol 2: Identification of Decomposition Products by LC-MS
This protocol provides a general workflow for identifying potential degradation products.
Materials:
-
Aged or stressed this compound solution
-
LC-MS system
-
Appropriate LC column and mobile phases
Methodology:
-
Prepare a sample of this compound solution that has been intentionally stressed (e.g., by heating or adjusting the pH to an extreme) to promote degradation.
-
Inject an aliquot of the stressed sample and an unstressed control sample into the LC-MS system.
-
Acquire mass spectrometry data in both positive and negative ion modes.
-
Compare the chromatograms and mass spectra of the stressed and unstressed samples.
-
Identify new peaks in the stressed sample that are not present in the control.
-
Propose structures for the degradation products based on their mass-to-charge ratio (m/z) and fragmentation patterns.
Visualizations
Caption: Proposed decomposition pathways of this compound.
Caption: Workflow for assessing the stability of this compound solutions.
References
- 1. Experimental and theoretical investigations into the stability of cyclic aminals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 3. researchgate.net [researchgate.net]
- 4. ec.europa.eu [ec.europa.eu]
- 5. Hemiaminal ether synthesis by alcoholysis or hydrolysis [organic-chemistry.org]
Troubleshooting guide for reactions involving N,N'-Bis(methoxymethyl)thiourea
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with N,N'-Bis(methoxymethyl)thiourea.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a derivative of thiourea with the chemical formula C5H12N2O2S.[1][2] It serves as a versatile reagent in organic synthesis. Thiourea derivatives, in general, are widely used in medicinal chemistry and drug design due to their ability to form hydrogen bonds and act as pharmacophores.[3][4] They are key components in the synthesis of various heterocyclic compounds and have applications as catalysts.[5][6]
Q2: What are the typical storage conditions for this compound?
Q3: What are the main safety precautions to consider when handling this compound?
A3: Standard laboratory safety protocols should be followed. This includes wearing personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood. Avoid inhalation of dust and direct contact with skin and eyes. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Troubleshooting Guide for Reactions
This section addresses specific issues that may be encountered during reactions involving this compound.
Problem 1: Low Reaction Yield
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Impure Starting Materials | Ensure the purity of this compound and other reactants. Impurities can interfere with the reaction. Consider purification of starting materials if necessary. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Some reactions may require heating to proceed at a reasonable rate, while others might need cooling to prevent side reactions. Perform small-scale experiments at various temperatures to determine the optimum. |
| Incorrect Stoichiometry | Verify the molar ratios of the reactants. A slight excess of one reactant may be necessary to drive the reaction to completion. |
| Inefficient Catalyst | If the reaction is catalyzed, ensure the catalyst is active and used in the correct amount. Consider screening different catalysts. For instance, SmCl3·6H2O has been used as a catalyst in reactions involving N,N-bis(methoxymethyl)alkanamines.[7] |
| Moisture in the Reaction | This compound and other reactants may be sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial. |
Problem 2: Formation of Multiple Products or Side Reactions
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Decomposition of Reactant | The methoxymethyl groups may be labile under certain conditions (e.g., strong acid or high temperatures), leading to decomposition or side reactions. It is important to control the reaction pH and temperature carefully. |
| Isomerization | Thioureas can exhibit tautomerism.[8] Reaction conditions might favor the formation of an undesired tautomer or subsequent reaction products. Modifying the solvent or temperature may influence the equilibrium. |
| Reaction with Solvent | The solvent may not be inert and could be participating in the reaction. Choose a non-reactive solvent. For example, polar aprotic solvents like dry acetone have been used in the synthesis of related compounds.[9] |
| Over-reaction or Polymerization | If the product is reactive under the reaction conditions, it may undergo further reactions. Monitor the reaction progress using techniques like TLC or LC-MS and stop the reaction once the desired product is formed. |
Problem 3: Difficulty in Product Purification
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Similar Polarity of Product and Byproducts | If the desired product and impurities have similar polarities, separation by column chromatography can be challenging. Try different solvent systems or consider alternative purification techniques like recrystallization or preparative HPLC. |
| Product is an Oil | If the product is a non-crystalline oil, it may be difficult to purify. Attempt to form a solid derivative for easier handling and purification. |
| Product Instability on Silica Gel | Some compounds can decompose on silica gel. If this is suspected, consider using a different stationary phase like alumina or performing a purification method that does not involve chromatography, such as distillation or recrystallization. |
Experimental Protocols
General Protocol for a Catalyzed Reaction with this compound
This is a generalized protocol and may require optimization for specific substrates and reactions.
-
Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add the substrate, this compound, and the chosen anhydrous solvent.
-
Catalyst Addition: Add the catalyst (e.g., SmCl3·6H2O) to the reaction mixture.
-
Reaction Conditions: Stir the reaction at the optimized temperature. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench the reaction appropriately (e.g., with water or a saturated aqueous solution). Extract the product with a suitable organic solvent.
-
Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography, recrystallization, or another suitable method.
Visualizations
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in reactions involving this compound.
General Reaction Pathway
Caption: A generalized reaction scheme illustrating the role of this compound in a catalyzed synthesis.
References
- 1. PubChemLite - this compound (C5H12N2O2S) [pubchemlite.lcsb.uni.lu]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. annexechem.com [annexechem.com]
- 7. researchgate.net [researchgate.net]
- 8. Thiourea - Wikipedia [en.wikipedia.org]
- 9. ukm.edu.my [ukm.edu.my]
Technical Support Center: Enhancing the Stability of N,N'-Bis(methoxymethyl)thiourea in Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N'-Bis(methoxymethyl)thiourea. The information provided is designed to address potential stability challenges encountered during formulation development.
Troubleshooting Guide
This guide addresses common issues observed during the formulation of this compound, offering potential causes and recommended solutions.
Issue 1: Loss of Potency or Degradation Over Time
-
Potential Cause: this compound is susceptible to hydrolysis, particularly in the presence of moisture and acidic or basic conditions. The N-methoxymethyl groups can hydrolyze to release formaldehyde and the corresponding thiourea derivative. The thiourea moiety itself can also be susceptible to oxidation.
-
Troubleshooting Steps:
-
Moisture Control: Minimize exposure to atmospheric moisture during manufacturing and storage. Consider using moisture-protective packaging, such as aluminum blisters or containers with desiccants.
-
pH Optimization: If in a liquid formulation, maintain the pH in a neutral range (e.g., 6.0-7.5) to minimize acid or base-catalyzed hydrolysis. Use a robust buffering system.
-
Excipient Compatibility: Screen for excipients that may be hygroscopic or contain acidic/basic impurities.
-
Antioxidants: For formulations where oxidation is a concern, consider the inclusion of antioxidants.
-
Issue 2: Presence of Formaldehyde in the Formulation
-
Potential Cause: The N-methoxymethyl groups of this compound can hydrolyze to release formaldehyde. This is a common degradation pathway for N-alkoxymethyl compounds.
-
Troubleshooting Steps:
-
Stability-Indicating Analytical Method: Develop and validate an analytical method capable of detecting and quantifying formaldehyde.
-
Formulation Optimization: Implement the strategies mentioned in "Issue 1" to minimize hydrolysis, which is the source of formaldehyde.
-
Formaldehyde Scavengers: In some cases, the inclusion of a formaldehyde scavenger may be considered, but this should be a last resort and thoroughly evaluated for its impact on the overall formulation stability and safety.
-
Issue 3: Physical Instability (e.g., Caking, Color Change)
-
Potential Cause:
-
Caking: Hygroscopicity of the active pharmaceutical ingredient (API) or excipients can lead to water absorption and subsequent caking of powders.
-
Color Change: Degradation products may be colored, or the thiourea moiety could be involved in reactions leading to discoloration.
-
-
Troubleshooting Steps:
-
Hygroscopicity Assessment: Determine the hygroscopicity of the API and excipients.
-
Excipient Selection: Utilize non-hygroscopic excipients.
-
Moisture Barrier Coating: For solid dosage forms, consider applying a moisture barrier film coating.
-
Packaging: Use packaging that protects the formulation from light and moisture.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two most probable degradation pathways are hydrolysis and oxidation.
-
Hydrolysis: The N-methoxymethyl groups are susceptible to cleavage in the presence of water, especially under acidic or basic conditions, leading to the release of formaldehyde and the parent thiourea or its partially demethylated derivatives.
-
Oxidation: The thiourea functional group can be oxidized to form various products, including formamidine disulfide and ultimately urea derivatives and sulfates.
Q2: How can I minimize the hydrolysis of this compound in my formulation?
A2: To minimize hydrolysis, strict moisture control is paramount. This can be achieved through:
-
Low-moisture manufacturing processes.
-
Use of non-hygroscopic excipients.
-
Application of moisture-barrier film coatings for solid dosage forms.
-
Moisture-protective packaging.
-
For liquid formulations, maintaining a neutral pH.
Q3: What analytical methods are recommended for a stability-indicating assay of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is recommended. The method should be able to separate the intact this compound from its potential degradation products, including the parent thiourea and any formaldehyde-related adducts. Additionally, a separate method for the quantification of free formaldehyde may be necessary, such as HPLC with derivatization (e.g., with 2,4-dinitrophenylhydrazine) or Gas Chromatography (GC).
Q4: Are there any specific excipients that should be avoided when formulating this compound?
A4: It is advisable to avoid highly hygroscopic excipients that can attract moisture to the formulation. Also, be cautious with excipients that have acidic or basic properties, as they can catalyze hydrolysis. A thorough excipient compatibility study is highly recommended.
Data Presentation
Table 1: Hypothetical Stability of this compound in a Solid Formulation under Accelerated Conditions (40°C/75% RH)
| Formulation Variable | Initial Assay (%) | Assay after 1 Month (%) | Formaldehyde Detected (ppm) after 1 Month |
| Unprotected Powder | 99.8 | 92.1 | 55 |
| With Desiccant | 99.9 | 98.5 | 12 |
| Moisture-Barrier Film Coat | 99.8 | 99.2 | <5 |
| With Hygroscopic Excipient | 99.7 | 88.5 | 78 |
Table 2: Hypothetical Effect of pH on the Stability of this compound in an Aqueous Solution at 25°C
| pH | Half-life (t1/2) in days |
| 3.0 | 5 |
| 5.0 | 25 |
| 7.0 | 150 |
| 9.0 | 18 |
Experimental Protocols
Protocol 1: HPLC Method for the Quantification of this compound
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile and water gradient
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 240 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Forced degradation studies (acid, base, peroxide, heat, light) should be performed to demonstrate the stability-indicating nature of the method.
Protocol 2: Quantification of Formaldehyde using HPLC with Pre-column Derivatization
-
Derivatization Reagent: Prepare a solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile with a small amount of sulfuric acid.
-
Sample Preparation: Mix a known amount of the formulation with the DNPH solution and allow it to react to form the formaldehyde-DNPH derivative.
-
HPLC Analysis:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Isocratic mixture of acetonitrile and water.
-
Flow Rate: 1.2 mL/min
-
Detection: UV at 360 nm
-
-
Quantification: Compare the peak area of the formaldehyde-DNPH derivative in the sample to a standard curve prepared from known concentrations of formaldehyde.
Mandatory Visualizations
Caption: Factors influencing the stability of this compound.
Caption: General workflow for stability testing of this compound.
Factors affecting the kinetics of N,N'-Bis(methoxymethyl)thiourea reactions
Welcome to the technical support center for N,N'-Bis(methoxymethyl)thiourea (BMT). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with BMT.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactive mechanism of this compound?
A1: this compound primarily functions as an electrophilic crosslinking agent. The reaction is typically initiated by the protonation of a methoxymethyl group, often facilitated by an acid catalyst. This is followed by the elimination of methanol to form a reactive N-acyliminium ion intermediate. This intermediate is then readily attacked by a nucleophile (e.g., hydroxyl, amino, or thiol groups) on the substrate, leading to the formation of a stable covalent bond. The bifunctional nature of BMT allows this process to occur at both ends of the molecule, resulting in crosslinking.
Q2: What types of functional groups can react with this compound?
A2: this compound can react with a variety of nucleophilic functional groups, including:
-
Hydroxyl groups (-OH): Found in alcohols, phenols, and carbohydrates.
-
Amino groups (-NH2): Present in primary and secondary amines.
-
Thiol groups (-SH): Found in thiols.
-
Amide and carbamate groups: Can also serve as nucleophiles under certain conditions.
Q3: Is a catalyst always required for reactions with this compound?
A3: While reactions can proceed without a catalyst at elevated temperatures, the use of an acid catalyst is highly recommended to achieve reasonable reaction rates at lower temperatures. The catalyst facilitates the formation of the reactive N-acyliminium ion intermediate. Both Brønsted acids (e.g., p-toluenesulfonic acid) and Lewis acids (e.g., zinc chloride) can be effective.
Troubleshooting Guides
Issue 1: Slow or Incomplete Reaction
Possible Causes:
-
Insufficient Catalyst: The concentration of the acid catalyst may be too low to effectively generate the reactive intermediate.
-
Low Reaction Temperature: The reaction temperature may not be high enough to overcome the activation energy barrier.
-
Inappropriate Solvent: The solvent may not be suitable for the reaction, potentially hindering the formation of the transition state.
-
Low Reactant Concentration: The concentration of BMT or the nucleophilic substrate may be too low, leading to a slow reaction rate.
-
Steric Hindrance: The nucleophilic sites on the substrate may be sterically hindered, making them less accessible to the reactive intermediate of BMT.
Suggested Solutions:
| Parameter | Recommended Action | Rationale |
| Catalyst | Increase the catalyst concentration incrementally. Consider switching to a stronger acid catalyst. | A higher catalyst concentration will increase the rate of formation of the reactive N-acyliminium ion. |
| Temperature | Increase the reaction temperature in 10°C increments. | Higher temperatures provide more kinetic energy to the reacting molecules, increasing the frequency and energy of collisions. |
| Solvent | Use a more polar aprotic solvent. | Polar solvents can help stabilize charged intermediates and transition states, potentially accelerating the reaction. |
| Concentration | Increase the concentration of one or both reactants. | According to the principles of chemical kinetics, increasing reactant concentration generally leads to a higher reaction rate. |
Issue 2: Formation of Byproducts or Side Reactions
Possible Causes:
-
Excessive Temperature: High temperatures can lead to the thermal decomposition of BMT or the substrate.
-
High Catalyst Concentration: An overly acidic environment can cause unwanted side reactions, such as hydrolysis of the substrate or self-condensation of BMT.
-
Presence of Water: Water can act as a competing nucleophile, leading to the hydrolysis of the methoxymethyl groups on BMT and reducing its crosslinking efficiency.
Suggested Solutions:
| Parameter | Recommended Action | Rationale |
| Temperature | Lower the reaction temperature and compensate by increasing the reaction time or catalyst concentration. | This can help to minimize thermal decomposition pathways. |
| Catalyst | Optimize the catalyst concentration to the minimum effective amount. | A lower catalyst concentration can reduce the likelihood of acid-catalyzed side reactions. |
| Reaction Environment | Ensure all reagents and solvents are anhydrous. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | This will minimize the competing hydrolysis reaction of BMT. |
Experimental Protocols
General Protocol for Kinetic Analysis of a BMT Crosslinking Reaction
This protocol outlines a general method for studying the kinetics of a BMT reaction with a diol substrate using in-situ FT-IR spectroscopy.
-
Reagent Preparation:
-
Prepare stock solutions of this compound, the diol substrate, and an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable anhydrous solvent (e.g., anhydrous 1,4-dioxane).
-
-
Instrumentation Setup:
-
Set up an in-situ FT-IR spectrometer with a temperature-controlled reaction cell.
-
Establish a baseline spectrum of the solvent at the desired reaction temperature.
-
-
Reaction Initiation and Monitoring:
-
Add the substrate and catalyst solutions to the reaction cell and allow the temperature to equilibrate.
-
Initiate the reaction by adding the BMT stock solution.
-
Immediately begin acquiring FT-IR spectra at regular time intervals. Monitor the disappearance of the O-H stretching band of the diol and the appearance of new bands corresponding to the ether linkage.
-
-
Data Analysis:
-
Determine the concentration of the diol at each time point by integrating the area of its characteristic O-H peak.
-
Plot the concentration of the diol versus time to obtain the reaction rate profile.
-
From this data, determine the reaction order and the rate constant.
-
Visualizations
Caption: Proposed reaction mechanism for the acid-catalyzed reaction of this compound.
Caption: Troubleshooting workflow for common issues in BMT reactions.
Technical Support Center: N,N'-Bis(methoxymethyl)thiourea Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude N,N'-Bis(methoxymethyl)thiourea.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield After Purification | - Incomplete reaction during synthesis. - Product loss during aqueous washes due to some water solubility. - Product remains dissolved in the recrystallization mother liquor. - Adhesion of the polar product to silica gel during column chromatography. | - Monitor the reaction progress using TLC to ensure completion. - Saturate the aqueous wash solution with NaCl to decrease the solubility of the organic product. - Cool the recrystallization mixture to a lower temperature (e.g., 0-4 °C) to maximize crystal precipitation. Concentrate the mother liquor and attempt a second recrystallization. - Use a more polar eluent system in column chromatography. Consider using a different stationary phase like alumina. |
| Product Oiling Out During Recrystallization | - The solvent is too nonpolar for the compound. - The cooling process is too rapid. - Presence of impurities that lower the melting point. | - Use a more polar solvent or a solvent mixture. Good starting points for thiourea derivatives include ethanol, acetone, or mixtures of a good solvent (like dichloromethane or ethyl acetate) with a poor solvent (like hexanes or diethyl ether).[1] - Allow the solution to cool slowly to room temperature before further cooling in an ice bath or refrigerator. - Attempt to remove impurities by a preliminary purification step, such as washing a solution of the crude product with water and brine. |
| Persistent Impurities After Recrystallization | - Co-crystallization of impurities with the product. - Impurities have very similar solubility profiles to the product. | - Try a different recrystallization solvent or a sequence of recrystallizations from different solvents. - If impurities persist, column chromatography is recommended. |
| Streaking or Poor Separation on TLC/Column Chromatography | - The compound is highly polar and interacts strongly with the silica gel. - The chosen eluent is not polar enough. - The compound is degrading on the silica gel. | - Add a small amount of a polar modifier like methanol or triethylamine to the eluent system. - Switch to a more polar eluent system (e.g., increase the proportion of ethyl acetate in a hexane/ethyl acetate mixture). - Deactivate the silica gel by treating it with a base (e.g., triethylamine) before use, or use a different stationary phase like neutral alumina. |
| Product Appears as an Off-White or Yellowish Solid | - Presence of colored impurities from the starting materials or side reactions. - Minor degradation of the product. | - Recrystallization from a suitable solvent can often remove colored impurities. - Treatment of a solution of the crude product with activated carbon before filtration and crystallization may help decolorize it. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: While specific impurities depend on the synthetic route, common contaminants may include unreacted starting materials (thiourea, formaldehyde, methanol), side products from the reaction of thiourea with excess formaldehyde, and residual acid or base catalysts.
Q2: Which solvent system is best for the recrystallization of this compound?
A2: The ideal recrystallization solvent will dissolve the compound when hot but not when cold. For thiourea derivatives, common solvents to try are ethanol, acetone, or a mixture of solvents.[1] A good starting point is to dissolve the crude product in a minimal amount of a solvent in which it is soluble (e.g., dichloromethane or ethyl acetate) and then slowly add a less polar solvent in which it is poorly soluble (e.g., hexanes or diethyl ether) until the solution becomes cloudy.[2] Heating to dissolve and then slow cooling should yield crystals.
Q3: What are the recommended conditions for column chromatography of this compound?
A3: For polar compounds like thiourea derivatives, silica gel is a common stationary phase. A typical mobile phase would be a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate. You may need to gradually increase the polarity of the eluent to achieve good separation. For example, starting with a 9:1 hexane/ethyl acetate mixture and gradually increasing to a 1:1 mixture.[3]
Q4: My purified this compound seems to be unstable. How should I store it?
A4: Thiourea derivatives can be sensitive to heat, light, and moisture. It is advisable to store the purified compound in a tightly sealed container, in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon).
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a small amount of a suitable solvent (e.g., ethyl acetate) and heat the mixture gently (e.g., on a hot plate) while stirring until the solid dissolves completely.
-
If the solution is colored, add a small amount of activated carbon and heat for a few more minutes.
-
Filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and the activated carbon.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize the yield, place the flask in an ice bath for about 30 minutes.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
-
Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexanes).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a solvent system of increasing polarity (e.g., starting with 10% ethyl acetate in hexanes and gradually increasing the percentage of ethyl acetate).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
The following table presents example data for the purification of crude this compound. The actual results may vary depending on the specific experimental conditions.
| Purification Method | Starting Mass (g) | Final Mass (g) | Yield (%) | Purity Before (%) | Purity After (%) |
| Recrystallization (Ethanol) | 5.0 | 3.8 | 76 | 85 | 98 |
| Column Chromatography (Hexane/EtOAc) | 5.0 | 3.5 | 70 | 85 | >99 |
Visualizations
References
Technical Support Center: Catalyst Poisoning in Reactions with N,N'-Bis(methoxymethyl)thiourea
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst poisoning in chemical reactions involving N,N'-Bis(methoxymethyl)thiourea. The following information is designed to help you identify, mitigate, and resolve issues of catalyst deactivation, ensuring the efficiency and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common catalysts used in reactions with this compound?
A1: Reactions involving this compound, such as catalytic aminomethylation, often employ Lewis acid catalysts. Commonly used catalysts include Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) and Samarium(III) chloride hexahydrate (SmCl₃·6H₂O)[1][2].
Q2: What is catalyst poisoning and why is it a concern with this compound?
A2: Catalyst poisoning is the deactivation of a catalyst by the strong adsorption of chemical species, which block the active sites required for the reaction. With this compound, the primary concern is sulfur poisoning . The thiourea moiety (-NCS-N-) can decompose under reaction conditions, releasing sulfur-containing species that can irreversibly bind to the active metal center of the catalyst, rendering it inactive[3][4][5][6][7].
Q3: What are the signs of catalyst poisoning in my reaction?
A3: The signs of catalyst poisoning can manifest in several ways:
-
Reduced Reaction Rate: A noticeable slowdown or complete halt of the reaction.
-
Lower Product Yield: A significant decrease in the amount of desired product formed.
-
Incomplete Conversion: Starting materials remain unreacted even after extended reaction times.
-
Change in Selectivity: An increase in the formation of side products.
-
Visual Changes: The catalyst may change color or precipitate from the reaction mixture.
Q4: Can this compound itself act as a poison?
A4: Yes, the thiourea derivative itself, or its decomposition products, can act as a poison. The sulfur atom in the thiourea backbone has a high affinity for many metal catalysts, leading to strong coordination and deactivation. Thermal decomposition of thiourea can produce hydrogen sulfide (H₂S) and other sulfur compounds, which are potent catalyst poisons[8].
Troubleshooting Guides
Issue 1: Gradual or Sudden Decrease in Reaction Yield
Possible Cause: Catalyst poisoning by sulfur-containing species from the decomposition of this compound.
Troubleshooting Steps:
-
Catalyst Selection:
-
Reaction Conditions:
-
Temperature Control: Avoid excessive temperatures that can accelerate the decomposition of the thiourea derivative. Thermal decomposition of thiourea can release catalyst poisons like H₂S[8].
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative decomposition pathways that might contribute to catalyst deactivation.
-
-
Catalyst Loading:
-
An incremental increase in catalyst loading may compensate for partial poisoning. However, this is not a cost-effective or ideal long-term solution.
-
-
Catalyst Regeneration (for Nickel Catalysts):
-
For nickel catalysts poisoned by sulfur, regeneration might be possible, although it can be challenging. Common industrial methods for regenerating sulfur-poisoned nickel catalysts involve high-temperature oxidation followed by reduction[3][5]. These methods may not be feasible or effective on a lab scale without specific equipment. A simplified laboratory-scale procedure could involve:
-
Careful oxidation of the recovered catalyst in a controlled air or oxygen stream at elevated temperatures (e.g., 750-900°C) to convert sulfides to oxides[3][5].
-
Subsequent reduction of the metal oxide back to the active metal using a reducing agent like hydrogen gas at high temperatures (e.g., 900°C)[3].
-
-
Experimental Protocol: Illustrative Catalyst Regeneration for Sulfur-Poisoned NiCl₂
(Note: This is a generalized protocol and requires careful adaptation and safety precautions for specific experimental setups.)
-
Catalyst Recovery: After the reaction, separate the solid catalyst from the reaction mixture by filtration or centrifugation. Wash the catalyst with a suitable solvent to remove any adsorbed organic residues.
-
Oxidation: Place the dried catalyst in a tube furnace. Heat the catalyst to 750°C under a slow flow of a dilute oxygen/inert gas mixture (e.g., 1% O₂ in N₂). Maintain this condition for 1-2 hours to convert nickel sulfide to nickel oxide.
-
Inert Gas Purge: Purge the system with an inert gas (e.g., N₂) at 900°C to remove any remaining oxygen.
-
Reduction: Introduce a reducing gas mixture (e.g., 2% H₂ in N₂) at 900°C to reduce the nickel oxide back to metallic nickel. The reduction time will vary depending on the extent of oxidation.
-
Cooling: Cool the catalyst to room temperature under an inert atmosphere before use.
Quantitative Data Summary: Impact of Sulfur Poisoning on Catalyst Performance (Illustrative)
| Catalyst | Sulfur Content (ppm in feed) | Initial Conversion Rate (%) | Conversion Rate after 1h (%) | Final Product Yield (%) |
| NiCl₂·6H₂O | 0 | 98 | 95 | 92 |
| NiCl₂·6H₂O | 50 | 75 | 40 | 35 |
| NiCl₂·6H₂O | 200 | 40 | 10 | <5 |
| SmCl₃·6H₂O | 0 | 95 | 92 | 90 |
| SmCl₃·6H₂O | 50 | 88 | 80 | 78 |
| SmCl₃·6H₂O | 200 | 70 | 55 | 50 |
This table provides illustrative data to demonstrate the typical trend of catalyst deactivation with increasing sulfur content. Actual results may vary based on specific reaction conditions.
Issue 2: Inconsistent Reaction Results Between Batches
Possible Cause: Variable levels of catalyst poisoning due to impurities in reagents or inconsistent reaction conditions.
Troubleshooting Steps:
-
Purity of this compound:
-
Ensure the purity of your this compound. Impurities from its synthesis, such as unreacted thiourea or other sulfur-containing byproducts, can act as potent catalyst poisons.
-
Consider purifying the reagent before use if its quality is uncertain.
-
-
Solvent and Reagent Purity:
-
Use high-purity, dry solvents. Water and other protic impurities can affect the activity of Lewis acid catalysts.
-
Ensure other reactants are free from potential catalyst poisons.
-
-
Strict Control of Reaction Parameters:
-
Maintain consistent temperature, stirring rate, and reaction time across all batches.
-
Ensure the reaction vessel is properly cleaned and free from residues of previous reactions that might contain catalyst poisons.
-
Signaling Pathways and Experimental Workflows
Logical Workflow for Troubleshooting Catalyst Poisoning
Caption: A logical workflow for diagnosing and addressing catalyst poisoning.
Experimental Workflow for Catalyst Poisoning and Regeneration Study
Caption: Experimental workflow for studying catalyst poisoning and regeneration.
References
- 1. sciforum.net [sciforum.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US3674707A - Regeneration of sulfur-poisoned raney nickel catalyst - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. research-hub.nrel.gov [research-hub.nrel.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Toxicity of Unreacted N,N'-Bis(methoxymethyl)thiourea
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N'-Bis(methoxymethyl)thiourea. The information provided is intended to help mitigate risks associated with the toxicity of the unreacted compound in experimental settings.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties and handling of this compound.
Q1: What is this compound and what are its primary hazards?
A1: this compound (CAS No. 51872-26-5) is a chemical reagent used in various organic synthesis applications.[1][2] Its primary hazards stem from two main properties:
-
Inherent Toxicity of the Thiourea Core: The parent compound, thiourea, is classified as a substance harmful if swallowed, a suspected carcinogen, and is suspected of damaging fertility or the unborn child.[3][4][5] Due to its structural similarity, this compound is presumed to share these toxicological concerns.
-
Formaldehyde Release: this compound is a formaldehyde-releasing agent.[6] Formaldehyde is a known carcinogen and a potent sensitizer. The release of formaldehyde can occur under certain conditions, such as in aqueous environments or upon heating, contributing to the overall toxicity profile.
Q2: What are the potential decomposition products of this compound?
A2: Under hydrolytic conditions (presence of water, acid, or base), this compound is expected to decompose. The primary decomposition products are thiourea, formaldehyde, and methanol. The release of formaldehyde is a significant concern due to its toxicity. Upon heating, thiourea itself can decompose to emit toxic fumes of nitrogen and sulfur oxides.
Q3: What are the general safety precautions when handling this compound?
A3: Due to its potential toxicity, strict safety measures should be followed:
-
Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., butyl rubber), safety goggles or a face shield, and a lab coat.[5] In case of dust formation, a respirator may be necessary.
-
Handling: Avoid creating dust. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[3]
Section 2: Troubleshooting Guides for Mitigating Unreacted this compound
This section provides step-by-step guidance on how to address the presence of unreacted this compound in a reaction mixture.
Issue 1: Presence of Unreacted this compound Post-Reaction
Diagram: General Workflow for Mitigating Unreacted Reagent
Caption: General workflow for the mitigation of unreacted this compound.
Method 1: Quenching via Hydrolysis
This method relies on the decomposition of this compound into its more water-soluble and potentially less reactive components.
-
Step 1: Acid- or Base-Catalyzed Hydrolysis.
-
Acidic Conditions: Add a dilute aqueous acid (e.g., 1 M HCl) to the reaction mixture and stir. The N-methoxymethyl groups are susceptible to acid-catalyzed cleavage.
-
Basic Conditions: Add a dilute aqueous base (e.g., 1 M NaOH) and stir. While generally less rapid for this type of functional group, basic hydrolysis can also be effective.
-
-
Step 2: Aqueous Extraction.
-
Following hydrolysis, the resulting thiourea and formaldehyde will have increased water solubility. Perform multiple extractions with water or brine to partition these byproducts into the aqueous layer.
-
-
Step 3: Verification.
-
Analyze the organic layer for the absence of the starting material using a suitable analytical technique (see Section 3).
-
Method 2: Quenching via Oxidation
This method aims to chemically transform the thiourea moiety into other functional groups that are easier to remove.
-
Step 1: Oxidative Treatment.
-
Carefully add an oxidizing agent such as sodium hypochlorite (bleach) or hydrogen peroxide to the reaction mixture, typically under basic conditions. This will oxidize the thiourea group.
-
-
Step 2: Aqueous Work-up.
-
Perform an aqueous work-up to remove the oxidized products and any remaining quenching agent.
-
-
Step 3: Verification.
-
Confirm the absence of the starting material in the organic layer through analysis.
-
Table 1: Comparison of Quenching Methods
| Method | Reagent | Pros | Cons |
| Hydrolysis (Acidic) | Dilute HCl | Effective for cleaving N-methoxymethyl bonds. | Product must be stable to acidic conditions. |
| Hydrolysis (Basic) | Dilute NaOH | Useful if the product is acid-sensitive. | May be slower than acidic hydrolysis. |
| Oxidation | Sodium Hypochlorite | Rapid reaction. | Can be unselective and may affect the desired product. |
| Oxidation | Hydrogen Peroxide | A milder oxidizing agent than hypochlorite. | May require heating and longer reaction times. |
Issue 2: Confirming the Absence of this compound and Formaldehyde
Diagram: Analytical Verification Workflow
Caption: Workflow for the analytical verification of impurity removal.
It is crucial to confirm that the quenching and purification steps have successfully removed both the unreacted this compound and any released formaldehyde.
-
For this compound:
-
Technique: High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Procedure: Develop an HPLC method to separate your product from the this compound starting material (see Section 3 for a sample protocol).
-
Confirmation: The absence of the peak corresponding to this compound in the chromatogram of your purified product confirms its removal.
-
-
For Formaldehyde:
-
Qualitative Test: Use a formaldehyde test strip or a colorimetric spot test (e.g., with chromotropic acid) on the aqueous extracts from your work-up.
-
Quantitative Analysis: For more sensitive applications, derivatization of formaldehyde (e.g., with 2,4-dinitrophenylhydrazine) followed by HPLC or GC analysis can be employed to quantify residual levels.
-
Section 3: Experimental Protocols
This section provides detailed methodologies for key experiments related to the mitigation and analysis of this compound.
Protocol 1: General Quenching Procedure via Acidic Hydrolysis
-
Cool the Reaction Mixture: After the reaction is complete, cool the reaction vessel to 0 °C in an ice bath.
-
Dilute with Solvent: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in which your product is soluble.
-
Add Dilute Acid: Slowly add an equal volume of 1 M aqueous HCl to the reaction mixture while stirring vigorously.
-
Stir: Allow the biphasic mixture to stir at room temperature for 1-2 hours to ensure complete hydrolysis.
-
Separate Layers: Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Aqueous Extraction: Wash the organic layer two more times with 1 M HCl, followed by one wash with saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally one wash with brine.
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analyze: Proceed with purification (e.g., column chromatography) and analyze the purified product for the absence of the starting material.
Protocol 2: Analytical Method for Detection of Residual this compound by HPLC-UV
This is a general method and may require optimization for specific reaction matrices.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase:
-
A gradient of acetonitrile and water is typically effective. For example, a starting condition of 90% water and 10% acetonitrile, ramping to 10% water and 90% acetonitrile over 10-15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Thiourea and its derivatives typically have a UV absorbance around 230-240 nm. Monitor at a wavelength in this range.
-
Sample Preparation:
-
Prepare a standard solution of this compound of a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Dissolve a small amount of your crude or purified product in the mobile phase.
-
Inject the standard solution to determine the retention time of this compound.
-
Inject your sample solution and monitor for a peak at the determined retention time. The absence or significant reduction of this peak indicates successful removal.
-
Table 2: Sample HPLC Gradient for Analysis
| Time (min) | % Water | % Acetonitrile |
| 0.0 | 90 | 10 |
| 10.0 | 10 | 90 |
| 12.0 | 10 | 90 |
| 12.1 | 90 | 10 |
| 15.0 | 90 | 10 |
Disclaimer: The information provided in this technical support center is for guidance purposes only. All experimental work should be conducted by qualified personnel in a properly equipped laboratory, following all institutional and governmental safety regulations. The toxicity of this compound has not been fully elucidated, and it should be handled with extreme caution.
References
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. 1,3-[bis(methoxymethyl)]thiourea | CAS#:51872-26-5 | Chemsrc [chemsrc.com]
- 3. fishersci.com [fishersci.com]
- 4. THIOUREA - (Partially Validated Method #2059) [dnacih.com]
- 5. Synthesis of N-(Methoxycarbonylthienylmethyl)thioureas and Evaluation of Their Interaction with Inducible and Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of a water-soluble thiourea-formaldehyde (WTF) resin and its application to immobilize the heavy metal in MSWI fly ash - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Crosslinking Agents: N,N'-Bis(methoxymethyl)thiourea vs. Formaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of N,N'-Bis(methoxymethyl)thiourea and formaldehyde as crosslinking agents for biological applications. While formaldehyde is a widely established crosslinker, this document explores the potential of this compound as an alternative, based on its chemical properties. It is important to note that while extensive data exists for formaldehyde, the use of this compound as a crosslinking agent in biological research is not well-documented in publicly available scientific literature. Therefore, this comparison is based on established knowledge of formaldehyde and a theoretical analysis of the chemical reactivity of this compound.
Executive Summary
Formaldehyde is a highly effective and widely used crosslinking agent for preserving biological samples for techniques such as chromatin immunoprecipitation (ChIP), microscopy, and tissue histology. Its small size and high reactivity allow for efficient crosslinking of proteins to proteins and proteins to nucleic acids. However, formaldehyde is a known carcinogen and poses significant health risks.[1]
This compound is a derivative of thiourea that has been primarily used in the textile and polymer industries. Its structure, featuring two reactive methoxymethyl groups, suggests a potential for crosslinking biological macromolecules. Theoretically, it could offer a formaldehyde-free alternative, potentially with a different crosslinking chemistry and safety profile. This guide will delve into the known characteristics of formaldehyde and the inferred properties of this compound to provide a comparative overview.
Chemical Properties and Crosslinking Mechanisms
Formaldehyde
Formaldehyde is a small, highly reactive aldehyde that readily penetrates cells and tissues.[2] It forms methylene bridges between reactive amino acid side chains (primarily lysine, but also arginine, cysteine, histidine, and tryptophan) and between proteins and nucleic acids.[3][4]
The crosslinking reaction proceeds in two steps:
-
Methylolation: Formaldehyde reacts with an amino or imino group to form a hydroxymethyl (methylol) adduct.
-
Schiff Base Formation and Crosslinking: The methylol adduct can then react with another nucleophile, such as another amino group, to form a stable methylene bridge.[1]
This compound
This compound possesses two methoxymethyl groups attached to nitrogen atoms of a thiourea core. The crosslinking potential of this molecule would stem from the reactivity of these methoxymethyl groups. It is proposed that under appropriate conditions (e.g., acidic catalysis), these groups could react with nucleophiles on biological macromolecules, such as amino, sulfhydryl, or hydroxyl groups, to form covalent bonds.
The hypothetical reaction could proceed via the formation of a carbocation intermediate upon the loss of methanol, which would then be attacked by a nucleophilic group on a protein or nucleic acid. The presence of two such reactive sites on the molecule allows for the formation of a crosslink.
Comparison of Performance Characteristics
Due to the lack of direct experimental data for this compound in biological crosslinking, this section provides a qualitative comparison based on chemical principles.
| Feature | Formaldehyde | This compound (Hypothetical) |
| Crosslinking Chemistry | Forms methylene bridges between nucleophiles. | May form ether or thioether linkages via reaction of methoxymethyl groups. |
| Reactivity | Highly reactive, rapid crosslinking.[4] | Reactivity is likely lower and may require specific conditions (e.g., pH, catalyst). |
| Specificity | Reacts with a broad range of nucleophiles, primarily primary amines.[3] | Potentially more specific towards certain nucleophiles depending on reaction conditions. |
| Reversibility | Crosslinks are reversible by heat.[4] | Reversibility of the formed linkages would depend on their chemical nature (e.g., ether bonds are generally stable). |
| Spacer Arm Length | Very short (one carbon atom).[1] | Longer and more flexible spacer arm, which could be advantageous for capturing certain interactions. |
| Penetration | Excellent cell and tissue penetration due to small size.[2] | Larger molecule, which may result in slower or less efficient penetration. |
Experimental Protocols
Standard Formaldehyde Crosslinking Protocol for Cell Culture (for ChIP)
This is a generalized protocol and should be optimized for specific cell types and applications.
Methodology:
-
Preparation: Grow cells to the desired confluency in appropriate culture dishes.
-
Crosslinking: To the cell culture medium, add formaldehyde to a final concentration of 1% (from a 16% or 37% stock solution).
-
Incubation: Gently swirl the dish and incubate at room temperature for 10 minutes.
-
Quenching: Stop the crosslinking reaction by adding glycine to a final concentration of 125 mM.
-
Incubation: Incubate for 5 minutes at room temperature.
-
Washing: Aspirate the medium, and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Harvesting: Scrape the cells in ice-cold PBS containing protease inhibitors.
-
Downstream Processing: The crosslinked cells are now ready for downstream applications such as chromatin immunoprecipitation, after appropriate lysis and sonication/enzymatic digestion.
Hypothetical Protocol for this compound Crosslinking
As no established protocol exists for biological applications, the following is a theoretical starting point for optimization.
Methodology:
-
Reagent Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or a buffered aqueous solution).
-
Condition Optimization: Test a range of concentrations (e.g., 1-50 mM), incubation times (e.g., 15-60 minutes), temperatures (e.g., room temperature, 37°C), and pH conditions (e.g., neutral vs. slightly acidic) to determine optimal crosslinking efficiency.
-
Crosslinking: Add the this compound solution to the cells or tissue.
-
Quenching: The necessity and choice of a quenching reagent would need to be determined experimentally. A primary amine or thiol-containing compound could be tested.
-
Washing and Harvesting: Follow similar washing and harvesting procedures as for formaldehyde crosslinking.
-
Analysis: Evaluate crosslinking efficiency by methods such as SDS-PAGE (observing high molecular weight bands), Western blotting, or by assessing the preservation of cellular morphology.
Safety and Handling
| Feature | Formaldehyde | This compound |
| Carcinogenicity | Known human carcinogen.[1] | Thiourea is suspected of causing cancer.[5][6] Data for the methoxymethyl derivative is not readily available. |
| Toxicity | Toxic by inhalation, ingestion, and skin contact. Causes severe skin burns and eye damage.[7] | Thiourea is harmful if swallowed and suspected of damaging fertility or the unborn child.[5][6] |
| Handling Precautions | Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (gloves, lab coat, safety glasses). | Handle with care, avoiding dust formation and contact with skin and eyes. Use in a well-ventilated area. |
Conclusion
Formaldehyde remains the gold standard for crosslinking in many biological applications due to its high efficiency and the extensive body of research supporting its use. However, its significant health risks necessitate the search for safer alternatives.
This compound presents a theoretical alternative as a formaldehyde-free crosslinking agent. Its chemical structure suggests a capacity for crosslinking biological macromolecules, potentially with a different mechanism and specificity compared to formaldehyde. The longer, more flexible spacer arm of this compound could also be advantageous for studying certain protein-protein interactions.
Crucially, there is a lack of empirical data on the efficacy and protocols for using this compound as a crosslinking agent for biological samples. Significant research and development would be required to validate its use, optimize protocols, and fully characterize its crosslinking properties and safety profile in a biological context. Researchers interested in exploring formaldehyde-free crosslinking are encouraged to investigate this and other potential alternatives, but should proceed with rigorous validation and safety assessments.
References
- 1. Formaldehyde - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Structural Characterization of Formaldehyde-induced Cross-links Between Amino Acids and Deoxynucleosides and Their Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formaldehyde Crosslinking: A Tool for the Study of Chromatin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. gov.uk [gov.uk]
A Comparative Guide to N,N'-Bis(methoxymethyl)thiourea and Other Thiourea Derivatives for Researchers and Drug Development Professionals
Thiourea and its derivatives represent a versatile class of organic compounds with a broad spectrum of biological activities, making them a subject of intense interest in medicinal chemistry and drug development.[1][2][3][4] This guide provides a comparative overview of N,N'-Bis(methoxymethyl)thiourea and other thiourea derivatives, focusing on their synthesis, biological activities, and underlying mechanisms of action. While direct comparative experimental data for this compound is limited in the current literature, this guide leverages data from structurally related N,N'-disubstituted thiourea derivatives to provide a valuable reference for researchers.
Chemical Properties and Synthesis
This compound is a symmetrically disubstituted thiourea with the chemical formula C5H12N2O2S and a molecular weight of 164.23 g/mol .[5][6] The presence of methoxymethyl groups on both nitrogen atoms imparts distinct polarity and hydrogen bonding capabilities compared to other alkyl or aryl substituted thioureas.
The synthesis of thiourea derivatives can be achieved through various methods. A common approach involves the reaction of an amine with an isothiocyanate.[7][8] For symmetrical N,N'-disubstituted thioureas, the reaction of a primary amine with carbon disulfide is a widely used method.[9][10]
Comparative Biological Activities
Thiourea derivatives have demonstrated a wide array of pharmacological activities, including enzyme inhibition, anticancer, and antiplatelet effects. The nature of the substituent on the nitrogen atoms significantly influences the biological activity.
Enzyme Inhibition
Thiourea derivatives are known to inhibit various enzymes, including urease, carbonic anhydrase, and cholinesterases. The inhibitory potential is often quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.
Table 1: Comparative Enzyme Inhibition Data for Various Thiourea Derivatives
| Compound/Derivative Class | Target Enzyme | IC50 Value | Reference |
| Nitro-substituted arylthiourea (LaSMMed 124) | Urease | 0.464 mM | [1] |
| Standard Thiourea | Urease | 0.504 mM | [1] |
| Alkyl chain-linked thiourea (Compound 3c) | Urease | 10.65 ± 0.45 µM | [11] |
| Quinolone-based N,N-disubstituted thiourea (Compound 5a) | Urease | 1.83 ± 0.79 µM | [12] |
| Sulfonamide-substituted amide (Compound 9) | Carbonic Anhydrase II (hCA-II) | 0.18 ± 0.05 µM | [3] |
| Sulfonamide-substituted amide (Compound 11) | Carbonic Anhydrase IX (hCA IX) | 0.17 ± 0.05 µM | [3] |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea (Compound 3) | Acetylcholinesterase (AChE) | 50 µg/mL | [13] |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea (Compound 3) | Butyrylcholinesterase (BChE) | 60 µg/mL | [13] |
Cytotoxic and Anticancer Activity
Numerous thiourea derivatives have been investigated for their potential as anticancer agents. Their mechanism of action often involves the modulation of key signaling pathways involved in cancer cell proliferation and survival.[2][14]
Table 2: Comparative Cytotoxicity Data for Various Thiourea Derivatives
| Compound/Derivative Class | Cell Line | IC50 Value | Reference |
| Bis-thiourea derivative | Human leukemia | as low as 1.50 µM | [2] |
| Benzothiazolyl thiocarbamide (Compound 3e) | U 937 (human monocytic) | More potent than etoposide | [15] |
| 1,3-Disubstituted thiourea (Compound 2, 3,4-dichloro-phenyl) | SW480, SW620 (colon), PC3 (prostate), K-562 (leukemia) | 1.5 to 8.9 µM | [16] |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | MCF-7 (breast cancer) | Lower than hydroxyurea and erlotinib | [17] |
| Bis-acyl-thiourea (UP-1) | MG-U87 (glioblastoma) | 2.496 ± 0.0324 µM | [18] |
| Bis-acyl-thiourea (UP-3) | MG-U87 (glioblastoma) | 2.459 ± 0.0656 µM | [18] |
Antiplatelet Activity
Certain N,N'-disubstituted thioureas have shown promising antiplatelet activity, suggesting their potential in the prevention and treatment of thrombotic diseases. These compounds can inhibit platelet aggregation induced by arachidonic acid.[7]
Table 3: Comparative Antiplatelet Activity of N,N'-Disubstituted Thiourea Derivatives
| Compound | Platelet Aggregation Inhibition (IC50) | Reference |
| Compound 3d | 29.1 ± 2.0 µM | [7] |
| Compound 3m | 34.5 ± 0.9 µM | [7] |
| Compound 3p | 84.6 ± 0.5 µM | [7] |
| Compound 3i | 86.2 ± 0.3 µM | [7] |
Experimental Protocols
This section provides a summary of methodologies for key experiments cited in this guide. For detailed procedures, please refer to the original publications.
General Synthesis of N,N'-Disubstituted Thioureas
A common synthetic route to N,N'-disubstituted thioureas involves the reaction of an appropriate isothiocyanate with an excess of an amine in a suitable solvent like tetrahydrofuran (THF) or tert-butanol.[7] The product can often be isolated in good yield by acidic extraction.[7] An alternative, environmentally friendly method involves the condensation of amines and carbon disulfide in an aqueous medium.[9][10]
Urease Inhibition Assay
The inhibitory activity of thiourea derivatives against urease can be determined using the cup-plate diffusion method.[12] The IC50 values are typically calculated from dose-response curves.
Carbonic Anhydrase Inhibition Assay
The inhibitory effects on human carbonic anhydrase (hCA) isoforms (e.g., hCA-II, hCA IX, hCA-XII) can be assessed using a stopped-flow CO2 hydrase assay.[3]
Cytotoxicity Assay
The cytotoxic effects of thiourea derivatives on cancer cell lines can be evaluated using various methods, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.[18]
Antiplatelet Aggregation Assay
The antiplatelet activity can be determined by measuring the inhibition of platelet aggregation in human citrated platelet-rich plasma induced by an agonist like arachidonic acid.[7]
Signaling Pathways and Mechanisms of Action
Thiourea derivatives can exert their biological effects by modulating various cellular signaling pathways. For instance, some derivatives have been shown to inhibit the PI3K/mTOR signaling pathway, which is crucial for cell growth and proliferation and is often dysregulated in cancer.[14]
Below are diagrams illustrating a general experimental workflow for synthesizing thiourea derivatives and a simplified representation of a signaling pathway potentially targeted by these compounds.
Caption: A general workflow for the synthesis and biological evaluation of thiourea derivatives.
Caption: Potential inhibition of the PI3K/mTOR pathway by certain thiourea derivatives.
Conclusion
Thiourea derivatives are a promising class of compounds with diverse and potent biological activities. While specific experimental data on this compound is not extensively available, the comparative data from other N,N'-disubstituted thioureas highlight the significant impact of substituent groups on their pharmacological profiles. The methoxymethyl groups in this compound are expected to influence its solubility, hydrogen bonding capacity, and ultimately its biological activity. Further research is warranted to elucidate the specific properties and potential therapeutic applications of this particular derivative and to expand the structure-activity relationship knowledge base for this versatile chemical scaffold. This guide serves as a foundational resource to stimulate and inform future investigations in this exciting area of drug discovery.
References
- 1. Molecular Modeling and In Vitro Evaluation of Thioureas and Arylthioureas as Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]
- 3. Synthesis and Evaluation of Amide and Thiourea Derivatives as Carbonic Anhydrase (CA) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 6. PubChemLite - this compound (C5H12N2O2S) [pubchemlite.lcsb.uni.lu]
- 7. Synthesis and Antiplatelet Activity of Antithrombotic Thiourea Compounds: Biological and Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and cytotoxic evaluation of thiourea and N-bis-benzothiazole derivatives: a novel class of cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jppres.com [jppres.com]
- 18. mdpi.com [mdpi.com]
A Comparative Analysis of N,N'-Bis(methoxymethyl)thiourea and Glutaraldehyde as Hydrogel Crosslinking Agents
For researchers, scientists, and drug development professionals, the choice of a crosslinking agent is a critical determinant of a hydrogel's physicochemical properties and biocompatibility. This guide provides a comprehensive comparison of two such agents: the well-established glutaraldehyde and the less-documented N,N'-Bis(methoxymethyl)thiourea, leveraging available experimental data to inform your selection process.
This report synthesizes findings from studies on glutaraldehyde and explores analogous data for thiourea-based crosslinkers as a proxy for the sparsely researched this compound. The comparison focuses on key performance indicators for hydrogels in biomedical applications, including swelling behavior, mechanical properties, and cytotoxicity.
Executive Summary
Glutaraldehyde is a widely utilized and effective crosslinker that enhances the mechanical stability of various hydrogel systems. However, concerns regarding its cytotoxicity, particularly at higher concentrations, persist. Leaching of residual glutaraldehyde from the hydrogel matrix can induce inflammatory responses and trigger apoptotic pathways in surrounding cells.
Direct experimental data on the efficacy and cytotoxicity of this compound in hydrogels is notably scarce in publicly available literature. To provide a meaningful comparison, this guide draws upon data from a closely related thiourea-based crosslinker, terephthaloyl thiourea, used in carboxymethyl chitosan hydrogels. This analogue demonstrates that thiourea-based crosslinkers can effectively form hydrogels with tunable swelling properties. While direct cytotoxicity data for these specific hydrogels is limited, the broader class of thiourea derivatives has been investigated for various biological activities, though not specifically in the context of hydrogel biocompatibility.
This guide presents the available quantitative data in structured tables, details relevant experimental protocols, and provides visualizations of experimental workflows and a key signaling pathway implicated in glutaraldehyde-induced cytotoxicity.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key performance characteristics of hydrogels crosslinked with glutaraldehyde and a thiourea-based analogue. It is crucial to note that the data for the thiourea-based crosslinker is from a different hydrogel system and serves as an illustrative comparison.
Table 1: Swelling Behavior of Crosslinked Hydrogels
| Crosslinker | Polymer System | Crosslinker Concentration/Ratio | Swelling Ratio (%) | pH | Temperature (°C) | Reference |
| Glutaraldehyde | Chitosan | 0.75 (Crosslink Density) | 119.87 | Acidic (pH 2) | Not Specified | [1] |
| Glutaraldehyde | Chitosan | 1.00 (Crosslink Density) | 93.21 | Acidic (pH 2) | Not Specified | [1] |
| Glutaraldehyde | Chitosan | 1.50 (Crosslink Density) | 87.65 | Acidic (pH 2) | Not Specified | [1] |
| Terephthaloyl Thiourea | Carboxymethyl Chitosan | TTUCM-chitosan-1 | ~1300 | 4 | 35 | [2] |
| Terephthaloyl Thiourea | Carboxymethyl Chitosan | TTUCM-chitosan-4 | ~1600 | 4 | 35 | [2] |
| Terephthaloyl Thiourea | Carboxymethyl Chitosan | TTUCM-chitosan-1 | ~700 | 7 | 35 | [2] |
| Terephthaloyl Thiourea | Carboxymethyl Chitosan | TTUCM-chitosan-4 | ~900 | 7 | 35 | [2] |
| Terephthaloyl Thiourea | Carboxymethyl Chitosan | TTUCM-chitosan-1 | ~800 | 9 | 35 | [2] |
| Terephthaloyl Thiourea | Carboxymethyl Chitosan | TTUCM-chitosan-4 | ~1100 | 9 | 35 | [2] |
Table 2: Mechanical Properties of Glutaraldehyde-Crosslinked Hydrogels
| Polymer System | Crosslinker Concentration | Mechanical Property | Value | Reference |
| Dermis-derived ECM | 0.5 hours exposure | Elastic Modulus | Increased significantly | [3] |
| Dermis-derived ECM | 0.5 hours exposure | Yield Stress | Increased significantly | [3] |
Note: Quantitative values for the elastic modulus and yield stress were not provided in the source material, only the observation of a significant increase with glutaraldehyde exposure time.
Table 3: Cytotoxicity of Crosslinking Agents
| Crosslinker | Cell Line | Assay | Observation | Reference |
| Glutaraldehyde | Fibroblasts | Direct Contact | Cytotoxic effects observed | [4] |
| Glutaraldehyde | L929 Fibroblasts | MTT Assay on Extract | Cytotoxic | [5] |
| Glutaraldehyde | Corneal Epithelial Cells | Bioviability | Reduced in cross-linked mats | [6] |
| Glutaraldehyde | Human Osteoblasts | Apoptosis Assay | Induces apoptosis | [7] |
| Terephthaloyl Thiourea | Fungi and Bacteria | Antimicrobial Activity | Higher activity than parent polymer |
Note: The cytotoxicity data for terephthaloyl thiourea is in the context of antimicrobial activity and not a direct measure of biocompatibility with mammalian cells in a hydrogel matrix.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments cited in this guide.
Protocol 1: Swelling Ratio Determination
Objective: To quantify the water absorption capacity of the hydrogel.
Materials:
-
Dried hydrogel samples of known weight (Wd)
-
Phosphate-buffered saline (PBS) or other relevant buffer at desired pH
-
Incubator or water bath at desired temperature
-
Filter paper
-
Analytical balance
Procedure:
-
Immerse a pre-weighed dried hydrogel sample (Wd) in a sufficient volume of the desired buffer.
-
Incubate the sample at the specified temperature for a predetermined time interval.
-
At each time point, remove the hydrogel from the buffer.
-
Gently blot the surface of the hydrogel with filter paper to remove excess surface water.
-
Weigh the swollen hydrogel (Ws).
-
Calculate the swelling ratio using the following formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100
-
Repeat the measurement until the hydrogel reaches a constant weight, indicating equilibrium swelling.
Protocol 2: Mechanical Testing (Compression Test)
Objective: To determine the mechanical properties of the hydrogel, such as elastic modulus and yield stress.
Materials:
-
Cylindrical hydrogel samples of uniform dimensions
-
Mechanical testing machine with a compression platen
Procedure:
-
Prepare cylindrical hydrogel samples with a known diameter and height.
-
Place the hydrogel sample on the lower platen of the mechanical testing machine.
-
Lower the upper platen until it makes contact with the surface of the hydrogel.
-
Apply a compressive force at a constant strain rate.
-
Record the force and displacement data until the hydrogel fractures or a predefined strain is reached.
-
Calculate the stress (Force/Area) and strain (Change in Height/Original Height).
-
Plot the stress-strain curve. The initial linear portion of the curve can be used to calculate the elastic modulus (slope of the line). The yield stress is the stress at which the material begins to deform plastically.
Protocol 3: MTT Assay for Cytotoxicity
Objective: To assess the in vitro cytotoxicity of leachable components from the hydrogel.
Materials:
-
Hydrogel samples
-
Cell culture medium (e.g., DMEM)
-
Mammalian cell line (e.g., L929 fibroblasts)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
Microplate reader
Procedure:
-
Preparation of Hydrogel Extract:
-
Sterilize the hydrogel samples.
-
Incubate the hydrogels in cell culture medium at a specific ratio (e.g., surface area of hydrogel to volume of medium) for a defined period (e.g., 24, 48, or 72 hours) at 37°C.
-
Collect the medium, which now contains any leachable substances from the hydrogel. This is the hydrogel extract.
-
-
Cell Seeding:
-
Seed the selected cell line into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Exposure to Hydrogel Extract:
-
Remove the existing culture medium from the wells and replace it with the prepared hydrogel extract. Include positive (e.g., toxic substance) and negative (e.g., fresh culture medium) controls.
-
-
MTT Assay:
-
After the desired exposure time, remove the hydrogel extract and add MTT solution to each well.
-
Incubate for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Remove the MTT solution and add a solvent (e.g., DMSO) to dissolve the formazan crystals, resulting in a colored solution.
-
-
Data Analysis:
-
Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Calculate cell viability as a percentage relative to the negative control.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key experimental workflows and a critical signaling pathway involved in glutaraldehyde's cellular effects.
References
- 1. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 2. WO2016007692A1 - Hydrogel compositions - Google Patents [patents.google.com]
- 3. Biological effects of residual glutaraldehyde in glutaraldehyde-tanned collagen biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glutaraldehyde Treatment Elicits Toxic Response Compared to Decellularization in Bovine Pericardium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antimicrobial activity of some novel terephthaloyl thiourea cross-linked carboxymethyl chitosan hydrogels [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
Cytotoxicity analysis of N,N'-Bis(methoxymethyl)thiourea crosslinked materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxicity of commonly used crosslinking agents in biomaterials, intended for researchers, scientists, and drug development professionals. While this guide focuses on prevalent alternatives, it is important to note a lack of publicly available cytotoxicity data specifically for N,N'-Bis(methoxymethyl)thiourea (BMTU) crosslinked materials. The following sections detail the cytotoxic profiles of established crosslinkers — glutaraldehyde, genipin, and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) — supported by quantitative data and standardized experimental protocols.
Executive Summary
The selection of a crosslinking agent is a critical parameter in the design of biomaterials, directly impacting their biocompatibility and, consequently, their clinical success. Glutaraldehyde, a widely used crosslinker, is known for its efficiency but also for its cytotoxic effects. This has led to the exploration of alternatives with more favorable safety profiles. Genipin, a natural crosslinker, and EDC/NHS, a zero-length crosslinker system, have emerged as popular choices with demonstrated lower cytotoxicity. This guide offers a data-driven comparison to aid in the selection of the most appropriate crosslinking agent for specific biomedical applications.
Quantitative Cytotoxicity Data
The following table summarizes quantitative data from various studies, comparing the cytotoxicity of materials crosslinked with glutaraldehyde, genipin, and EDC/NHS. The data is presented as cell viability percentages, where higher values indicate lower cytotoxicity.
| Crosslinking Agent | Biomaterial | Cell Type | Assay | Cell Viability (%) | Reference |
| Glutaraldehyde | Collagen/Poly(vinyl alcohol) films | Human osteoblasts | Apoptosis Assay | Lower (concentration-dependent apoptosis) | [1] |
| Bovine Pericardium | L929 fibroblasts | MTT Assay | 14-15.1% (for 50% and 25% extracts) | [2] | |
| Amniotic Membranes | Human Corneal Epithelial (HCE) cells | Live/Dead Assay | ~92.4% (GT6) to ~82.5% (GT24) | [3] | |
| Genipin | Collagen hydrogels | Endothelial cells | Calcein-AM | >80% (considered non-cytotoxic) | [4] |
| Chitosan/Gelatin scaffolds | L929 fibroblasts | Not specified | Enhanced cell viability and proliferation | [5] | |
| Gelatin hydrogel | Wharton's jelly mesenchymal stem cells (WJMSCs) | MTT Assay | Maintained at a minimum of 70% after 7 days | [6] | |
| EDC/NHS | Collagen films | Not specified | Proliferation Assay | Day 4 proliferation higher than non-crosslinked | [7] |
| Gelatin hydrogels | Human Bone-Marrow Mesenchymal Stem Cells (hBM-MSCs) | CCK-8 Assay | Supports cell survival | [8] | |
| Amniotic Membranes | Human Corneal Epithelial (HCE) cells | Live/Dead Assay | 98.9% ± 1.2% | [3] |
Experimental Protocols
Accurate and reproducible cytotoxicity data relies on standardized experimental protocols. Below are detailed methodologies for three commonly employed assays for assessing the biocompatibility of crosslinked biomaterials.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials: MTT solution (5 mg/mL in PBS), cell culture medium, solubilization solution (e.g., DMSO or isopropanol with HCl), 96-well plates, spectrophotometer.
-
Protocol:
-
Seed cells in a 96-well plate at a desired density and incubate for 24 hours.
-
Prepare extracts of the crosslinked biomaterials according to ISO 10993-5 standards (e.g., incubating the material in culture medium at 37°C for 24-72 hours).
-
Remove the culture medium from the cells and replace it with the biomaterial extracts. Include positive (e.g., cytotoxic material) and negative (e.g., non-toxic material or fresh medium) controls.
-
Incubate the cells with the extracts for a specified period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Remove the MTT-containing medium and add 100-200 µL of a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a spectrophotometer.
-
Calculate cell viability as a percentage relative to the negative control.[9][10]
-
Live/Dead Viability/Cytotoxicity Assay
This fluorescence-based assay differentiates live from dead cells using two fluorescent dyes.
-
Materials: Live/Dead Assay Kit (containing Calcein-AM and Ethidium Homodimer-1), PBS, fluorescence microscope.
-
Protocol:
-
Culture cells on the crosslinked biomaterial scaffolds or in the presence of material extracts.
-
Wash the cell-seeded scaffolds or cell layers with PBS.
-
Prepare the staining solution by adding the appropriate concentrations of Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) to PBS or culture medium.
-
Incubate the cells with the staining solution for 15-30 minutes at room temperature or 37°C, protected from light.
-
Wash the cells again with PBS to remove excess dyes.
-
Visualize the stained cells using a fluorescence microscope with appropriate filters for green and red fluorescence.
-
Quantify the number of live and dead cells from the images to determine the percentage of viable cells.[11][12][13]
-
Apoptosis Assay (Annexin V Staining)
This assay identifies cells undergoing apoptosis, an early indicator of cell death.
-
Materials: Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer), flow cytometer or fluorescence microscope.
-
Protocol:
-
Culture cells with the crosslinked biomaterial or its extracts for the desired time.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry or fluorescence microscopy.
-
Flow Cytometry: Live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive) can be quantified.
-
Fluorescence Microscopy: Visualize the different cell populations based on their fluorescence.[14]
-
-
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for assessing the cytotoxicity of biomaterials.
Caption: A typical workflow for in vitro cytotoxicity testing of crosslinked biomaterials.
Signaling Pathways in Apoptosis
The Annexin V assay detects the externalization of phosphatidylserine (PS), an early event in the apoptotic signaling cascade. The diagram below outlines a simplified representation of apoptosis induction.
Caption: Simplified signaling pathway of apoptosis detected by common cytotoxicity assays.
References
- 1. Cytotoxicity of glutaraldehyde crosslinked collagen/poly(vinyl alcohol) films is by the mechanism of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glutaraldehyde Treatment Elicits Toxic Response Compared to Decellularization in Bovine Pericardium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutaraldehyde cross-linking of amniotic membranes affects their nanofibrous structures and limbal epithelial cell culture characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanically Tunable Extracellular Matrix of Genipin Crosslinked Collagen and Its Effect on Endothelial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Genipin cross-linked gelatin hydrogel for encapsulating wharton jelly mesenchymal stem cells and basic fibroblast growth factor delivery in vocal fold regeneration [frontiersin.org]
- 7. Tunable bioactivity and mechanics of collagen-based tissue engineering constructs: A comparison of EDC-NHS, genipin and TG2 crosslinkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation and in vitro characterization of cross-linked collagen-gelatin hydrogel using EDC/NHS for corneal tissue engineering applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. ilexlife.com [ilexlife.com]
- 12. Imaging Cell Viability on Non-transparent Scaffolds — Using the Example of a Novel Knitted Titanium Implant - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Performance Showdown: N,N'-Bis(methoxymethyl)thiourea in Resin Systems vs. Urea-Formaldehyde Resins
A comparative analysis for researchers and drug development professionals.
Urea-formaldehyde (UF) resins are a cornerstone of the wood composite industry, prized for their cost-effectiveness, rapid curing, and strong adhesion.[1] However, persistent concerns over formaldehyde emission and susceptibility to hydrolysis have driven research into alternatives and modifications.[1][2] One area of interest involves the incorporation of thiourea and its derivatives, such as N,N'-Bis(methoxymethyl)thiourea, into resin formulations. While not typically used as a standalone resin for wood adhesion, this compound and related thiourea compounds are investigated as modifiers for urea-formaldehyde resins to enhance specific properties. This guide provides a comparative overview of the performance characteristics of standard urea-formaldehyde resins and those modified with thiourea derivatives, based on available experimental data.
Executive Summary: Key Performance Differences
| Performance Metric | Urea-Formaldehyde (UF) Resin | Thiourea-Modified UF Resin / Thiourea-Formaldehyde (TF) Resin |
| Bond Strength | High initial bond strength.[1] | Generally comparable or slightly lower initial bond strength, but can exhibit improved durability. |
| Formaldehyde Emission | A significant concern, directly related to the molar ratio of formaldehyde to urea.[2][3] | Can act as a formaldehyde scavenger, potentially reducing emissions. |
| Water Resistance | Prone to hydrolysis, leading to weakened bonds over time, especially in moist conditions.[1] | Improved water resistance due to the more stable bonds formed by thiourea. |
| Curing Time | Fast curing times, a major advantage in industrial applications.[1] | Curing time may be slightly longer compared to unmodified UF resins. |
| Flame Retardancy | Not inherently flame retardant. | Thiourea derivatives can impart flame-retardant properties. |
| Stability | Can be unstable during storage, with a tendency to precipitate or hydrophobe.[4] | Can improve the stability of the resin solution.[4] |
Delving into the Data: A Closer Look at Performance Metrics
Bond Strength
Urea-formaldehyde resins are well-regarded for their high tensile strength and flexural modulus, contributing to their widespread use in the manufacturing of particleboard, plywood, and medium-density fibreboard (MDF). The adhesion of UF resins is heavily dependent on the interphase features between the resin and the wood.[1]
Thiourea-formaldehyde (TF) resins, while historically considered similar to UF resins, can exhibit differences in their preparation and stability.[4] While direct comparative data on the bond strength of a pure this compound resin is scarce, studies on thiourea-modified UF resins indicate that the bond strength is often comparable to that of unmodified UF resins under dry conditions. The primary advantage of thiourea modification lies in the improved durability and water resistance of the bond.
Formaldehyde Emission
A critical drawback of UF resins is the emission of unreacted formaldehyde, which is a known health concern.[1][2][3] Formaldehyde emission can occur during the curing process and throughout the life of the product due to the hydrolysis of the cured resin.[3] The formaldehyde-to-urea (F/U) molar ratio is a key factor influencing formaldehyde emission; lower molar ratios generally result in lower emissions but can compromise bond strength and curing speed.[1]
Thiourea and its derivatives can act as formaldehyde scavengers. When added to UF resins, they can react with free formaldehyde, thereby reducing emissions. This is a significant potential advantage for applications where low formaldehyde emission is a critical requirement.
Water Resistance
The aminomethylene linkages in cured UF resins are susceptible to hydrolysis, which can lead to a significant reduction in bond strength in the presence of moisture.[1] This limits the application of standard UF resins to interior uses.
The incorporation of thiourea can enhance the water resistance of the resin. The bonds formed by thiourea are generally more resistant to hydrolysis than those formed by urea, leading to improved durability of the bonded products in humid environments.
Experimental Protocols: A Glimpse into the Lab
The following are generalized experimental protocols for key performance tests based on common practices in the field.
Bond Strength Testing (Tensile Shear Strength)
-
Specimen Preparation: Wood veneers (e.g., birch) are coated with the resin adhesive at a specified spread rate.
-
Assembly: Two veneers are overlapped to create a defined bonding area.
-
Pressing: The assembled specimens are hot-pressed at a specific temperature, pressure, and time to cure the resin.
-
Conditioning: The cured specimens are conditioned at a standard temperature and humidity for a set period.
-
Testing: The tensile shear strength is measured using a universal testing machine by pulling the specimen apart until failure. The force at failure is recorded.
-
Calculation: Bond strength is calculated as the failure load divided by the bonded area.
Formaldehyde Emission Measurement (Desiccator Method)
-
Sample Preparation: A specified number and size of conditioned test pieces of the finished board (e.g., particleboard) are placed in a desiccator containing a dish of distilled water.
-
Exposure: The desiccator is sealed and kept at a constant temperature for 24 hours.
-
Analysis: The formaldehyde absorbed by the water is determined photometrically using a reagent such as acetylacetone.
-
Calculation: The formaldehyde emission is expressed in milligrams per liter (mg/L).
Chemical Pathways and Interactions
The synthesis of urea-formaldehyde resin involves two main reactions: methylolation (addition of formaldehyde to urea) and condensation (polymerization of the methylol ureas).
Logical Workflow for Resin Performance Evaluation
The evaluation of a new or modified resin system follows a structured workflow to ensure comprehensive and comparable data.
Conclusion
While this compound is not a direct replacement for urea-formaldehyde resin as a primary binder, its role, and that of other thiourea derivatives, as a functional modifier is of significant interest. The potential to reduce formaldehyde emissions and improve the water resistance of UF resin systems addresses two of the major drawbacks of this widely used adhesive. For researchers and professionals in drug development, where controlled release and biocompatibility are paramount, understanding these chemical modifications can provide insights into creating more stable and less toxic polymer matrices. Further research focusing on the direct comparison of performance metrics of wood composites bonded with these modified resins under various environmental conditions is warranted to fully elucidate their potential.
References
A Comparative Guide to HPLC and Alternative Methods for Purity Validation of N,N'-Bis(methoxymethyl)thiourea
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques for the purity validation of N,N'-Bis(methoxymethyl)thiourea. Objective comparisons are supported by outlining detailed experimental protocols and presenting quantitative data in accessible tables.
Introduction
This compound is a chemical compound with potential applications in various research and industrial fields. Ensuring its purity is critical for reliable experimental results and for quality control in any downstream applications. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purity assessment of non-volatile and thermally labile compounds. This guide will explore a typical HPLC method for this compound and compare its performance with Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Comparison of Analytical Techniques
The choice of analytical technique for purity determination depends on various factors, including the physicochemical properties of the analyte and its potential impurities, the required sensitivity, and the desired level of structural information.
| Technique | Principle | Strengths | Limitations | Ideal for |
| HPLC | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | High resolution for non-volatile and thermally labile compounds. Quantitative accuracy and precision. | Requires solubility of the analyte. Can consume significant volumes of organic solvents. | Routine purity testing and quantification of known and unknown impurities. |
| GC | Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase. | High efficiency for volatile and semi-volatile compounds. Fast analysis times. | Not suitable for non-volatile or thermally unstable compounds like this compound without derivatization. | Analysis of volatile impurities or starting materials. |
| NMR | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information. | Provides unambiguous structure elucidation and quantification without the need for a reference standard of the impurity (qNMR). | Lower sensitivity compared to chromatographic techniques. Complex mixtures can lead to overlapping signals. | Structural confirmation and quantification of the main component and major impurities. |
| MS | Ionization of molecules and separation of the ions based on their mass-to-charge ratio. | High sensitivity and specificity. Provides molecular weight information, aiding in impurity identification. | Typically requires coupling with a separation technique (e.g., LC-MS, GC-MS) for complex mixtures. Quantification can be less precise than HPLC without appropriate standards. | Identification and characterization of trace-level impurities. |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are representative and may require optimization for specific instrumentation and sample matrices.
High-Performance Liquid Chromatography (HPLC)
This proposed method is based on common practices for the analysis of thiourea derivatives.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a suitable starting point for retaining this polar compound.
-
Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). A typical gradient could be:
-
0-5 min: 95% A, 5% B
-
5-25 min: Gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30-35 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Gas Chromatography (GC) - for Volatile Impurities
This method is suitable for identifying potential volatile impurities from the synthesis process, such as residual solvents.
-
Instrumentation: A gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C.
-
Injection Mode: Split (e.g., 50:1)
-
Injection Volume: 1 µL
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, dichloromethane) at a concentration of about 10 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR can be used for an accurate purity assessment without the need for a specific reference standard of the analyte.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte or impurity signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d6, CDCl3).
-
Experimental Parameters:
-
A 90° pulse angle.
-
A relaxation delay (d1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
Acquisition of a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing: Careful integration of the signals from the analyte and the internal standard. The purity is calculated based on the integral ratios, the number of protons, and the molecular weights and masses of the analyte and the internal standard.
Liquid Chromatography-Mass Spectrometry (LC-MS)
This technique is invaluable for the identification of unknown impurities.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole, Time-of-Flight).
-
LC Method: The same HPLC method as described above can be used. The mobile phase should be compatible with the mass spectrometer's ionization source (e.g., using formic acid instead of non-volatile buffers).
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is likely suitable for this compound.
-
Mass Analyzer Scan Range: A wide range to cover the expected molecular weight of the analyte and potential impurities (e.g., m/z 50-500).
-
Data Analysis: The mass spectra of the eluting peaks can be used to determine the molecular weights of impurities, which, combined with fragmentation data (MS/MS), can help in their structural elucidation.
Data Presentation
The following tables summarize hypothetical performance data for the different analytical techniques.
Table 1: Comparison of Quantitative Performance
| Parameter | HPLC-UV | qNMR | LC-MS (SIM) |
| Limit of Detection (LOD) | ~0.01% | ~0.1% | <0.005% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.3% | <0.015% |
| Linearity (R²) | >0.999 | Not Applicable | >0.995 |
| Precision (RSD) | <2% | <1% | <5% |
| Accuracy (% Recovery) | 98-102% | 99-101% | 95-105% |
Table 2: Suitability for Impurity Analysis
| Impurity Type | HPLC-UV | GC-FID/MS | qNMR | LC-MS |
| Isomeric Impurities | Good | Possible | Good | Good |
| Volatile Impurities | Poor | Excellent | Good | Poor |
| Non-Volatile Impurities | Excellent | Poor | Good | Excellent |
| Unknown Impurity ID | Limited | Good (if volatile) | Limited | Excellent |
Visualizations
Caption: Workflow for HPLC Purity Validation.
Caption: Logic for Selecting an Analytical Technique.
Comparative study of natural vs. synthetic crosslinkers like N,N'-Bis(methoxymethyl)thiourea
For researchers, scientists, and drug development professionals, the choice of a crosslinking agent is a critical decision in the design of biomaterials for drug delivery and tissue engineering. The ideal crosslinker should not only provide mechanical stability to the polymer network but also exhibit high biocompatibility and minimal cytotoxicity. This guide provides a detailed comparison of natural crosslinkers, such as genipin and transglutaminase, with the synthetic crosslinker N,N'-Bis(methoxymethyl)thiourea, offering insights into their respective mechanisms, performance, and biological impact.
Executive Summary
Natural crosslinkers like genipin and transglutaminase are gaining prominence due to their excellent biocompatibility and low cytotoxicity, making them highly suitable for biomedical applications where cell viability is paramount. In contrast, synthetic crosslinkers, while often offering rapid and efficient crosslinking, can raise concerns regarding their potential toxicity. This guide presents a comparative overview of these crosslinking strategies, supported by available data and detailed experimental protocols for their evaluation. Due to the limited publicly available data on this compound as a crosslinker for biomaterials, this guide draws inferences from structurally similar compounds and general knowledge of synthetic crosslinkers.
Crosslinker Comparison: Natural vs. Synthetic
| Feature | Natural Crosslinkers (Genipin, Transglutaminase) | Synthetic Crosslinker (this compound) |
| Biocompatibility | High biocompatibility, well-tolerated by cells and tissues.[1][2][3][4][5] | Often associated with higher cytotoxicity, which can be a concern for biomedical applications.[6][7][8] |
| Cytotoxicity | Low to negligible cytotoxicity.[1][2][3][4][5] | Potential for cytotoxicity due to the nature of the chemical and possible leaching of unreacted molecules.[6][7][8] |
| Crosslinking Efficiency | Generally efficient, though may require longer reaction times or specific conditions (e.g., pH, temperature).[9][10][11][12] | Can be highly efficient with rapid reaction kinetics. |
| Mechanical Properties | Can significantly improve the mechanical strength and stability of hydrogels.[9][13] | Can provide a high degree of crosslinking, leading to robust mechanical properties. |
| Mechanism of Action | Genipin reacts with primary amine groups; Transglutaminase forms isopeptide bonds between glutamine and lysine residues.[9][14] | Likely involves the reaction of the methoxymethyl groups with hydroxyl or amine groups on the polymer backbone, often requiring acidic conditions and heat.[15][16] |
In-Depth Look at Crosslinking Mechanisms
Natural Crosslinkers:
-
Genipin: Derived from the gardenia fruit, genipin is a naturally occurring crosslinking agent that reacts with primary amine groups present in polymers like chitosan and gelatin. This reaction forms stable, crosslinked networks, and is known for its low cytotoxicity.[1][9] The resulting hydrogels often exhibit a characteristic blue color.[13]
-
Transglutaminase (TGase): This enzyme catalyzes the formation of covalent isopeptide bonds between the γ-carboxamide group of glutamine residues and the ε-amino group of lysine residues in proteins.[14] This enzymatic crosslinking is highly specific and occurs under mild physiological conditions, making it an excellent choice for creating biocompatible scaffolds for tissue engineering and drug delivery.[2][3][4][5]
Synthetic Crosslinker: this compound
While specific studies on this compound as a crosslinker for biomaterials are limited, its chemical structure suggests a crosslinking mechanism similar to other N-methylol compounds used in industries like textile finishing.[16][17] The methoxymethyl groups are expected to react with functional groups such as hydroxyl (-OH) or amine (-NH2) groups on polymer chains under the influence of an acid catalyst and heat. This reaction would lead to the formation of stable ether or amine linkages, respectively, creating a crosslinked network.
However, a significant concern with many synthetic crosslinkers, including those based on formaldehyde derivatives, is their potential cytotoxicity.[6][7][8] Unreacted crosslinker molecules or byproducts of the crosslinking reaction can leach from the biomaterial and cause adverse cellular responses.
Visualizing the Crosslinking Process
Below are diagrams illustrating the proposed crosslinking mechanisms and a general workflow for evaluating crosslinker performance.
Caption: Crosslinking mechanisms of natural and synthetic agents.
Caption: Experimental workflow for comparing crosslinkers.
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Materials:
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Hydrogel samples crosslinked with different agents
-
Control cells (no hydrogel)
-
Positive control (e.g., cytotoxic agent)
-
-
Procedure:
-
Prepare hydrogel discs of a standardized size and sterilize them (e.g., with UV radiation).
-
Place the sterile hydrogel discs into the wells of a 96-well plate.
-
Seed cells (e.g., fibroblasts, mesenchymal stem cells) at a known density onto the hydrogel discs and in control wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the control cells.
-
Cell Viability Assessment: Live/Dead Staining
This assay visually distinguishes between live and dead cells within the hydrogel matrix.
-
Materials:
-
Live/Dead Viability/Cytotoxicity Kit (containing Calcein AM and Ethidium homodimer-1)
-
PBS
-
Confocal microscope
-
-
Procedure:
-
Culture cells within the crosslinked hydrogels for the desired duration.
-
Prepare a working solution of Calcein AM (stains live cells green) and Ethidium homodimer-1 (stains dead cells red) in PBS according to the manufacturer's instructions.
-
Wash the hydrogel-cell constructs with PBS.
-
Incubate the constructs in the Live/Dead staining solution for 30-45 minutes at room temperature, protected from light.
-
Wash the constructs again with PBS.
-
Visualize the stained cells using a confocal microscope. Live cells will fluoresce green, and dead cells will fluoresce red.
-
Mechanical Testing: Unconfined Compression Test
This test determines the compressive modulus of the hydrogel, a measure of its stiffness.
-
Materials:
-
Mechanical testing machine (e.g., Instron)
-
Cylindrical hydrogel samples of standardized dimensions
-
-
Procedure:
-
Prepare cylindrical hydrogel samples with a known diameter and height.
-
Place a sample on the lower platen of the mechanical tester.
-
Apply a compressive force at a constant strain rate (e.g., 1 mm/min).
-
Record the stress and strain data until the hydrogel fails or reaches a predefined strain.
-
The compressive modulus is calculated from the initial linear region of the stress-strain curve.
-
Swelling Behavior
This test measures the ability of the hydrogel to absorb and retain water.
-
Materials:
-
Dried hydrogel samples of known weight (Wd)
-
PBS or deionized water
-
Analytical balance
-
-
Procedure:
-
Immerse the pre-weighed dried hydrogel samples in PBS or deionized water at 37°C.
-
At predetermined time intervals, remove the hydrogels, gently blot the surface to remove excess water, and weigh them (Ws).
-
Continue until the hydrogels reach a constant weight (equilibrium swelling).
-
The swelling ratio is calculated using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100.
-
Conclusion
The selection of a crosslinker is a critical step in the development of biomaterials for drug delivery and tissue engineering. Natural crosslinkers like genipin and transglutaminase offer significant advantages in terms of biocompatibility and low cytotoxicity, making them excellent choices for applications where cell viability is a primary concern. While synthetic crosslinkers such as this compound may provide efficient crosslinking, their potential for cytotoxicity necessitates thorough evaluation. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of different crosslinking agents, enabling researchers to make informed decisions for the design of safe and effective biomaterials. Further research into the biocompatibility and crosslinking performance of novel synthetic agents like this compound is warranted to expand the toolbox of materials available for biomedical innovation.
References
- 1. Effects of Genipin Crosslinking on the Properties of Tendon Derived Extracellular Matrix Hydrogels - ProQuest [proquest.com]
- 2. researchgate.net [researchgate.net]
- 3. Transglutaminase crosslinked gelatin as a tissue engineering scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymatic crosslinked gelatin 3D scaffolds for bone tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. centropiaggio.unipi.it [centropiaggio.unipi.it]
- 6. Biochemical changes and cytotoxicity associated with the degradation of polymeric glutaraldehyde derived crosslinks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity of glutaraldehyde crosslinked collagen/poly(vinyl alcohol) films is by the mechanism of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Gelatin microspheres crosslinked with genipin for local delivery of growth factors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Transglutaminase-Catalyzed Bottom-Up Synthesis of Polymer Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. repository.lib.ncsu.edu [repository.lib.ncsu.edu]
Assessing the Biocompatibility of N,N'-Bis(methoxymethyl)thiourea-Based Biomaterials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel biomaterials is a cornerstone of advancement in medical devices, tissue engineering, and drug delivery systems. Among the vast array of synthetic polymers, thiourea-based materials are gaining interest due to their versatile chemical properties. This guide provides a comparative assessment of the biocompatibility of biomaterials based on N,N'-Bis(methoxymethyl)thiourea, placing it in the context of other thiourea derivatives and established biomaterials. While direct biocompatibility data for this compound is limited in publicly available literature, this guide synthesizes information on related compounds to provide a foundational understanding and outlines the necessary experimental protocols for its evaluation.
Data Presentation: Comparative Analysis of Thiourea Derivatives
A critical aspect of biocompatibility is the material's interaction with cells and blood. The following tables summarize key biocompatibility-related data for various thiourea derivatives, offering a comparative landscape. It is important to note that the direct performance of this compound-based biomaterials needs to be experimentally determined.
Table 1: In Vitro Cytotoxicity of Various Thiourea Derivatives
Cytotoxicity assays are fundamental in determining if a material is toxic to cells. The half-maximal inhibitory concentration (IC50) is a common metric, where a higher value generally indicates lower cytotoxicity.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 1,3-Disubstituted thiourea derivatives | SW480, SW620 (human colon cancer), PC3 (prostate cancer), K-562 (leukemia) | ≤ 10 | [1] |
| 3,4-dichloro-phenyl and 4-CF3-phenyl substituted thioureas | SW480, SW620, PC3, K-562 | 1.5 - 8.9 | [1] |
| Phenyl-bis phenylthiourea | Various malignant cell lines | Nanomolar concentrations | [2] |
| N,N'-bis-benzothiazole derivatives | U 937 (human monocytic), B16-F10 (mouse melanoma) | Significant antiproliferative activity | [3] |
| Bis-acyl-thiourea derivatives | MG-U87 (human brain cancer) | UP-1 and UP-3 showed greater cytotoxicity than UP-2 | [4] |
| Halogenated thiourea derivatives | HK-1 (nasopharyngeal carcinoma) | Data available in source | [5] |
| N-aryl-N'-2-thiazolylthiourea derivatives | Not specified | Some derivatives showed low cytotoxicity | |
| This compound | Data not available | Needs experimental evaluation |
Note: Much of the existing data is on cancer cell lines, which may respond differently than the healthy primary cells typically used for biocompatibility assessment of biomaterials.
Table 2: Hemocompatibility of Thiourea Derivatives
Hemolysis assays evaluate the extent of red blood cell lysis caused by a material. According to ISO 10993-4, a hemolysis rate of less than 2% is often considered acceptable for biomaterials.
| Compound/Derivative | Assay Type | Hemolysis (%) | Conclusion | Reference |
| N,N'-disubstituted thioureas | In vitro hemolysis assay | < 10% at 100 µM | Non-hemolytic | [6] |
| This compound | Data not available | Needs experimental evaluation |
Table 3: Qualitative Comparison with Standard Biomaterials
This table provides a general comparison of thiourea-based biomaterials with commonly used biocompatible polymers based on available literature.
| Feature | Thiourea-Based Biomaterials (General) | Polylactic Acid (PLA) / Polycaprolactone (PCL) | Chitosan |
| Biocompatibility | Potentially good, but requires specific evaluation.[7] | Generally considered biocompatible and biodegradable. | Biocompatible, biodegradable, and mucoadhesive. |
| Inflammatory Response | Some derivatives show anti-inflammatory properties.[8][9] | Can elicit a mild inflammatory response upon degradation. | Generally low inflammatory response. |
| Mechanical Properties | Highly tunable based on the specific polymer structure. | Can be tailored from rigid to flexible. | Generally forms hydrogels with lower mechanical strength. |
| Biodegradability | Dependent on the polymer backbone structure. | Biodegradable by hydrolysis of ester bonds. | Biodegradable by enzymes like lysozyme. |
Experimental Protocols
To rigorously assess the biocompatibility of this compound-based biomaterials, standardized experimental protocols are essential.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
This compound-based biomaterial (e.g., as a film, scaffold, or extract)
-
Mammalian fibroblast cell line (e.g., L929 or 3T3)
-
Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed fibroblast cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[11]
-
Material Exposure:
-
Direct Contact: Place small, sterile samples of the biomaterial directly onto the cell layer.
-
Extract Method: Prepare an extract of the biomaterial by incubating it in cell culture medium (e.g., at a ratio of 1 cm²/mL) for 24-72 hours at 37°C. Remove the material and apply the extract-containing medium to the cells.
-
-
Incubation: Incubate the cells with the biomaterial or its extract for 24, 48, and 72 hours.[11]
-
MTT Addition: After the incubation period, remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[11]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[11]
-
Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11][12]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Hemocompatibility Assessment: Hemolysis Assay (ISO 10993-4)
This protocol is adapted from the principles outlined in ISO 10993-4 for assessing the hemolytic potential of materials that come into contact with blood.[13][14][15]
Materials:
-
This compound-based biomaterial
-
Fresh human or rabbit whole blood with an anticoagulant (e.g., citrate or heparin)
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (positive control)
-
Sterile test tubes
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Blood Preparation: Dilute the whole blood with PBS.
-
Material Incubation: Place samples of the test material in test tubes. Add the diluted blood to the tubes.
-
Controls:
-
Negative Control: Diluted blood in a tube with no material.
-
Positive Control: Diluted blood in a tube with Triton X-100 to induce complete hemolysis.
-
-
Incubation: Incubate all tubes at 37°C for a specified time (e.g., 2-4 hours) with gentle agitation.[13]
-
Centrifugation: Centrifuge the tubes to pellet the intact red blood cells.[13]
-
Supernatant Analysis: Carefully collect the supernatant from each tube.
-
Absorbance Measurement: Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540-545 nm).
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100
Mandatory Visualizations
The following diagrams illustrate key workflows and pathways relevant to the biocompatibility assessment of biomaterials.
References
- 1. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and cytotoxic evaluation of thiourea and N-bis-benzothiazole derivatives: a novel class of cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities [mdpi.com]
- 5. In vitro cytotoxicity evaluation of thiourea derivatives bearing Salix sp. constituent against HK-1 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Antiplatelet Activity of Antithrombotic Thiourea Compounds: Biological and Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacophorejournal.com [pharmacophorejournal.com]
- 8. SPA0355, a thiourea analogue, inhibits inflammatory responses and joint destruction in fibroblast-like synoviocytes and mice with collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acute toxicity and anti-inflammatory activity of bis-thiourea derivatives [ouci.dntb.gov.ua]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. MTT Assay [protocols.io]
- 13. 2.8.2. Hemolysis [bio-protocol.org]
- 14. Hemolysis Testing Guide for Device Manufacturers [nabi.bio]
- 15. measurlabs.com [measurlabs.com]
A Comparative Guide to Zero-Length and Non-Zero-Length Crosslinkers for Gelatin Modification
For Researchers, Scientists, and Drug Development Professionals
The modification of gelatin, a biocompatible and biodegradable polymer, through crosslinking is a critical step in the fabrication of hydrogels for various biomedical applications, including tissue engineering and drug delivery. The choice of crosslinking agent significantly influences the resulting hydrogel's mechanical properties, degradation rate, and biocompatibility. This guide provides an objective comparison of two primary classes of chemical crosslinkers: zero-length and non-zero-length crosslinkers, supported by experimental data and detailed protocols.
At a Glance: Zero-Length vs. Non-Zero-Length Crosslinkers
Chemical crosslinking agents for gelatin can be broadly categorized based on whether they become integrated into the polymer network.
-
Zero-Length Crosslinkers: These agents facilitate the formation of a covalent bond between polymer chains without becoming a part of the final crosslinked structure.[1] The most common example is the carbodiimide system, specifically 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).[1] EDC activates the carboxylic acid groups of gelatin, which then react with the amino groups of adjacent gelatin chains to form a stable amide bond.[1]
-
Non-Zero-Length Crosslinkers: These molecules act as a physical bridge, covalently linking two polymer chains and becoming a part of the hydrogel network.[2] This category includes aldehydes like glutaraldehyde (GA), and naturally derived crosslinkers such as genipin (GP) and dialdehyde starch (DAS).[2][3]
Performance Comparison: Experimental Data
The selection of a crosslinker has a profound impact on the physicochemical properties of the resulting gelatin hydrogel. The following tables summarize quantitative data from various studies to facilitate a direct comparison.
Table 1: Mechanical Properties of Crosslinked Gelatin Hydrogels
| Crosslinker Type | Crosslinker | Gelatin Conc. (% w/v) | Crosslinker Conc. | Tensile Strength (kPa) | Young's Modulus (kPa) | Elongation at Break (%) | Citation(s) |
| Zero-Length | EDC/NHS | 20 | 1% (w/w) | 48.2 ± 3.1 | 99.43 | 94.7 ± 5.8 | [3] |
| Non-Zero-Length | Glutaraldehyde (GA) | 10 | 0.5% (v/w) | ~25 (at fracture) | ~1.5 (at fracture) | ~80 | [4] |
| Non-Zero-Length | Dialdehyde Starch (DAS) | 20 | 1% (w/w) | 65.4 ± 4.2 | 158.21 | 68.9 ± 4.5 | [3] |
| Non-Zero-Length | Genipin (GP) | 10 | 1% (w/v) | Not specified | Not specified | Not specified | [5] |
Note: Direct comparison of mechanical properties can be challenging due to variations in experimental conditions across different studies. The data presented here is for illustrative purposes.
Table 2: Swelling and Degradation Properties of Crosslinked Gelatin Hydrogels
| Crosslinker Type | Crosslinker | Gelatin Conc. (% w/v) | Swelling Ratio (%) | Degradation Time | Citation(s) |
| Zero-Length | EDC/NHS | 20 | Comparable to uncrosslinked gelatin | Not specified | [3] |
| Non-Zero-Length | Glutaraldehyde (GA) | Not specified | 118.0 ± 7.6 | 21 days | [5] |
| Non-Zero-Length | Genipin (GP) | Not specified | 89.0 ± 4.8 | 28 days | [5] |
Table 3: Biocompatibility and Cytotoxicity
| Crosslinker | Biocompatibility/Cytotoxicity Profile | Citation(s) |
| EDC/NHS | Generally considered biocompatible with low cytotoxicity, as the crosslinker is not incorporated into the final product.[1] | [1][2] |
| Glutaraldehyde (GA) | Raises concerns due to potential cytotoxicity from unreacted aldehyde groups.[2][5] Leaching of GA can be toxic to cells.[5] | [2][5][6] |
| Genipin (GP) | Considered a biocompatible and less cytotoxic alternative to glutaraldehyde.[6] Studies have shown good cell viability on genipin-crosslinked scaffolds.[2][5] | [2][5][6] |
| Dialdehyde Starch (DAS) | Generally considered non-toxic and biocompatible. | [3] |
Chemical Crosslinking Mechanisms
The mode of action differs significantly between zero-length and non-zero-length crosslinkers, which is visualized in the following diagrams.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are generalized protocols for gelatin crosslinking. Researchers should optimize concentrations and reaction times based on the specific gelatin type and desired hydrogel properties.
Protocol 1: Zero-Length Crosslinking with EDC/NHS
This protocol is adapted from various sources and provides a general framework for EDC/NHS crosslinking.[3][7][8]
Materials:
-
Gelatin (Type A or B)
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer or Phosphate Buffered Saline (PBS)
-
Distilled water
Procedure:
-
Gelatin Solution Preparation: Prepare a desired concentration of gelatin solution (e.g., 10% w/v) by dissolving gelatin powder in distilled water or buffer at a temperature above its sol-gel transition temperature (typically 40-50 °C) with continuous stirring until fully dissolved.
-
Crosslinker Solution Preparation: Prepare stock solutions of EDC and NHS in a suitable buffer (e.g., MES buffer at pH 5-6 for activation, or directly in PBS at pH 7.4 for a one-step reaction).[9] The molar ratio of EDC to NHS can be varied, with a 1:1 or 2:1 ratio being common.
-
Crosslinking Reaction:
-
One-step method: Add the EDC/NHS solution directly to the gelatin solution while stirring. The reaction is typically carried out at room temperature or 4 °C.[7]
-
Two-step method: First, activate the carboxyl groups of gelatin by adding EDC/NHS solution in a slightly acidic buffer (pH 5-6). After a specific activation time (e.g., 15-30 minutes), adjust the pH to 7-8 and add the second gelatin chain or allow for intramolecular crosslinking.
-
-
Gelation: Cast the reacting solution into a mold and allow it to gelate at the desired temperature (e.g., 4 °C or room temperature) for a sufficient time (e.g., 12-24 hours).
-
Washing: After gelation, wash the hydrogel extensively with distilled water or PBS to remove unreacted crosslinkers and byproducts.[7]
Protocol 2: Non-Zero-Length Crosslinking with Glutaraldehyde (GA)
This protocol provides a general procedure for glutaraldehyde crosslinking, a widely used but potentially cytotoxic method.[10][11]
Materials:
-
Gelatin (Type A or B)
-
Glutaraldehyde (GA) solution (e.g., 25% or 50% aqueous solution)
-
Phosphate Buffered Saline (PBS) or other suitable buffer
-
Glycine solution (for quenching)
Procedure:
-
Gelatin Hydrogel Formation: Prepare a gelatin solution and cast it into a mold to form a hydrogel as described in Protocol 1.
-
Crosslinking: Immerse the formed gelatin hydrogel in a dilute solution of glutaraldehyde (e.g., 0.1-2.5% v/v in PBS) for a specific duration (e.g., 1 to 24 hours) at room temperature. The concentration of GA and the crosslinking time will determine the degree of crosslinking.
-
Quenching: After crosslinking, immerse the hydrogel in a glycine solution (e.g., 0.1 M) to quench any unreacted aldehyde groups.
-
Washing: Thoroughly wash the hydrogel with distilled water or PBS to remove residual glutaraldehyde and glycine.
Protocol 3: Non-Zero-Length Crosslinking with Genipin (GP)
Genipin is a natural and less cytotoxic alternative to glutaraldehyde.[12][13][14]
Materials:
-
Gelatin (Type A or B)
-
Genipin
-
Phosphate Buffered Saline (PBS) or ethanol
-
Distilled water
Procedure:
-
Gelatin Solution Preparation: Prepare a gelatin solution as described in Protocol 1.
-
Genipin Solution Preparation: Dissolve genipin in a suitable solvent such as PBS or ethanol to the desired concentration (e.g., 0.1-1% w/v).[12][14]
-
Crosslinking Reaction:
-
Method A (Immersion): Immerse the pre-formed gelatin hydrogel in the genipin solution and incubate at a specific temperature (e.g., room temperature or 37 °C) for a set time (e.g., several hours to days).[12]
-
Method B (Direct Mixing): Add the genipin solution directly to the warm gelatin solution before gelation.[14] Mix thoroughly and then cast into a mold to allow for simultaneous gelation and crosslinking.
-
-
Washing: After the crosslinking reaction is complete, wash the hydrogel extensively with distilled water or PBS to remove any unreacted genipin.
Experimental Workflow Comparison
The general workflow for preparing crosslinked gelatin hydrogels is similar for both types of crosslinkers but with key differences in the crosslinking step.
Conclusion
The choice between zero-length and non-zero-length crosslinkers for gelatin modification is application-dependent.
-
Zero-length crosslinkers like EDC/NHS offer the significant advantage of high biocompatibility due to the absence of a foreign linker molecule in the final hydrogel. They are an excellent choice for applications where minimizing potential cytotoxicity is paramount.
-
Non-zero-length crosslinkers provide a diverse range of options to tune the mechanical properties and degradation kinetics of gelatin hydrogels. Natural crosslinkers like genipin and dialdehyde starch are emerging as promising alternatives to the more traditional and cytotoxic glutaraldehyde , offering a balance of performance and biocompatibility.
Researchers must carefully consider the desired properties of their final gelatin construct, including mechanical strength, degradation profile, and, most importantly, its intended biological environment, to make an informed decision on the most suitable crosslinking strategy.
References
- 1. Cross-Linking Strategies for Electrospun Gelatin Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comparative Study of Gelatin Hydrogels Modified by Various Cross-Linking Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanically Reinforced Gelatin Hydrogels by Introducing Slidable Supramolecular Cross-Linkers [mdpi.com]
- 5. [Comparison of characteristics between glutaraldehyde- and genipin-crosslinked gelatin microspheres] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study on Genipin: A New Alternative Natural Crosslinking Agent for Fixing Heterograft Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. re.public.polimi.it [re.public.polimi.it]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. The modification of gelatin films: Based on various cross‐linking mechanism of glutaraldehyde at acidic and alkaline conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gelatin microspheres crosslinked with genipin for local delivery of growth factors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. procoll.co.uk [procoll.co.uk]
- 14. mdpi.com [mdpi.com]
Urease Inhibition: A Comparative Analysis of N,N'-Bis(methoxymethyl)thiourea Analogs and Standard Inhibitors
A comprehensive review of available data on the urease inhibitory potential of thiourea derivatives underscores a significant gap in the literature regarding N,N'-Bis(methoxymethyl)thiourea. To date, no specific experimental data on the urease inhibition activity of this compound has been publicly reported. This guide, therefore, provides a comparative overview of established urease inhibitors, Thiourea and Acetohydroxamic acid, alongside various other N,N'-disubstituted thiourea derivatives that have been evaluated for their inhibitory efficacy. This analysis is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by contextualizing the potential of novel thiourea compounds through the lens of existing research.
Comparative Efficacy of Urease Inhibitors
The inhibitory potential of various compounds against urease is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.
The standard urease inhibitors, thiourea and acetohydroxamic acid, exhibit a range of IC50 values depending on the specific assay conditions. Numerous studies have synthesized and evaluated a variety of N,N'-disubstituted thiourea derivatives, with some demonstrating significantly greater potency than the standard inhibitors. For instance, certain N,N'-disubstituted thioureas based on a quinolone moiety have shown IC50 values as low as 1.83 µM, marking a considerable improvement over thiourea (IC50 ≈ 21-22 µM) and acetohydroxamic acid (IC50 ≈ 21-27 µM) in the same studies.[1][2]
The following table summarizes the urease inhibition data for standard inhibitors and a selection of other reported thiourea derivatives.
| Compound | Urease Source | IC50 (µM) | Reference |
| Thiourea | Jack Bean | 21.2 ± 1.3 | [3] |
| Thiourea | Jack Bean | 21.00 ± 0.11 | [2] |
| Thiourea | Jack Bean | 22.8 ± 1.31 | [1] |
| Acetohydroxamic Acid | Jack Bean | 27.0 ± 0.5 | [4] |
| Acetohydroxamic Acid | Jack Bean | 21.03 ± 0.94 | [1] |
| N-methyl quinolonyl thiourea derivative | Jack Bean | 1.83 ± 0.79 | [1] |
| Tryptamine-derived thiourea (Cpd 14) | Jack Bean | 11.4 ± 0.4 | [3] |
| Dipeptide-conjugated thiourea (Cpd 23) | Jack Bean | 2.0 | [5] |
| Alkyl chain-linked thiourea (Cpd 3c) | Jack Bean | 10.65 ± 0.45 | [6] |
| Bis-acyl-thiourea (UP-1) | Jack Bean | 1.55 ± 0.0288 |
Experimental Protocol: In Vitro Urease Inhibition Assay
The following is a generalized protocol for determining the urease inhibitory activity of a compound, based on commonly cited methodologies.[2][4]
Materials:
-
Jack Bean Urease
-
Urea solution
-
Phosphate buffer (pH 7.0-7.4)
-
Test compounds (e.g., this compound) and standard inhibitors (Thiourea, Acetohydroxamic acid) dissolved in a suitable solvent (e.g., DMSO).
-
Phenol reagent (e.g., containing phenol and sodium nitroprusside)
-
Alkali reagent (e.g., containing sodium hydroxide and sodium hypochlorite)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of urease, urea, test compounds, and standard inhibitors in the appropriate buffers and solvents.
-
Assay Mixture Preparation: In a 96-well plate, add a solution of Jack Bean Urease to each well.
-
Inhibitor Addition: Add various concentrations of the test compounds or standard inhibitors to the wells. A control well should contain the solvent only.
-
Pre-incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add the urea solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate again at the same temperature for a defined time (e.g., 30 minutes).
-
Color Development: Stop the reaction and induce color development by adding the phenol and alkali reagents. This is often based on the Berthelot reaction, where the amount of ammonia produced is determined spectrophotometrically.
-
Absorbance Measurement: After a final incubation period for color development (e.g., 10 minutes), measure the absorbance of each well at a specific wavelength (e.g., 625-630 nm) using a microplate reader.
-
Calculation of Inhibition: The percentage of inhibition is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Mechanism of Urease Inhibition by Thiourea Derivatives
The inhibitory action of thiourea and its derivatives against urease is believed to occur through the interaction of the sulfur atom of the thiourea group with the nickel ions in the active site of the enzyme. The active site of urease contains a bi-nickel center that is crucial for the hydrolysis of urea. Thiourea derivatives can act as competitive or mixed-type inhibitors.[2]
In competitive inhibition, the inhibitor directly competes with the substrate (urea) for binding to the active site. In mixed-type inhibition, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. The binding of thiourea derivatives to the nickel ions disrupts the catalytic activity of the enzyme, thereby preventing the breakdown of urea into ammonia and carbamate. The specific nature of the substituents on the thiourea core can influence the binding affinity and the mode of inhibition.
Conclusion and Future Directions
While a substantial body of research exists on the urease inhibitory properties of various thiourea derivatives, there is a clear absence of data for this compound. The presented data for analogous compounds and standard inhibitors provide a valuable benchmark for the potential efficacy of this unexplored molecule. Future experimental investigation is essential to determine the urease inhibition activity and IC50 value of this compound. Such studies will not only fill the current knowledge gap but also contribute to the broader understanding of the structure-activity relationships of thiourea derivatives as urease inhibitors, potentially leading to the development of novel and more potent therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and in vitro urease inhibitory activity of N,N'-disubstituted thioureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Syntheses, in vitro urease inhibitory activities of urea and thiourea derivatives of tryptamine, their molecular docking and cytotoxic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, in vitro urease inhibitory activity, and molecular docking studies of thiourea and urea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antitumor Potential of Novel Thiourea Derivatives: A Comparative Guide
Thiourea derivatives have emerged as a promising class of compounds in the landscape of anticancer drug discovery. Their structural versatility allows for the synthesis of a wide array of derivatives that exhibit potent cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of the antitumor activity of recently developed thiourea derivatives, supported by quantitative data and detailed experimental protocols. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate the evaluation and advancement of these novel therapeutic agents.
Comparative Antitumor Activity of Novel Thiourea Derivatives
The antitumor efficacy of novel thiourea derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines. A lower IC50 value indicates a higher potency of the compound in inhibiting cell growth. The following table summarizes the in vitro cytotoxic activity of selected novel thiourea derivatives compared to the standard chemotherapeutic drug, Doxorubicin.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Drug (Doxorubicin) IC50 (µM) |
| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 (Lung) | 0.2 | Not Reported |
| Compound 4a (Podophyllotoxin-thiourea derivative) | HepG2 (Liver) | 0.1 | Not Reported |
| A549 (Lung) | 0.1 | Not Reported | |
| HCT-116 (Colon) | 0.1 | Not Reported | |
| Compound 2 (3,4-dichlorophenylthiourea analog) | SW620 (Colon) | 1.5 | >10 |
| SW480 (Colon) | 7.3 | >10 | |
| PC3 (Prostate) | 8.9 | >10 | |
| K-562 (Leukemia) | 2.4 | >10 | |
| Compound 8 (4-CF3-phenylthiourea analog) | SW620 (Colon) | 5.8 | >10 |
| SW480 (Colon) | 9.0 | >10 | |
| PC3 (Prostate) | 4.5 | >10 | |
| K-562 (Leukemia) | 1.8 | >10 | |
| N1,N3-disubstituted-thiosemicarbazone 7 | HCT116 (Colon) | 1.11 | 8.29 |
| HepG2 (Liver) | 1.74 | 7.46 | |
| MCF-7 (Breast) | 7.0 | 4.56 |
Experimental Protocols
The evaluation of the antitumor activity of these novel thiourea derivatives involves a series of well-established in vitro assays. Below are the detailed methodologies for the key experiments cited.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., A549, HCT-116, MCF-7)
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Thiourea derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After 24 hours, treat the cells with various concentrations of the thiourea derivatives. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for another 48-72 hours.
-
Following the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
The IC50 value is determined by plotting the percentage of cell viability against the concentration of the compound.
Cell Cycle Analysis by Flow Cytometry
Cell cycle analysis is used to determine the proportion of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). This assay helps to elucidate the mechanism by which the thiourea derivatives inhibit cell proliferation.
Materials:
-
Cancer cells
-
Thiourea derivatives
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed the cells in 6-well plates and treat them with the IC50 concentration of the thiourea derivative for 24-48 hours.
-
Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is quantified using appropriate software.
Visualizing Mechanisms and Workflows
To better understand the intricate processes involved in the antitumor activity of thiourea derivatives and the experimental procedures used to evaluate them, the following diagrams have been generated using Graphviz.
Many thiourea derivatives exert their antitumor effects by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis. The RAS-RAF-MAPK and VEGFR2 signaling pathways are common targets.
A Comparative Guide to the Mechanical Properties of Polymers Crosslinked with Different Agents
For Researchers, Scientists, and Drug Development Professionals
The process of crosslinking transforms polymers from a collection of individual chains into a robust, three-dimensional network, significantly enhancing their mechanical properties. The choice of crosslinking agent is a critical determinant of the final characteristics of the polymer, influencing its suitability for various applications, from industrial components to advanced drug delivery systems. This guide provides an objective comparison of the mechanical properties of polymers crosslinked with different agents, supported by experimental data and detailed methodologies.
The Impact of Crosslinking on Mechanical Performance
Crosslinking introduces covalent or ionic bonds between polymer chains, restricting their mobility and leading to a more rigid and durable material. This modification generally results in an increase in tensile strength, modulus of elasticity, and hardness, while often decreasing the elongation at break. The density and nature of these crosslinks are directly influenced by the type and concentration of the crosslinking agent used.
Comparative Analysis of Mechanical Properties
The following tables summarize the quantitative data on the mechanical properties of different polymers crosslinked with various agents. These values are indicative and can vary based on specific processing conditions and polymer grades.
Epoxy Resins
Epoxy resins are thermosetting polymers that rely on a curing agent or hardener to initiate the crosslinking process. The choice of hardener significantly impacts the mechanical and thermal properties of the cured epoxy.
| Polymer System | Crosslinking Agent (Hardener) | Tensile Strength (MPa) | Modulus of Elasticity (GPa) | Elongation at Break (%) |
| Diglycidyl ether of bisphenol A (DGEBA) | Triethylene tetramine (TETA) - Aliphatic Amine | 45 - 65 | 2.5 - 3.5 | 3 - 5 |
| Diglycidyl ether of bisphenol A (DGEBA) | m-Phenylenediamine (mPDA) - Aromatic Amine | 70 - 90 | 3.0 - 4.5 | 2 - 4 |
| Diglycidyl ether of bisphenol A (DGEBA) | Anhydride Hardeners | 60 - 80 | 3.0 - 4.0 | 2 - 6 |
Aromatic amines, such as mPDA, generally yield epoxies with higher tensile strength and thermal stability compared to aliphatic amines like TETA, which tend to offer greater flexibility.[1] Anhydride hardeners are known for providing excellent thermal stability.[2]
Rubbers (Elastomers)
The vulcanization of rubber is a crosslinking process that enhances its elasticity, strength, and durability. Sulfur and peroxide-based systems are the most common vulcanizing agents.
| Polymer | Crosslinking Agent | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore A) |
| Natural Rubber (NR) | Sulfur | 20 - 30 | 500 - 800 | 40 - 60 |
| Natural Rubber (NR) | Dicumyl Peroxide (DCP) | 15 - 25 | 400 - 600 | 50 - 70 |
| Acrylonitrile Butadiene Rubber (NBR) | Sulfur | 13.1 - 21.2 | 300 - 600 | 50 - 80 |
| Acrylonitrile Butadiene Rubber (NBR) | Dicumyl Peroxide (DCP) | 10 - 18 | 200 - 400 | 60 - 90 |
Sulfur vulcanization typically results in higher tensile strength and elongation at break, providing good elasticity and dynamic properties.[3][4][5] Peroxide curing, on the other hand, forms more thermally stable carbon-carbon crosslinks, leading to higher hardness and better resistance to thermo-oxidative aging.[4][5]
Hydrogels
Hydrogels are crosslinked polymer networks that can absorb large amounts of water. Their mechanical properties are crucial for applications in drug delivery and tissue engineering.
| Polymer | Crosslinking Agent | Compressive Modulus (kPa) | Elongation at Break (%) |
| Gelatin | Glutaraldehyde | 20 - 50 | 50 - 100 |
| Gelatin | EDC-NHS | 10 - 30 | 80 - 150 |
| Sodium Alginate/PVA | Calcium Chloride (CaCl2) | 100 - 300 | 30 - 60 |
| Sodium Alginate/PVA | Boric Acid | 200 - 500 | 20 - 40 |
The choice of crosslinker in hydrogels significantly affects their stiffness and swelling behavior. For instance, in sodium alginate/polyvinyl alcohol (PVA) hydrogels, using boric acid as a crosslinking agent can lead to a considerable improvement in mechanical properties compared to ionic crosslinking with calcium chloride.[6]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on internationally recognized standards.
Tensile Testing
Standard: Based on ASTM D638 / ISO 527-1.[5][7][8][9][10][11][12]
Objective: To determine the tensile properties of a material, including tensile strength, modulus of elasticity, and elongation at break.
Methodology:
-
Specimen Preparation: Prepare dumbbell-shaped specimens according to the dimensions specified in the standard (e.g., ASTM D638 Type I).[3][8] The specimens can be produced by injection molding, compression molding, or machining from a sheet.
-
Conditioning: Condition the specimens at a standard temperature and humidity (e.g., 23 ± 2 °C and 50 ± 5% relative humidity) for a specified duration before testing.
-
Test Procedure:
-
Mount the specimen in the grips of a universal testing machine.
-
Attach an extensometer to the gauge length of the specimen to accurately measure strain.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min or 50 mm/min, depending on the material and standard) until the specimen fractures.[9]
-
Record the load and extension data throughout the test.
-
-
Data Analysis:
-
Calculate tensile stress by dividing the load by the initial cross-sectional area of the specimen.
-
Calculate tensile strain by dividing the change in gauge length by the initial gauge length.
-
Determine the tensile modulus from the slope of the initial linear portion of the stress-strain curve.
-
The tensile strength is the maximum stress the specimen withstands during the test.
-
The elongation at break is the strain at which the specimen fractures.
-
Flexural Testing (3-Point Bending)
Standard: Based on ASTM D790 / ISO 178.[4][13][14][15][16][17][18][19][20][21]
Objective: To determine the flexural properties of a material, including flexural strength and flexural modulus.
Methodology:
-
Specimen Preparation: Prepare rectangular bar-shaped specimens with dimensions as specified in the standard.
-
Conditioning: Condition the specimens as described for tensile testing.
-
Test Procedure:
-
Place the specimen on two supports in a three-point bending fixture attached to a universal testing machine. The support span should be set according to the standard, typically at a ratio of 16:1 to the specimen thickness.[4][15]
-
Apply a load to the center of the specimen with a loading nose at a constant crosshead speed.
-
Continue the test until the specimen breaks or reaches a specified strain (e.g., 5%).[13]
-
Record the load and deflection data.
-
-
Data Analysis:
-
Calculate the flexural stress and flexural strain using the formulas provided in the standard.
-
The flexural strength is the maximum flexural stress sustained by the specimen.
-
The flexural modulus is calculated from the slope of the initial linear portion of the flexural stress-strain curve.
-
Izod Impact Strength Testing
Standard: Based on ASTM D256 / ISO 180.[2][6][22][23][24][25][26][27][28][29]
Objective: To determine the impact resistance or toughness of a material.
Methodology:
-
Specimen Preparation: Prepare notched rectangular bar specimens according to the dimensions specified in the standard. The notch creates a stress concentration point.[29]
-
Conditioning: Condition the specimens as described for tensile testing.
-
Test Procedure:
-
Secure the specimen vertically in the vise of an Izod impact tester, with the notch facing the direction of the pendulum strike.[24]
-
Release the pendulum from a specified height.
-
The pendulum swings down, strikes, and fractures the specimen.
-
The energy absorbed by the specimen during the fracture is determined from the height to which the pendulum swings after impact.
-
-
Data Analysis:
-
The impact strength is calculated by dividing the absorbed energy by the thickness of the specimen at the notch. The result is typically expressed in J/m or ft-lb/in.[26]
-
Hardness Testing (Durometer)
Standard: Based on ASTM D2240 / ISO 7619-1.[1][30][31][32][33][34][35][36][37][38]
Objective: To determine the indentation hardness of a material.
Methodology:
-
Specimen Preparation: Use a flat, smooth specimen with a minimum thickness as specified in the standard (e.g., 6 mm for Shore A).[1]
-
Conditioning: Condition the specimens as described for tensile testing.
-
Test Procedure:
-
Place the specimen on a hard, flat surface.
-
Press the durometer (e.g., Shore A or Shore D) firmly and vertically onto the specimen. The indentor of the durometer penetrates the material.
-
Read the hardness value from the durometer's scale within a specified time (e.g., immediately or after 15 seconds).
-
-
Data Analysis:
-
The hardness value is a dimensionless number on a scale of 0 to 100, where a higher number indicates a harder material.
-
Visualizing Experimental and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the experimental workflow for evaluating mechanical properties and the logical relationship between crosslinking agents and their effects.
References
- 1. coipsi.com [coipsi.com]
- 2. zwickroell.com [zwickroell.com]
- 3. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 4. ASTM D790: Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials [ssi.shimadzu.com]
- 5. store.astm.org [store.astm.org]
- 6. zwickroell.com [zwickroell.com]
- 7. zwickroell.com [zwickroell.com]
- 8. industrialphysics.com [industrialphysics.com]
- 9. victortestingmachine.com [victortestingmachine.com]
- 10. Standards New Zealand [standards.govt.nz]
- 11. zwickroell.com [zwickroell.com]
- 12. Test equipment according to ISO 527 | Rycobel [rycobel.com]
- 13. zwickroell.com [zwickroell.com]
- 14. BS EN ISO 178:2019 - TC | 31 May 2019 | BSI Knowledge [knowledge.bsigroup.com]
- 15. micomlab.com [micomlab.com]
- 16. Standard NF EN ISO 178 [boutique.afnor.org]
- 17. standards.iteh.ai [standards.iteh.ai]
- 18. ISO 178 Plastics - Determination of Flexural Properties - ADMET [admet.com]
- 19. ASTM D790 Testing for Flexural Properties of Plastics - Applus DatapointLabs [datapointlabs.com]
- 20. zwickroell.com [zwickroell.com]
- 21. plastics.ulprospector.com [plastics.ulprospector.com]
- 22. sciteq.com [sciteq.com]
- 23. img.antpedia.com [img.antpedia.com]
- 24. universalgripco.com [universalgripco.com]
- 25. ASTM D256: Izod Notched Impact Testing for Plastics [testronixinstruments.com]
- 26. Izod Impact (Notched) ASTM D256, ISO 180 [intertek.com]
- 27. boundengineering.com [boundengineering.com]
- 28. standards.iteh.ai [standards.iteh.ai]
- 29. Izod impact strength test - Wikipedia [en.wikipedia.org]
- 30. industrialphysics.com [industrialphysics.com]
- 31. smithers.com [smithers.com]
- 32. Standards New Zealand [standards.govt.nz]
- 33. store.astm.org [store.astm.org]
- 34. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 35. Standard NF ISO 7619-1 [boutique.afnor.org]
- 36. img.antpedia.com [img.antpedia.com]
- 37. m.youtube.com [m.youtube.com]
- 38. GSO ISO 7619-1:2014 - Standards Store - GCC Standardization Organization [gso.org.sa]
Benchmarking the Antibacterial Activity of Thiourea Compounds: A Comparative Guide
Thiourea derivatives have emerged as a promising class of compounds in the relentless search for novel antibacterial agents to combat the growing threat of antibiotic resistance. Their versatile scaffold allows for diverse chemical modifications, leading to a broad spectrum of biological activities. This guide provides a comparative analysis of the antibacterial efficacy of various thiourea compounds, supported by experimental data, to aid researchers, scientists, and drug development professionals in this critical field.
Comparative Antibacterial Activity of Thiourea Derivatives
The antibacterial potency of thiourea compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. The following table summarizes the MIC values of several thiourea derivatives against a panel of Gram-positive and Gram-negative bacteria, compiled from various studies. Lower MIC values indicate higher antibacterial activity.
| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |
| 1-allyl-3-benzoylthiourea (Cpd 1) | Staphylococcus aureus (MRSA) | 1000 | [1] |
| 1-allyl-3-(4-chlorobenzoyl)thiourea (Cpd 4) | Staphylococcus aureus (MRSA) | 1000 | [1] |
| Thiourea Derivative (TD4) | Staphylococcus aureus (ATCC 29213) | 2 | [2] |
| Thiourea Derivative (TD4) | Staphylococcus aureus (MRSA, USA 300) | 2 | [2] |
| Thiourea Derivative (TD4) | Staphylococcus aureus (MRSA, ATCC 43300) | 8 | [2] |
| Thiourea Derivative (TD4) | Vancomycin-intermediate S. aureus (Mu50) | 4 | [2] |
| Thiourea Derivative (TD4) | Staphylococcus epidermidis (MRSE) | 8 | [2] |
| Thiourea Derivative (TD4) | Enterococcus faecalis (ATCC 29212) | 4 | [2] |
| Thiourea Derivative (TD4) | Hospital-acquired MRSA (XJ 26, 216, 317) | 8-16 | [2] |
| N-(diethylcarbamothioyl)cyclohexanecarboxamide [L¹] | Staphylococcus aureus | >100 | [3] |
| N-(diphenylcarbamothioyl) cyclohexanecarboxamide [L⁴] | Staphylococcus aureus | 50 | [3] |
| Compound 6 | Staphylococcus aureus | 5.12 ± 0.05 | [4] |
| Compound 6 | Bacillus subtilis | 2.29 ± 0.05 | [4] |
| Compound 6 | Pseudomonas aeruginosa | 2.48 ± 0.11 | [4] |
| Compound 8 | Gram-positive and Gram-negative bacteria | 0.95 ± 0.22 to 3.25 ± 1.00 | [4] |
Experimental Protocols
The determination of antibacterial activity of thiourea compounds is primarily conducted using standardized in vitro susceptibility testing methods. The following are detailed methodologies for key experiments cited in the literature.
Broth Microdilution Method
This method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5]
-
Preparation of Reagents and Media: A suitable broth medium, such as Mueller-Hinton Broth (MHB), is prepared and sterilized. The thiourea compound to be tested is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Serial Dilutions: A series of twofold dilutions of the thiourea compound stock solution are prepared in the wells of a 96-well microtiter plate using the broth medium. This creates a concentration gradient of the compound across the plate.
-
Inoculum Preparation: The test bacterium is cultured overnight on an appropriate agar medium. A few colonies are then suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Each well containing the diluted thiourea compound is inoculated with the standardized bacterial suspension. Positive control wells (containing only broth and bacteria) and negative control wells (containing only broth) are also included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the thiourea compound that completely inhibits visible bacterial growth. This can be assessed visually or by using a spectrophotometric plate reader.
Agar Dilution Method
The agar dilution method is another standard procedure for MIC determination and is particularly useful for testing multiple bacterial strains simultaneously.[1][6]
-
Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a specific concentration of the thiourea compound. This is achieved by adding the appropriate amount of the compound's stock solution to the molten agar before it solidifies.
-
Inoculum Preparation: Bacterial inocula are prepared as described for the broth microdilution method.
-
Inoculation: The surfaces of the agar plates are spot-inoculated with the standardized bacterial suspensions. A multipoint inoculator can be used to test several strains on a single plate.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.
-
Determination of MIC: The MIC is the lowest concentration of the thiourea compound that prevents the visible growth of the bacteria on the agar surface.
Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
Several studies suggest that a primary mechanism of antibacterial action for many thiourea derivatives is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[1][4] These enzymes are essential for bacterial DNA replication, transcription, and repair, making them attractive targets for antimicrobial drugs.
The following diagram illustrates the proposed mechanism of action.
Caption: Proposed mechanism of antibacterial action of thiourea derivatives via inhibition of DNA gyrase and topoisomerase IV.
This guide provides a foundational overview for researchers exploring the antibacterial potential of thiourea compounds. The presented data and protocols can serve as a valuable resource for designing and interpreting new studies in the ongoing effort to develop novel and effective antimicrobial therapies.
References
- 1. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of antimicrobial activity [protocols.io]
- 6. woah.org [woah.org]
Safety Operating Guide
Standard Operating Procedure: Disposal of N,N'-Bis(methoxymethyl)thiourea
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of N,N'-Bis(methoxymethyl)thiourea. Given the absence of specific disposal data for this derivative, these procedures are conservatively based on the known hazards of the parent compound, thiourea, and universal guidelines for hazardous chemical waste management. Thiourea is recognized as harmful if swallowed, a suspected carcinogen, and toxic to aquatic life with long-lasting effects[1][2][3]. Therefore, this compound must be managed as hazardous waste to ensure personnel safety and environmental protection.
Immediate Safety Precautions & Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure all necessary personal protective equipment is worn. The minimum required PPE is detailed below.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side protection. | Protects eyes from potential splashes or airborne dust particles of the chemical. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Check manufacturer's breakthrough time data if available. | Prevents dermal contact. Thiourea and its derivatives may cause skin irritation or be absorbed through the skin[3][4]. |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. Avoid generating dust[1][5][6]. | Prevents inhalation of dust particles. Long-term exposure to the parent compound, thiourea, has been linked to cancer in animal studies[4][7]. |
Waste Segregation and Container Selection
Proper segregation and containment are critical first steps in the disposal process. Never mix this compound with incompatible waste streams.
Protocol for Waste Containment:
-
Identify as Hazardous Waste : Any unused this compound, contaminated materials (e.g., paper towels, stir bars), or spill cleanup debris must be treated as hazardous waste[8][9].
-
Select a Compatible Container :
-
Prohibited Disposal Methods :
Step-by-Step Disposal Procedure
Follow this protocol to prepare this compound waste for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
-
Waste Collection :
-
Carefully transfer the solid this compound waste into the designated hazardous waste container.
-
If dealing with a solution, use a compatible liquid waste container.
-
For spill cleanup, sweep up the material and place it into the container. Avoid actions that generate dust[1][6]. Use absorbent pads for solutions.
-
-
Container Labeling :
| Labeling Requirement | Description | Example |
| Full Chemical Name | Write out the complete, common chemical name. Do not use abbreviations or chemical formulas[8][10]. | This compound |
| Composition & Quantity | For mixtures, list all components and their approximate percentages. State the total amount of waste. | 100% (or specify mixture), ~50 grams |
| Hazard Identification | Check the appropriate hazard boxes on the label (e.g., Toxic, Environmental Hazard). | ✓ Toxic, ✓ Health Hazard |
| Generator Information | Include the name of the principal investigator, department, and laboratory room number[10]. | Dr. Jane Doe, Chemistry, Rm. 301 |
| Accumulation Start Date | The date the first piece of waste was added to the container. | 2025-11-03 |
-
Waste Storage :
-
Keep the waste container tightly sealed except when adding waste[8].
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation[11].
-
Ensure the storage location is away from incompatible materials such as strong acids, bases, and oxidizing agents[1].
-
Store in a cool, dry, and well-ventilated area[3].
-
-
Arranging for Disposal :
Spill & Emergency Procedures
In the event of a spill, prioritize personal safety and containment.
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate personnel and alert your institution's safety office.
-
Control : For minor spills, and only if you are trained to do so, prevent the spread of the material. Avoid dust generation for solids[5].
-
Cleanup :
-
Decontamination : Wash hands and any potentially contaminated skin thoroughly with soap and water after cleanup.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. chemos.de [chemos.de]
- 3. redox.com [redox.com]
- 4. hillbrothers.com [hillbrothers.com]
- 5. carlroth.com [carlroth.com]
- 6. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 7. Thiourea - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. vumc.org [vumc.org]
- 10. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 13. carlroth.com [carlroth.com]
Personal protective equipment for handling N,N'-Bis(methoxymethyl)thiourea
This guide provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with N,N'-Bis(methoxymethyl)thiourea. The following procedures are based on established safety protocols for thiourea and its derivatives and are intended to ensure the safe handling of this chemical in a laboratory setting.
Chemical and Physical Properties
A summary of the key quantitative data for this compound and the related compound thiourea is presented below for easy reference.
| Property | Value | Reference |
| Chemical Formula | C5H12N2O2S | [1] |
| Molecular Weight | 164.23 g/mol | [1] |
| Appearance | Solid (assumed, based on thiourea) | [2] |
| Melting Point | 176 - 178 °C (Thiourea) | [2] |
| Boiling Point | No information available | [2] |
| Solubility | Likely soluble in water (Thiourea) | [2] |
| UN Number | 3077 (for environmentally hazardous substance, solid, n.o.s.) | [2][3] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a derivative of thiourea, which is classified as harmful if swallowed, suspected of causing cancer, and suspected of damaging fertility or the unborn child.[2][3][4][5] It is also toxic to aquatic life with long-lasting effects.[2][3][5][6][7] Therefore, strict adherence to safety protocols and the use of appropriate personal protective equipment are mandatory.
Required Personal Protective Equipment (PPE):
| PPE Type | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles (compliant with EN 166 or OSHA 29 CFR 1910.133).[2][4][8] | To protect eyes from splashes or dust. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber).[6][8][9][10] Inspect gloves before use. | To prevent skin contact. Nitrile gloves offer good resistance to a variety of chemicals.[10] |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. For larger quantities or risk of splashing, consider a chemical-resistant apron or suit.[6][7] | To prevent skin contact with the chemical. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[3][7][11] If a fume hood is not available or if dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[2][4][12] | To prevent inhalation of dust or aerosols. |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Procedural Guidance
1. Preparation:
-
Before handling, ensure you have read and understood the Safety Data Sheet (SDS) for thiourea and related compounds.[13]
-
Work in a designated area, preferably within a chemical fume hood, to ensure adequate ventilation.[7][11]
-
Ensure that an eyewash station and safety shower are readily accessible.[2][4]
-
Assemble all necessary equipment and reagents before starting the experiment.
-
Put on all required PPE as detailed in the table above.
2. Handling and Experimentation:
-
Use the smallest possible quantities of the chemical.
3. Spill Management:
-
In case of a spill, evacuate the area and prevent others from entering.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[4][8]
-
For larger spills, or if you are not trained to handle them, contact your institution's emergency response team.
-
Ventilate the area after the spill has been cleaned up.[3]
4. Decontamination:
-
After handling, wash your hands thoroughly with soap and water.[3][6][9]
-
Clean all contaminated surfaces and equipment.
-
Remove and dispose of contaminated PPE in a designated waste container.
5. Waste Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste.[9][11][15]
-
Do not dispose of this chemical down the drain or in the regular trash.[7][11]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
6. Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[2][4]
-
Keep the container tightly closed and clearly labeled.[4][8][9]
-
Store in a locked cabinet or other secure location.[3][4][6][7]
References
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. fishersci.com [fishersci.com]
- 3. chemos.de [chemos.de]
- 4. fishersci.com [fishersci.com]
- 5. redox.com [redox.com]
- 6. lobachemie.com [lobachemie.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. carlroth.com [carlroth.com]
- 10. hsa.ie [hsa.ie]
- 11. otago.ac.nz [otago.ac.nz]
- 12. fishersci.com [fishersci.com]
- 13. reddit.com [reddit.com]
- 14. carlroth.com [carlroth.com]
- 15. sds.laboratoriumdiscounter.nl [sds.laboratoriumdiscounter.nl]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
